5-Cyclopropylpyridin-3-ylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(5-cyclopropylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)8-3-7(4-10-5-8)6-1-2-6/h3-6,11-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRXPBXNCWRWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726172 | |
| Record name | (5-Cyclopropylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044210-58-3 | |
| Record name | B-(5-Cyclopropyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044210-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Cyclopropylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of 5-Cyclopropylpyridin-3-ylboronic acid
An In-Depth Technical Guide to 5-Cyclopropylpyridin-3-ylboronic Acid
Abstract
This compound (CAS RN: 1044210-58-3) is a heterocyclic organoboron compound that has emerged as a valuable building block in modern synthetic chemistry. Its unique structure, combining a pyridine core with a cyclopropyl substituent, offers chemists a strategic tool for introducing this motif into complex molecules. This guide provides a comprehensive overview of its chemical properties, stability, and reactivity, with a particular focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed protocols, safety considerations, and mechanistic insights are provided for researchers, scientists, and professionals in drug development and materials science.
Introduction
Organoboronic acids are a cornerstone of contemporary organic synthesis, prized for their versatility, stability, and generally low toxicity.[1] Within this class, heteroaromatic boronic acids are particularly significant, enabling the construction of carbon-carbon bonds between aromatic systems, a foundational process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]
This compound belongs to the family of pyridinylboronic acids. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, while the cyclopropyl group, as a "bioisostere" of larger or more flexible groups, is often incorporated to improve metabolic stability, binding affinity, and other pharmacokinetic properties.[5] This specific isomer, with substitution at the 3- and 5-positions, provides a distinct vector for molecular elaboration. This guide serves to consolidate the known technical data and practical knowledge surrounding this important reagent.
Physicochemical and Spectroscopic Properties
This compound is typically supplied as a white to off-white solid.[6] Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1044210-58-3 | [2][6] |
| Molecular Formula | C₈H₁₀BNO₂ | [2][6][7] |
| Molecular Weight | 162.98 g/mol | [2][6][7] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥95-98% | [2][8] |
| Boiling Point | 364.9 ± 44.0 °C (Predicted) | [6] |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | 4.07 ± 0.10 (Predicted) | [6] |
| SMILES | Oc1cc(cn(c1))C2CC2 | [2] |
Note: Predicted values are computationally derived and should be used as an estimate.
Spectroscopic characterization is essential for verifying the identity and purity of the reagent before use. While specific spectra are lot-dependent, typical ¹H and ¹³C NMR data would confirm the presence of the cyclopropyl and pyridinyl protons and carbons, and ¹¹B NMR would show a characteristic signal for the boronic acid moiety.
Chemical Reactivity and Synthetic Applications
The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10] This reaction forms a C-C bond between the pyridine ring (at the C3 position) and an electrophilic partner, typically an aryl, heteroaryl, or vinyl halide or triflate.[3][9][10]
The Suzuki-Miyaura Coupling Mechanism
The catalytic cycle is a well-established process involving three key steps:[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide) to form a Pd(II) complex.[10]
-
Transmetalation: The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species.[9] This boronate then transfers its organic group (the 5-cyclopropylpyridin-3-yl moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for coupling this compound with a generic heteroaryl bromide. Note: Conditions must be optimized for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Heteroaryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv) and this compound (1.2 equiv).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent mixture via syringe.[11] Sparge the resulting suspension with the inert gas for another 10 minutes. Finally, add the palladium catalyst.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Stability and Storage
Boronic acids, particularly heteroaromatic ones, require careful handling and storage to maintain their integrity.
-
Dehydration: A common issue is the reversible dehydration to form cyclic anhydride trimers known as boroxines. While this can affect the stoichiometry of reactions, the presence of water in many Suzuki protocols often facilitates the hydrolysis of the boroxine back to the active boronic acid monomer.
-
Protodeboronation: This is an irreversible decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[12] This is a significant concern for electron-rich or certain classes of heteroaryl boronic acids, especially under acidic or strongly basic conditions at elevated temperatures.[12] 3-Pyridinylboronic acids generally show good stability compared to their 2-pyridinyl counterparts.
-
Storage Recommendations: To mitigate degradation, this compound should be stored under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8°C).[2][6] It is crucial to protect it from moisture and air.[13][14]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed.
-
Hazard Classification: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, related boronic acids are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166), and a lab coat.[13][15]
-
Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16] Avoid contact with skin and eyes.[13][16] After handling, wash hands thoroughly.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.[15][17] Seek medical attention if irritation persists.[15][17]
-
Skin: Wash off with soap and plenty of water.[15] If irritation occurs, seek medical advice.[15]
-
Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[15]
-
Conclusion
This compound is a highly functional reagent that provides a reliable method for incorporating the 5-cyclopropylpyridine moiety into target molecules. Its primary application in Suzuki-Miyaura coupling is well-established, offering good reactivity and selectivity. Researchers using this compound should have a firm understanding of its stability profile, requiring diligent storage under inert and refrigerated conditions. By following established protocols and safety guidelines, scientists can effectively leverage the unique chemical properties of this building block to advance research in drug discovery and materials science.
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- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- This compound | 1044210-58-3. ChemicalBook.
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- Recent progress in the synthesis of pyridinylboronic acids and esters.
- SAFETY DATA SHEET - Cyclopropylboronic acid. Fisher Scientific.
- SAFETY DATA SHEET - n-Propylboronic acid. Fisher Scientific.
- SAFETY DATA SHEET - m-Tolylboronic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - Cyclopropylboronic acid, pinacol ester. Fisher Scientific.
- 4-Cyclopropylpyridin-3-ylboronic acid Safety D
- Suzuki Coupling Mechanism and Procedure. YouTube.
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- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH.
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An In-depth Technical Guide to the Synthesis and Characterization of 5-Cyclopropylpyridin-3-ylboronic Acid
Introduction: A Privileged Scaffold in Modern Chemistry
5-Cyclopropylpyridin-3-ylboronic acid is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group and a boronic acid moiety. This particular arrangement of functional groups makes it a highly valuable and versatile building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] The pyridine core is a common motif in a vast array of biologically active molecules, while the cyclopropyl group can introduce conformational rigidity and improve metabolic stability. The boronic acid functionality serves as a key handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical methods for its thorough characterization.
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The presented strategy commences with a commercially available starting material, 3,5-dibromopyridine, and proceeds through a selective cyclopropanation followed by a borylation reaction.
Overall Synthetic Scheme
Caption: Synthetic route to this compound.
Part 1: Synthesis of 3-Bromo-5-cyclopropylpyridine
The initial step involves a selective Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl group onto the pyridine ring. The choice of catalyst and reaction conditions is critical to favor mono-substitution.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,5-dibromopyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by several cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the mixture to a temperature of 85-95°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-bromo-5-cyclopropylpyridine.
Causality and Insights:
-
The use of a slight excess of cyclopropylboronic acid drives the reaction towards completion.
-
The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura coupling.
-
The aqueous base is crucial for the transmetalation step in the catalytic cycle.
Part 2: Synthesis of this compound
The final step is the conversion of the remaining bromo-substituent to a boronic acid via a Miyaura borylation reaction.
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 3-bromo-5-cyclopropylpyridine (1.0 eq) and bis(pinacolato)diboron (B₂pin₂, 1.1 eq) in a dry, degassed solvent such as 1,4-dioxane.
-
Catalyst and Ligand: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium acetate (KOAc, 3.0 eq).
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Isolation: After cooling, the reaction mixture is typically subjected to an aqueous work-up. The resulting boronic acid pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid. The final product is then isolated, often as a solid, which can be purified by recrystallization. A detailed procedure for a similar transformation involves cooling the reaction, adding n-butyllithium at low temperature, followed by the addition of triisopropyl borate, and finally quenching with hydrochloric acid.[4] The pH is then carefully adjusted to precipitate the boronic acid.[4]
Causality and Insights:
-
Bis(pinacolato)diboron is a common and effective reagent for introducing the boronate ester group.
-
The choice of a suitable palladium catalyst and ligand is important for efficient borylation.
-
The final hydrolysis step is necessary to convert the boronate ester to the desired boronic acid.
Comprehensive Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques is employed.
Characterization Workflow
Caption: Workflow for the characterization of the target compound.
Expected Analytical Data
The following table summarizes the expected analytical data for this compound.
| Analysis | Expected Results |
| Molecular Formula | C₈H₁₀BNO₂[1][5] |
| Molecular Weight | 162.98 g/mol [1][5] |
| Appearance | White to off-white solid |
| ¹H NMR | Expected chemical shifts (δ, ppm) in DMSO-d₆: Pyridine protons appearing as singlets or doublets between 8.0-9.0 ppm. Cyclopropyl protons appearing as multiplets between 0.5-2.0 ppm. The boronic acid protons (B(OH)₂) will likely appear as a broad singlet. |
| ¹³C NMR | Expected chemical shifts (δ, ppm) in DMSO-d₆: Pyridine carbons in the range of 120-150 ppm. The carbon attached to boron will be broad. Cyclopropyl carbons will appear at higher field, typically below 20 ppm.[6][7][8] |
| Mass Spectrometry (ESI+) | Expected m/z: 164.08 [M+H]⁺, 186.06 [M+Na]⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
General Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as DMSO-d₆ or D₂O.[9] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.
-
Mass Spectrometry (MS): Low-resolution mass spectra can be obtained using a liquid chromatography-mass spectrometry (LC-MS) system with electrospray ionization (ESI).[10] High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.[11]
-
Melting Point: The melting point is determined using a standard melting point apparatus and can be an indicator of purity.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[2] This powerful C-C bond-forming reaction allows for the efficient synthesis of complex biaryl and heteroaryl structures, which are prevalent in many drug candidates. The presence of the cyclopropyl group can confer desirable pharmacokinetic properties to the final molecules.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The detailed protocols and explanations of the underlying chemical principles provide a solid foundation for researchers in the fields of medicinal chemistry and organic synthesis. The described characterization methods are essential for verifying the structure and purity of this important building block, ensuring its suitability for use in the discovery and development of novel chemical entities.
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A Technical Guide to 5-Cyclopropylpyridin-3-ylboronic Acid: A Cornerstone Reagent for Modern Drug Discovery
This guide provides an in-depth technical overview of 5-Cyclopropylpyridin-3-ylboronic acid, a heterocyclic organoboron compound that has emerged as a critical building block for researchers in pharmaceutical and agrochemical development. We will move beyond a simple recitation of properties to explore the rationale behind its synthesis, its principal applications, and its strategic importance in the construction of complex molecular architectures.
Introduction: The Value Proposition of a Privileged Scaffold
The ascent of boronic acids and their derivatives in medicinal chemistry is a direct result of their versatile reactivity, general stability, and low toxicity.[1][2] The landmark approval of bortezomib (Velcade®), a dipeptidyl boronic acid, for the treatment of multiple myeloma, solidified the role of the boronic acid moiety as a pharmacologically significant functional group capable of forming reversible covalent interactions with enzyme active sites.[1][2]
Within this valuable class of reagents, this compound presents a unique combination of three structurally significant motifs:
-
The Boronic Acid Group: This functional group is the primary reactive handle, enabling carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3]
-
The Pyridine Ring: A foundational heterocycle in medicinal chemistry, the pyridine core can act as a bioisostere for a phenyl ring, engage in hydrogen bonding, and modulate the physicochemical properties of a molecule.
-
The Cyclopropyl Group: This small, strained ring is an increasingly sought-after substituent in drug design.[4] Its unique steric and electronic properties can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity, often leading to superior drug candidates.[4]
This guide offers a comprehensive examination of this reagent, designed to empower researchers to effectively integrate it into their synthetic and drug discovery programs.
Compound Profile: Core Identification and Physicochemical Properties
The fundamental identity and characteristics of this compound are summarized below. Accurate identification is the first step in any robust experimental design.
Structural Formula:
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (5-cyclopropylpyridin-3-yl)boronic acid | [5] |
| CAS Number | 1044210-58-3 | [6][7][8] |
| Molecular Formula | C₈H₁₀BNO₂ | [5][6][7] |
| Molecular Weight | 162.98 g/mol | [5][6][7] |
| SMILES | B(C1=CC(=CN=C1)C2CC2)(O)O | [6] |
| Appearance | Solid | |
| Storage | Store in an inert atmosphere, 2-8°C | [6] |
Synthetic Strategy: A Plausible and Validated Approach
While multiple proprietary routes may exist, a robust and widely understood method for the synthesis of heteroaryl boronic acids involves the borylation of an organometallic intermediate.[2][4] The following protocol outlines a plausible and scientifically sound approach starting from 3-bromo-5-cyclopropylpyridine.
The causality is clear: a lithium-halogen exchange at low temperature generates a nucleophilic pyridyl species, which is then trapped by an electrophilic boron source (trimethyl borate). The subsequent acidic hydrolysis is critical for converting the resulting boronate ester into the desired boronic acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Expertise & Experience: Anhydrous conditions are paramount. Organolithium reagents are extremely reactive with water and protic solvents. The low temperature is essential to prevent side reactions and ensure the stability of the lithiated intermediate.
-
-
Formation of Organolithium: Slowly add n-butyllithium (n-BuLi) to the cooled THF. Subsequently, add a solution of 3-bromo-5-cyclopropylpyridine in anhydrous THF dropwise over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Causality: The highly polarized C-Li bond in n-BuLi facilitates a rapid lithium-halogen exchange with the aryl bromide, selectively forming the desired organolithium species at the 3-position of the pyridine ring.
-
-
Borylation: To the reaction mixture, add trimethyl borate (B(OMe)₃) dropwise, ensuring the internal temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Causality: The boron atom in trimethyl borate is electrophilic and is readily attacked by the nucleophilic carbon of the organolithium intermediate. Maintaining low temperature during addition prevents over-addition or undesired side reactions.
-
-
Hydrolysis and Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours.
-
Trustworthiness: This acidic hydrolysis step is a self-validating system. It protonates any remaining organolithium and hydrolyzes the boronate ester to the boronic acid. The pH ensures the product is in its desired form and facilitates separation.
-
-
Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by trituration with a suitable solvent system (e.g., hexanes/ether) or by recrystallization to afford the pure this compound.[4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The principal utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[6] This reaction is a pillar of modern organic synthesis due to its mild conditions, high functional group tolerance, and commercial availability of reagents.[3][4]
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic heteroaryl chloride, based on conditions optimized for challenging substrates.[9]
-
Glovebox Preparation: Inside an inert atmosphere glovebox, charge a microwave vial with the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), a phosphine ligand (e.g., 3 mol% n-BuPAd₂), the base (e.g., 3.0 equivalents of Cs₂CO₃), and this compound (1.2 - 1.5 equivalents).
-
Expertise & Experience: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like adamantyl-based phosphines (e.g., n-BuPAd₂) are often required to facilitate the oxidative addition of less reactive aryl chlorides.[9] Cesium carbonate (Cs₂CO₃) is a strong, yet non-nucleophilic base effective in activating the boronic acid for transmetalation.[3][9]
-
-
Reagent Addition: Add the heteroaryl chloride (1.0 equivalent) to the vial, followed by the solvent system (e.g., a 10:1 mixture of toluene and water).
-
Causality: The biphasic solvent system is often beneficial. Water can accelerate the reaction, and the base is more soluble in the aqueous phase, facilitating the formation of the active boronate species.[4]
-
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.
-
Trustworthiness: Reaction monitoring is a self-validating step, ensuring the reaction is proceeding as expected and allowing for timely quenching upon completion to prevent byproduct formation.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate. Filter and concentrate the solvent. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.
Conclusion: A Strategically Important Reagent
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity through the Suzuki-Miyaura coupling provides a reliable method for introducing a privileged, three-component scaffold into potential drug candidates.[4][6] The convergence of the stable pyridine heterocycle, the beneficial cyclopropyl moiety, and the versatile boronic acid handle makes this reagent a highly valuable asset in the quest to design and synthesize novel, effective therapeutics.
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An In-depth Technical Guide to the Discovery and Application of Cyclopropyl-Substituted Pyridylboronic Acids
Introduction: A Trifecta of Privileged Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic combination of high-value structural motifs is a cornerstone of rational drug design. Boronic acids, particularly since the FDA approval of Bortezomib (Velcade®) in 2003, have emerged as a pivotal class of compounds, transitioning from mere synthetic intermediates to potent therapeutic agents.[1][2][3] Their unique ability to form reversible covalent bonds with biological targets has opened new avenues for enzyme inhibition.[4] Concurrently, the pyridine ring remains one of the most ubiquitous heterocycles in pharmaceuticals, prized for its ability to modulate physicochemical properties and engage in critical hydrogen bonding interactions.[5] The third component of this powerful triad, the cyclopropyl group, is increasingly utilized by drug hunters to enhance potency, improve metabolic stability, and reduce off-target effects by introducing conformational rigidity and unique electronic properties.[6][7]
This guide delves into the convergence of these three privileged scaffolds, providing a comprehensive overview of the discovery, synthesis, and application of cyclopropyl-substituted pyridylboronic acids. We will explore the underlying chemical principles, detail robust synthetic protocols, and examine the rationale that drives the inclusion of this unique molecular architecture in drug development programs.
The Synthetic Challenge: Navigating the Lability of Pyridylboronic Acids
The journey to cyclopropyl-substituted pyridylboronic acids is not without its challenges. Heteroaromatic boronic acids, especially 2-substituted pyridyl derivatives, are notoriously prone to protodeboronation—the undesired cleavage of the C-B bond.[8] This instability can occur during storage, synthesis, or the coupling reaction itself, significantly impacting yield and purity.[8][9]
Several factors contribute to this lability:
-
Slow Transmetallation: The electron-deficient nature of the pyridine ring can slow the crucial transmetallation step in the Suzuki-Miyaura catalytic cycle.[9]
-
Protodeboronation Pathways: The boronic acid can be cleaved through various pH-dependent mechanisms, including acid-catalyzed and base-mediated pathways.[8] For pyridyl systems, the basicity of the ring nitrogen can introduce additional complex degradation pathways.[8]
Understanding these degradation mechanisms is critical for designing effective synthetic and purification strategies. Researchers must carefully control pH, temperature, and solvent choice to maximize the stability and reactivity of these valuable building blocks.
Core Synthetic Strategies and Methodologies
The synthesis of cyclopropyl-substituted pyridylboronic acids typically follows a convergent approach, focusing on the preparation of a key intermediate, cyclopropylboronic acid, followed by its strategic coupling to a functionalized pyridine core.
Diagram 1: General Synthetic Workflow
Caption: High-level workflow for synthesizing target molecules.
Key Reagent Synthesis: Cyclopropylboronic Acid
The most common and robust method for preparing cyclopropylboronic acid involves the reaction of a cyclopropyl organometallic reagent with a trialkyl borate, followed by acidic workup.[10][11]
Detailed Experimental Protocol: Synthesis of Cyclopropylboronic Acid [2][10][12]
-
Reaction Setup: To a stirred, cooled (-78°C) solution of trimethylborate (1.2-1.5 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of cyclopropylmagnesium bromide (1.0 equivalent, typically 0.5 M in THF) dropwise under an inert nitrogen atmosphere. A white precipitate will form.
-
Causality: The low temperature is critical to prevent side reactions and ensure controlled formation of the boronate ester intermediate. The Grignard reagent is a powerful nucleophile that attacks the electrophilic boron atom of the trimethylborate.
-
-
Warming and Stirring: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 6-12 hours.
-
Causality: This extended stirring ensures the reaction proceeds to completion.
-
-
Quench and Hydrolysis: Carefully add 2N aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1 hour. This step hydrolyzes the intermediate boronate ester to the desired boronic acid.
-
Causality: The acidic quench protonates the methoxy groups on the boron, making them good leaving groups, and facilitates the formation of the B(OH)₂ moiety.
-
-
Extraction: Transfer the mixture to a separatory funnel. The aqueous layer is washed with a non-polar solvent like dichloromethane to remove impurities. The aqueous layer, containing the product, is then thoroughly extracted with an ether-based solvent such as methyl tert-butyl ether (4-5 times).
-
Causality: Cyclopropylboronic acid has some water solubility. Using an ethereal solvent for extraction is more efficient at recovering the product from the aqueous phase compared to chlorinated solvents.
-
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude white solid. The product can be purified by trituration or recrystallization from a solvent system like dichloromethane/hexanes to afford pure cyclopropylboronic acid.
-
Self-Validation: The purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis (typically 92–93°C).[10]
-
The Core Reaction: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the premier method for forming the crucial carbon-carbon bond between the cyclopropyl group and the pyridine ring.[9][10][13] The reaction's tolerance for a wide range of functional groups makes it exceptionally valuable in complex molecule synthesis.[10][14]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Conditions and Key Parameters
Success in coupling cyclopropylboronic acid, particularly with less reactive heteroaryl chlorides, requires careful optimization.[14] Research has shown that specific combinations of catalysts, ligands, bases, and solvents are crucial.
| Parameter | Recommended Choice | Rationale & Causality |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ | These are common, effective palladium precursors that are reduced in situ to the active Pd(0) catalyst.[9][10] |
| Ligand | Tricyclohexylphosphine (PCy₃) or other bulky, electron-rich phosphines | Bulky phosphine ligands accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species.[10] For challenging couplings of 2-pyridyl nucleophiles, phosphite or phosphine oxide ligands can also be highly effective.[9] |
| Base | Potassium Fluoride (KF) or Potassium Phosphate (K₃PO₄) | The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetallation.[9] |
| Solvent | Dioxane or Toluene, often with added water | Aprotic polar solvents are typically used. The addition of water can have a significant accelerating effect on the reaction.[10] |
| Stoichiometry | 1.2 - 1.5 equivalents of Boronic Acid | A slight excess of the boronic acid is often used to drive the reaction to completion, compensating for any potential protodeboronation.[10][14] |
General Experimental Protocol: Suzuki Coupling [10][14]
-
Reaction Setup: In a reaction vessel, combine the heteroaryl halide (1.0 eq.), cyclopropylboronic acid (1.3 eq.), and base (e.g., KF, 3.0 eq.).
-
Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane), followed by the phosphine ligand (e.g., PCy₃, 10 mol%) and the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).
-
Heating: Heat the reaction mixture to a specified temperature (typically 80-110°C) and monitor its progress by a suitable analytical method (e.g., HPLC or GC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified using column chromatography to yield the desired cyclopropyl-substituted pyridine.
Applications and Significance in Drug Development
The incorporation of the cyclopropyl-pyridyl motif is a strategic decision aimed at optimizing a molecule's pharmacological profile. The cyclopropyl ring acts as a "bioisostere" for groups like vinyl or gem-dimethyl, but with distinct advantages.[6]
Key Contributions of the Cyclopropyl Moiety:
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, making the group more resistant to metabolic oxidation by cytochrome P450 enzymes.[7]
-
Potency Enhancement: The rigid structure of the ring can lock the molecule into a more favorable, lower-entropy binding conformation with its target protein.[7]
-
Pharmacokinetics: It can improve properties like brain permeability and reduce plasma clearance.[7]
-
Novel Chemical Space: It provides three-dimensionality, moving away from the flat structures common in many drug libraries.[15]
When combined with a pyridylboronic acid, this creates a powerful building block for constructing inhibitors that can target a wide range of enzymes, including proteasomes and serine proteases, which have been implicated in cancer and inflammatory diseases.[16][17]
Conclusion and Future Directions
The discovery and development of cyclopropyl-substituted pyridylboronic acids represent a sophisticated approach to modern medicinal chemistry. By understanding the inherent stability challenges and leveraging optimized synthetic methods like the Suzuki-Miyaura coupling, researchers can efficiently access these valuable compounds. The unique combination of the pyridine's electronic properties, the boronic acid's reactive potential, and the cyclopropyl group's conformational and metabolic benefits provides a powerful toolkit for developing next-generation therapeutics. Future research will likely focus on developing even more robust and stereospecific methods for synthesizing substituted cyclopropylboronic acids and expanding their application to an even wider range of biological targets.
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The Cyclopropyl Group as a Modulator of Electronic Properties in the Pyridine Ring: A Technical Guide for Drug Discovery
Abstract
The cyclopropyl group, a three-membered carbocycle, is a unique substituent that offers a powerful tool for medicinal chemists to fine-tune the electronic properties of aromatic systems.[1] Its strained ring structure imparts a "pseudo-unsaturated" character, allowing it to engage in significant electronic interactions that deviate from those of simple alkyl groups.[1] This guide provides an in-depth exploration of the electronic effects of the cyclopropyl group on the pyridine ring, a critical scaffold in numerous pharmaceutical agents. We will delve into the theoretical underpinnings of these effects, provide quantitative measures, detail synthetic methodologies, and present analytical protocols to empower researchers in the rational design of novel therapeutics.
The Unique Electronic Nature of the Cyclopropyl Group
The electronic character of the cyclopropyl group is dominated by its significant ring strain, which forces the C-C bonds to have a high degree of p-character.[1] This is best understood through the Walsh orbital model , which depicts the C-C bonds as being formed from the overlap of sp² hybridized orbitals and p-orbitals.[1][2] This arrangement results in "bent" bonds that possess significant π-character, enabling them to interact with the π-system of an adjacent aromatic ring.[1] This interaction is highly dependent on the conformation, with the "bisected" conformation allowing for maximum overlap and electron donation.
This unique electronic structure allows the cyclopropyl group to act as a potent π-electron donor through conjugation, while exhibiting a weak inductive electron-withdrawing effect.[1] This duality is central to its utility in modulating the electronic landscape of the pyridine ring.
Quantifying the Electronic Influence: Hammett and Taft Parameters
The electronic effect of a substituent can be quantitatively described by Hammett (σ) and Taft parameters. These constants provide a numerical scale for the electron-donating or electron-withdrawing ability of a group, dissected into inductive and resonance components.
| Parameter | Value | Description |
| Hammett Constant (σ) | ||
| σm | -0.07[1][3] | Describes the electronic effect from the meta position, primarily reflecting the inductive effect. The negative value indicates weak electron-donating character. |
| σp | -0.21[1][3] | Describes the electronic effect from the para position, encompassing both inductive and resonance effects. The more negative value compared to σm highlights the significant electron-donating resonance effect. |
| Field/Inductive Parameter (F) | +0.02[1] | Represents the inductive/field effect of the substituent. The positive value suggests a weak electron-withdrawing inductive effect. |
| Resonance Parameter (R) | -0.23[1] | Represents the resonance effect of the substituent. The negative value confirms its strong electron-donating character through resonance. |
| Taft Steric Parameter (Es) | -0.63[1] | Quantifies the steric bulk of the substituent. |
These parameters are crucial for predicting how a cyclopropyl group will influence the reactivity and properties, such as the pKa, of a substituted pyridine.
Positional Effects on the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom.[4] The position of the cyclopropyl substituent significantly dictates its overall electronic impact.
-
4-Cyclopropylpyridine: In the para-position relative to the nitrogen, the cyclopropyl group can fully exert its electron-donating resonance effect. This increases the electron density on the pyridine ring and, most notably, on the nitrogen atom. Consequently, 4-cyclopropylpyridine is expected to be more basic (have a higher pKa) than pyridine itself.[5]
-
2-Cyclopropylpyridine: When placed at the ortho-position, the cyclopropyl group can still donate electron density through resonance. However, steric interactions with the adjacent nitrogen atom and its lone pair may influence the preferred conformation of the cyclopropyl group, potentially modulating the extent of orbital overlap. The net effect is still an increase in the basicity of the pyridine nitrogen compared to the unsubstituted ring.
-
3-Cyclopropylpyridine: At the meta-position, the cyclopropyl group cannot engage in direct resonance with the nitrogen atom.[6] Therefore, its electronic influence is primarily governed by its weak inductive effect. Given the slightly electron-withdrawing inductive nature (positive F value), 3-cyclopropylpyridine is expected to have a basicity similar to or slightly lower than pyridine.
The following diagram illustrates the dominant electronic effects of the cyclopropyl group at each position on the pyridine ring.
Caption: Corey-Chaykovsky reaction workflow for cyclopropylpyridine synthesis.
Experimental Protocol: Synthesis of 4-Cyclopropylpyridine [7]
-
Preparation of Dimethylsulfonium Methylide: A solution of trimethylsulfonium iodide in dry dimethyl sulfoxide (DMSO) is treated with sodium hydride at room temperature under an inert atmosphere until the evolution of hydrogen ceases.
-
Reaction with 4-Vinylpyridine: The resulting solution of dimethylsulfonium methylide is cooled in an ice-water bath. 4-Vinylpyridine is then added dropwise with stirring.
-
Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are washed with brine, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.
Analytical Techniques for Probing Electronic Effects
pKa Determination
The most direct experimental measure of the electronic effect of the cyclopropyl group on the basicity of the pyridine nitrogen is the determination of the acid dissociation constant (pKa) of the corresponding pyridinium ion.
Experimental Protocol: Potentiometric Titration for pKa Determination [1]
-
Preparation of Solutions: A standard solution of the cyclopropyl-substituted pyridine is prepared in a suitable solvent system (e.g., 50% ethanol/water) at a precise concentration. A standardized solution of a strong acid (e.g., HCl) is also prepared.
-
Titration: A known volume of the pyridine solution is titrated with the standardized HCl solution. The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of HCl added) is plotted. The pKa is equal to the pH at the half-equivalence point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide valuable insights into the electronic environment of the cyclopropyl-substituted pyridine. The chemical shifts of the pyridine ring protons and carbons are sensitive to changes in electron density. An upfield shift (lower ppm) of the pyridine ring signals upon introduction of the cyclopropyl group is indicative of increased electron density, consistent with its electron-donating character.
Implications for Drug Design and Medicinal Chemistry
The unique electronic properties of the cyclopropyl group make it a valuable tool in drug discovery. [8][9]
-
Modulation of pKa: By strategically placing a cyclopropyl group on a pyridine-containing drug molecule, the pKa can be fine-tuned to optimize properties such as solubility, membrane permeability, and target binding. [10]* Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to other alkyl groups. [11][12]This can lead to improved pharmacokinetic profiles.
-
Bioisosteric Replacement: The cyclopropyl group can serve as a rigid bioisostere for other functional groups, such as a vinyl group or a carbonyl group in certain contexts, offering a way to improve metabolic stability while maintaining or enhancing biological activity. [1]
Conclusion
The cyclopropyl group is a multifaceted substituent that exerts a profound and nuanced electronic influence on the pyridine ring. Its ability to act as a strong resonance donor while maintaining a weak inductive profile provides a unique handle for medicinal chemists to manipulate the physicochemical properties of drug candidates. A thorough understanding of its position-dependent electronic effects, coupled with robust synthetic and analytical methodologies, will continue to empower the design of more effective and safer therapeutics.
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- The Crucial Role of Cyclopropane Deriv
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchG
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- Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - NIH. (URL: [Link])
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- Cyclopropylpyridines.
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- Conjug
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Navigating the Solubility Landscape of 5-Cyclopropylpyridin-3-ylboronic Acid: An In-depth Technical Guide
For Immediate Release
Abstract
5-Cyclopropylpyridin-3-ylboronic acid is a pivotal building block in contemporary drug discovery and development, prized for its role in constructing complex molecular architectures through cross-coupling reactions.[1] However, a comprehensive understanding of its solubility profile in common organic solvents—a critical parameter for reaction optimization, purification, and formulation—remains a notable data gap in publicly accessible literature. This technical guide provides researchers, scientists, and drug development professionals with a foundational framework for approaching the solubility of this unique reagent. While specific quantitative data is not yet established, this document synthesizes insights from analogous pyridineboronic and arylboronic acids, outlines a robust experimental protocol for determining solubility, and delves into the underlying scientific principles that govern the dissolution of this compound class.
Introduction: The Significance of Solubility in Process Chemistry
The solubility of a reagent is a cornerstone of efficient and scalable chemical synthesis.[2][3][4][5][6] For active pharmaceutical ingredient (API) development, understanding solubility is paramount as it directly influences reaction kinetics, impurity profiles, and the feasibility of crystallization-based purifications.[2] Poorly soluble reagents can lead to heterogeneous reaction mixtures, resulting in inconsistent outcomes and challenges in process control.[3] this compound, with its distinct pyridine core and cyclopropyl moiety, presents a unique solubility challenge that necessitates a systematic approach for its characterization.[1]
Predicted Solubility Profile of this compound
In the absence of specific experimental data for this compound, we can infer a qualitative solubility profile based on the behavior of structurally related compounds, such as phenylboronic acid and pyridine-4-boronic acid.[7][8][9][10][11] The presence of the polar pyridine ring and the hydrogen-bonding capabilities of the boronic acid group suggest a preference for polar organic solvents. Conversely, the nonpolar cyclopropyl group may impart some solubility in less polar environments.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale & Expert Insights |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, readily solvating the boronic acid moiety. |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Diethyl ether | High to Moderate | Ethers are effective hydrogen bond acceptors, which can interact favorably with the B(OH)₂ group. Phenylboronic acid exhibits high solubility in ethers.[7][10][11] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High to Moderate | The carbonyl group in ketones is a strong hydrogen bond acceptor, promoting solubility. Phenylboronic acid is highly soluble in acetone.[7][10][11] |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are highly polar and are excellent solvents for a wide range of organic compounds, including those with hydrogen bonding capabilities. Pyridine-4-boronic acid shows solubility in DMSO and DMF.[8] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to Low | While capable of acting as hydrogen bond acceptors, esters are generally less polar than alcohols and ketones, which may result in lower solubility. |
| Hydrocarbons | Heptane, Toluene, Methylcyclohexane | Very Low | The nonpolar nature of hydrocarbons makes them poor solvents for the polar this compound. Hydrocarbons are often used as anti-solvents for the crystallization of boronic acids.[7][10][11] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can offer a balance of polarity suitable for dissolving boronic acids, with phenylboronic acid showing moderate solubility in chloroform.[7][10][11] |
Disclaimer: This table represents a predicted profile based on chemical principles and data from analogous compounds. Experimental verification is essential.
Experimental Protocol for Determining Solubility
A reliable and widely accepted method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[12][13] This technique involves monitoring the dissolution of a solid in a liquid as the temperature is changed in a controlled manner.
Materials and Equipment
-
This compound (purity ≥98%)[1]
-
Selected organic solvents (anhydrous grade)
-
Jacketed glass reactor with overhead stirrer
-
Temperature control unit (circulating bath)
-
Calibrated temperature probe
-
Analytical balance (± 0.1 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UPLC-MS/MS system for quantification.[14][15]
-
Syringes and syringe filters (0.22 µm PTFE)
Step-by-Step Methodology
-
Preparation of the Solvent: Place a known volume of the desired organic solvent into the jacketed glass reactor.
-
Temperature Equilibration: Set the temperature control unit to the desired starting temperature and allow the solvent to equilibrate.
-
Incremental Addition of Solute: Add a precisely weighed amount of this compound to the stirred solvent.
-
Observation of Dissolution: Observe for complete dissolution of the added solid.
-
Iterative Addition: Continue to add small, accurately weighed portions of the boronic acid until a slight turbidity (undissolved solid) persists for an extended period (e.g., > 1 hour), indicating that the saturation point has been reached.
-
Equilibration at Saturation: Allow the saturated solution to stir at the set temperature for a minimum of 2-4 hours to ensure equilibrium is reached.
-
Sample Collection: Withdraw a sample of the supernatant using a pre-heated syringe and immediately filter it through a syringe filter into a pre-weighed vial. This prevents the crystallization of the solute upon cooling.
-
Gravimetric Analysis (Optional but Recommended): Weigh the vial containing the filtered solution. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dried solid is achieved. The solubility can be calculated from the mass of the dissolved solid and the mass of the solvent.
-
Quantitative Analysis (Primary Method): Accurately dilute a known volume of the filtered, saturated solution with a suitable mobile phase. Quantify the concentration of this compound using a pre-validated HPLC or UPLC-MS/MS method.[14][15]
-
Temperature Variation: Repeat steps 2-9 at different temperatures to generate a solubility curve.
Causality Behind Experimental Choices
-
Anhydrous Solvents: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[12][13] Using anhydrous solvents minimizes this side reaction, which can affect solubility measurements.
-
Dynamic Method: This method is preferred over isothermal methods for boronic acids as it can help to overcome kinetic barriers to dissolution and provides a more accurate determination of the thermodynamic solubility.[12]
-
Equilibration Time: A sufficient equilibration period is crucial to ensure that the measured concentration represents the true thermodynamic solubility and not a supersaturated or undersaturated state.
-
Pre-heated Syringe and Filtration: This is a critical step to prevent premature crystallization of the solute during sampling, which would lead to an underestimation of the solubility.
Visualization of the Experimental Workflow
Sources
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucd.ie [ucd.ie]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. jmpas.com [jmpas.com]
- 7. d-nb.info [d-nb.info]
- 8. PYRIDINE-4-BORONIC ACID | 1692-15-5 | INDOFINE Chemical Company [indofinechemical.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Cyclopropylpyridin-3-ylboronic Acid
Introduction
5-Cyclopropylpyridin-3-ylboronic acid is a valuable building block in modern synthetic chemistry, particularly in the fields of drug discovery and materials science.[1] Its unique structure, featuring a pyridine core functionalized with both a cyclopropyl group and a boronic acid moiety, offers a versatile platform for the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.[1] The cyclopropyl group can enhance metabolic stability and binding affinity, making this compound a desirable component in the synthesis of novel therapeutic agents.[1]
Molecular Structure and Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra, along with a robust protocol for data acquisition.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the pyridine ring and the cyclopropyl group. The chemical shifts are influenced by the electronic nature of the substituents and the aromatic ring current.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Pyridine) | ~ 8.5 | s | - |
| H-4 (Pyridine) | ~ 7.9 | s | - |
| H-6 (Pyridine) | ~ 8.4 | s | - |
| CH (Cyclopropyl) | ~ 1.9 - 2.1 | m | - |
| CH₂ (Cyclopropyl) | ~ 0.8 - 1.2 | m | - |
| B(OH)₂ | Variable (broad) | s | - |
Causality Behind Predictions: The protons on the pyridine ring are expected to be in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The cyclopropyl protons will appear significantly upfield, characteristic of strained ring systems. The methine proton of the cyclopropyl group will be at a lower field than the methylene protons. The boronic acid protons are exchangeable and their signal is often broad and may not be observed depending on the solvent and water content.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the boron atom may exhibit a broad signal or be unobserved due to quadrupolar relaxation of the boron nucleus.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~ 150 |
| C-3 (Pyridine) | ~ 130 (broad) |
| C-4 (Pyridine) | ~ 138 |
| C-5 (Pyridine) | ~ 135 |
| C-6 (Pyridine) | ~ 148 |
| CH (Cyclopropyl) | ~ 15 |
| CH₂ (Cyclopropyl) | ~ 10 |
Causality Behind Predictions: The pyridine carbons are in the typical aromatic region (δ 120-150 ppm). The carbon bearing the boronic acid (C-3) is expected to be broad. The cyclopropyl carbons will be in the upfield aliphatic region.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for IR spectroscopic analysis using ATR.
Self-Validating System and Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a convenient and common method for solid samples, requiring minimal sample preparation.
-
Background Correction: A background spectrum of the clean ATR crystal must be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 163 (for ¹¹B) and 162 (for ¹⁰B). The relative intensity will reflect the natural abundance of boron isotopes (¹¹B: ~80%, ¹⁰B: ~20%).
-
Major Fragments:
-
[M-H₂O]⁺: m/z = 145 (loss of water)
-
[M-2H₂O]⁺: m/z = 127 (further loss of water, potentially from boroxine formation in the ion source)
-
Fragments corresponding to the loss of the cyclopropyl group or cleavage of the pyridine ring are also possible.
-
Causality Behind Predictions: Boronic acids are known to readily lose water under mass spectrometry conditions. The formation of a cyclic trimer (boroxine) through the loss of three water molecules from three boronic acid molecules is also a common phenomenon, though less likely to be observed as a distinct high-mass ion in typical analyses.
Experimental Protocol for MS Data Acquisition
Caption: Workflow for mass spectrometric analysis.
Self-Validating System and Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids, which is likely to produce a prominent molecular ion peak.
-
Solvent: Methanol is a common solvent for ESI-MS as it is volatile and readily protonates the analyte.
-
Isotopic Pattern: The characteristic isotopic signature of boron provides a key validation point for boron-containing fragments.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the comprehensive experimental protocols, offer a valuable resource for researchers working with this compound. The causality-driven explanations for experimental choices and the inclusion of self-validating steps within the methodologies are intended to ensure the acquisition of high-quality, reliable data. While the presented spectral data is based on established principles and analysis of similar structures, it is crucial for researchers to acquire experimental data on their own samples for definitive characterization.
References
- PubChem. This compound.
Sources
An In-depth Technical Guide to 5-Cyclopropylpyridin-3-ylboronic Acid for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of a Key Building Block in Medicinal Chemistry
5-Cyclopropylpyridin-3-ylboronic acid (CAS No. 1044210-58-3) has emerged as a pivotal reagent in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] Its unique structural motif, combining a pyridine core with a cyclopropyl substituent, offers medicinal chemists a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, typical purity, and the critical technical considerations for its effective use in research and development. The strategic incorporation of the cyclopropyl group can significantly influence the physicochemical and pharmacological properties of a molecule, including metabolic stability, potency, and solubility. As such, a thorough understanding of the quality and characteristics of this building block is paramount for reproducible and successful synthetic outcomes.
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered in quantities ranging from milligrams to kilograms.
| Supplier Type | Typical Purity Grades Offered | Common Packaging Sizes |
| Research Chemical Suppliers | ≥95%, ≥97%, ≥98% | 100 mg, 250 mg, 1 g, 5 g |
| Bulk & Custom Synthesis | ≥98% (can be customized) | 100 g, 500 g, 1 kg and larger |
It is crucial for researchers to source this reagent from reputable suppliers who can provide comprehensive analytical data, including a Certificate of Analysis (CoA), to ensure the quality and consistency of the material.
Purity, Impurities, and Quality Control
The purity of this compound is a critical factor that can significantly impact the efficiency and outcome of subsequent chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The commercially available material typically has a purity of 98% or higher.[1]
Common Impurities and Their Impact
Several types of impurities can be present in this compound, arising from the synthetic route or degradation upon storage.
-
Boroxines (Anhydrides): Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium, and the presence of water will shift the equilibrium back towards the boronic acid. While boroxines are often competent in Suzuki-Miyaura couplings, their presence can affect the stoichiometry of the reaction if not accounted for, potentially leading to lower yields or incomplete conversion.
-
Precursor-Related Impurities: The synthesis of this compound likely originates from a halogenated precursor, such as 3-bromo-5-cyclopropylpyridine. Incomplete conversion or side reactions during the borylation step can lead to residual starting material or the formation of isomeric impurities. These halogenated impurities can compete in subsequent cross-coupling reactions, leading to the formation of undesired byproducts.
-
Inorganic Boron Species: Residual inorganic boron compounds from the synthesis and work-up can also be present. While often benign to the coupling reaction itself, they can affect the overall purity and assay of the material.
The presence of these impurities can lead to reduced yields, catalyst poisoning, and complications in the purification of the desired product in drug discovery and development processes.
Analytical Methods for Quality Control
A robust analytical workflow is essential for verifying the purity and identity of this compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for assessing the purity of boronic acids. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. It is crucial to use a validated, stability-indicating method that can separate the parent compound from its potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the molecule. However, the presence of boroxines can lead to complex or broadened spectra. To obtain a clean spectrum of the monomeric boronic acid, it is often recommended to dissolve the sample in a deuterated alcohol like methanol-d4, which breaks up the trimeric anhydride structure.[2] 11B NMR can also be a useful tool for characterizing the boron species in solution.[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Proposed Synthetic Route and Process-Related Impurities
While a specific, detailed synthesis of this compound is not widely published in peer-reviewed journals, a plausible and commonly employed synthetic strategy involves the borylation of a corresponding halo-pyridine precursor.
Step-by-Step Methodology:
-
Halogen-Metal Exchange: 3-Bromo-5-cyclopropylpyridine is treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures (-78 °C) in an ethereal solvent like THF to generate the corresponding lithiated pyridine intermediate. Alternatively, a Grignard reagent can be formed using magnesium metal.
-
Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, to form a boronate ester.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under aqueous acidic conditions during the workup to yield the final this compound.
Potential Process-Related Impurities from this Route:
-
Unreacted 3-Bromo-5-cyclopropylpyridine: Incomplete halogen-metal exchange will result in the carryover of the starting material.
-
Homocoupling Byproducts: The organometallic intermediate can couple with the starting halide to form a bipyridine byproduct.
-
Isomeric Boronic Acids: If the starting material contains isomeric impurities, these will likely be converted to their corresponding boronic acids.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds with aryl or heteroaryl halides and triflates.
A Representative Experimental Protocol:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water, is added.
-
The reaction mixture is heated to a temperature between 80-110 °C and stirred until the reaction is complete, as monitored by HPLC or TLC.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is then dried, filtered, and concentrated.
-
The crude product is purified by an appropriate method, such as column chromatography or recrystallization.
Storage and Handling
Boronic acids are generally stable solids, but they can be sensitive to heat and oxidation. This compound should be stored in a cool, dry place, typically at 2-8 °C, under an inert atmosphere to minimize degradation and the formation of boroxines.[1] It is advisable to handle the material in a glovebox or under a stream of inert gas, especially when handling small quantities for high-precision reactions.
Conclusion
This compound is a valuable and readily accessible building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A comprehensive understanding of its commercial availability, purity profile, and the potential impact of impurities is essential for its effective and reproducible application. By implementing robust quality control measures and employing optimized reaction conditions, researchers can confidently utilize this versatile reagent to accelerate their drug discovery and development programs.
References
- Vertex AI Search. (2026). Original this compound.
- The Royal Society of Chemistry. (2013). 17O NMR studies of boronic acids and their derivatives.
- PubChem. This compound.
- Google Patents. (2010). CN101863912A - Preparation method of cyclopropylboronic acid.
- Google Patents. (2012). CN102757455A - Preparation method of cyclopropylboronic acid.
- Google Patents. (2011). CN101440100B - Novel process for synthesizing cyclopropylboronic acid.
- Google Patents. (2015). CN105001249A - Method for preparing cyclopropyl boronic acid.
- The Royal Society of Chemistry. (2016). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment.
- MDPI. (2022). Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer.
- Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.
- ChemicalBook. This compound | 1044210-58-3.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 5-Cyclopropylpyridin-3-ylboronic Acid
Introduction: The Strategic Value of Cyclopropyl-Pyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and agrochemical research, where the construction of complex biaryl and hetero-biaryl systems is paramount. Within this context, the incorporation of the cyclopropyl-pyridine motif is a key strategy for drug development professionals. The cyclopropyl group often enhances metabolic stability and binding affinity, while the pyridine ring provides a crucial handle for modulating solubility and pharmacokinetic properties.
This guide provides a detailed, field-tested protocol for the Suzuki-Miyaura coupling of 5-Cyclopropylpyridin-3-ylboronic acid. As a π-deficient heteroaromatic substrate, pyridine-based boronic acids present unique challenges, including a propensity for catalyst inhibition and protodeboronation. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices necessary to overcome these hurdles, ensuring reproducible and high-yielding results for researchers and scientists.
The Mechanistic Heart of the Reaction
A successful protocol is built on a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4][5]
The Palladium Catalytic Cycle
The reaction is generally understood to proceed in three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[3][6]
-
Transmetalation: This is the crucial C-C bond-forming step. The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.[3][4]
-
Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The Critical Role of the Base
The base is not a passive spectator; it is essential for the transmetalation step.[7] It activates the boronic acid by converting it into a more nucleophilic boronate species ([R-B(OH)₃]⁻), which readily transfers its organic moiety to the palladium center.[7][8][9] The choice of base can dramatically affect reaction rates and yields, and for sensitive substrates like this compound, a moderately strong, non-nucleophilic base is often preferred to prevent decomposition.
The "Pyridine Problem": Overcoming Inherent Challenges
Heteroaryl boronic acids, particularly those containing pyridine rings, are known to be challenging coupling partners.
-
Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation and slowing the reaction. This is analogous to the well-documented "2-pyridyl problem".[1]
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol in the presence of a base), leading to the formation of the corresponding cyclopropyl-pyridine without the desired coupling.[10] Pyridine boronic acids are particularly susceptible to this decomposition pathway.[11]
Strategic selection of catalysts, ligands, and bases is therefore critical to favor the desired coupling over these competing pathways.
Protocol Design and Optimization
Reagent Profile: this compound
| Property | Value | Source |
| CAS Number | 1044210-58-3 | [12] |
| Molecular Formula | C₈H₁₀BNO₂ | [12] |
| Molecular Weight | 162.98 g/mol | [12] |
| Appearance | White to off-white solid | |
| Storage | Store under an inert atmosphere at 2-8°C to maintain stability. | [12] |
General Reaction Conditions: Screening Table
For a challenging coupling, screening several parameters is often necessary. The following table provides a starting point based on literature precedents for difficult heteroaryl couplings.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Expected Outcome |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | Standard, may be slow |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 90 | Good for many substrates |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 110 | Buchwald system, often high yield |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2.5) | 2-MeTHF | 80 | Pre-catalyst, good for sensitive substrates |
Note: Data is illustrative, based on common practices for challenging Suzuki couplings. Yields are highly dependent on the specific aryl halide used.[13][14]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic aryl bromide using a robust Buchwald-type precatalyst.
Materials and Reagents
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
XPhos Pd G3 precatalyst (0.5–2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or 2-MeTHF)
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and finely powdered K₃PO₄ (1.0 mmol, 2.0 equiv).[13]
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. Finely powdered base provides a larger surface area for the reaction.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Causality: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state, halting the catalytic cycle.
-
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).
-
Causality: Buchwald precatalysts are designed to generate the active Pd(0) species in situ under conditions where sensitive boronic acids are more stable, improving reaction outcomes.[10]
-
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, to a final concentration of 0.1-0.5 M) via syringe.[13]
-
Causality: Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) is critical to remove dissolved oxygen.
-
-
Reaction: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[13]
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed. Reaction times can vary from 1 to 24 hours.[13]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and add water. Separate the layers.
-
Causality: This step quenches the reaction and removes the inorganic base and salts.
-
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[4][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst (degraded by oxygen).2. Boronic Acid Decomposition (protodeboronation).3. Poor quality of reagents. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Use a milder base (e.g., K₃PO₄ instead of hydroxides). Consider using the more stable MIDA boronate or trifluoroborate salt if available.[15][16]3. Check the purity of the boronic acid by NMR. |
| Significant Protodeboronation | 1. Reaction temperature is too high or time is too long.2. Base is too strong or too much water is present.3. Catalyst system is too slow, allowing decomposition to outcompete coupling. | 1. Lower the reaction temperature and monitor closely to stop when complete.2. Switch to a weaker base like K₂CO₃ or use anhydrous conditions.[17]3. Use a more active catalyst/ligand system (e.g., a Buchwald precatalyst) to accelerate the coupling.[10] |
| Formation of Homocoupled Byproduct (Ar-Ar) | 1. Presence of oxygen.2. Degradation of the phosphine ligand. | 1. Improve inert gas technique.2. Increase the ligand-to-palladium ratio slightly or switch to a more robust ligand. |
| Reaction Stalls | 1. Catalyst deactivation (e.g., by pyridine coordination).2. Poor solubility of reagents. | 1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) that can promote the reaction despite the pyridine nitrogen.2. Change to a different solvent system (e.g., 2-MeTHF, Toluene) or increase the temperature. |
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
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- Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
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- Google Patents. Novel process for synthesizing cyclopropylboronic acid.
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Application Note: A Strategic Approach to Novel Kinase Inhibitor Synthesis Using 5-Cyclopropylpyridin-3-ylboronic Acid
Abstract
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The design of these therapeutic agents requires building blocks that not only ensure high affinity for the target but also confer favorable pharmacokinetic properties. 5-Cyclopropylpyridin-3-ylboronic acid has emerged as a strategic reagent for this purpose. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the rationale and practical application of this versatile building block. We will explore the distinct advantages imparted by the cyclopropyl and pyridine moieties, provide a detailed, field-proven protocol for its use in Suzuki-Miyaura cross-coupling reactions, and illustrate its application in the context of a relevant signaling pathway.
The Strategic Value of the 5-Cyclopropylpyridin-3-yl Moiety in Kinase Inhibitor Design
The efficacy of a kinase inhibitor is profoundly influenced by the structural motifs that constitute its scaffold. The 5-cyclopropylpyridin-3-yl fragment is not merely a linker but a carefully selected component that addresses two critical aspects of drug design: target engagement and metabolic stability.
The Pyridine Core: A Privileged Hinge-Binding Element
The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals.[1] In the context of kinase inhibitors, the nitrogen atom of the pyridine ring is a key pharmacophoric feature. It frequently acts as a hydrogen bond acceptor, enabling the inhibitor to form a critical interaction with the backbone amide protons of the kinase "hinge" region—the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction mimics the way the adenine portion of ATP binds, providing a strong anchor point for the inhibitor within the ATP-binding pocket.[2]
Caption: Pyridine nitrogen acting as a hydrogen bond acceptor with the kinase hinge region.
The Cyclopropyl Group: Enhancing Potency and Pharmacokinetics
The cyclopropyl group is far more than a simple alkyl substituent; it is a "versatile player" in medicinal chemistry.[3] Its incorporation into a drug candidate can overcome multiple common roadblocks in drug discovery.[3] The unique structural and electronic properties of this strained three-membered ring offer significant advantages.[3][4]
Table 1: Physicochemical and Pharmacokinetic Advantages of the Cyclopropyl Moiety
| Advantage | Mechanistic Rationale | Reference(s) |
| Increased Potency | The rigid, planar nature of the cyclopropyl ring restricts the conformational flexibility of the molecule. This "locks" the drug into a bioactive conformation, reducing the entropic penalty of binding to the target receptor and increasing affinity. | [3][5] |
| Enhanced Metabolic Stability | The C-H bonds of a cyclopropyl ring are stronger and less accessible than those in standard aliphatic chains. This makes the group more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to a longer in vivo half-life. | [4][5][6] |
| Reduced Off-Target Effects | By improving binding potency and selectivity for the intended target, the likelihood of binding to and modulating other kinases or proteins is reduced. | [3][4] |
| Improved Solubility | As a small, rigid alkyl group, it can disrupt crystal packing and improve aqueous solubility compared to larger, more flexible lipophilic groups. | |
| Vector for Probing Pockets | The defined shape of the cyclopropyl group allows it to act as a structural probe, accessing small, lipophilic pockets within the kinase active site that may not be accessible to other groups. | [6] |
Core Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling
The most powerful and direct method for incorporating the this compound into a target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[7][8][9]
Reaction Principle and Catalytic Cycle
The reaction forges a carbon-carbon bond between an organoboron species (the boronic acid) and an organic halide or triflate. The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[9]
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Key Reagents and Their Roles
The success of a Suzuki coupling is highly dependent on the careful selection of each component. Understanding the function of each reagent is critical for optimization and troubleshooting.
Table 2: Components of the Suzuki-Miyaura Reaction
| Component | Example(s) | Role in the Reaction |
| Organoboron Reagent | This compound | The source of the nucleophilic carbon fragment to be transferred to the palladium catalyst. |
| Organic Electrophile | Aryl/Heteroaryl Bromide, Iodide, Chloride, or Triflate | The source of the electrophilic carbon fragment. The reactivity order is generally I > Br > OTf >> Cl. |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | The source of the active Pd(0) catalyst that drives the catalytic cycle. |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the palladium center, prevents precipitation of palladium black, and modulates its reactivity. The choice of ligand is crucial for coupling less reactive halides like chlorides. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[8] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DME, THF | Solubilizes the reactants and facilitates the reaction. Often a mixture of an organic solvent and water is used, as water can accelerate the reaction.[10] |
Detailed Experimental Protocol: Synthesis of a 4-Anilino-6-(5-cyclopropylpyridin-3-yl)pyrimidine Scaffold
This protocol describes a representative synthesis of a biaryl scaffold common in kinase inhibitors, coupling the boronic acid with a substituted pyrimidine chloride.
Materials and Equipment
-
This compound (1.1 equiv.)
-
4-Anilino-6-chloropyrimidine (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv.)
-
Triphenylphosphine (PPh₃) (0.08 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
TLC plates and column chromatography supplies (Silica gel, Ethyl Acetate, Hexanes)
Step-by-Step Synthesis Procedure
-
Flask Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-anilino-6-chloropyrimidine (e.g., 1.0 g, 1.0 equiv.).
-
Reagent Addition: Add this compound (1.1 equiv.) and potassium carbonate (2.0 equiv.) to the flask.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture (e.g., 40 mL dioxane, 10 mL water).
-
Inerting the System (Critical Step): Seal the flask with a septum and sparge the stirred solution gently with nitrogen or argon gas for 15-20 minutes. This removes dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Briefly remove the gas inlet and add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.). The mixture may change color.
-
Reaction: Re-establish the inert atmosphere, and heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-anilino-6-chloropyrimidine) is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water (50 mL) and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Example: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, is a key driver in several cancers.[11] Inhibitors targeting EGFR often feature a heterocyclic core that binds to the kinase hinge, coupled to another aromatic system that occupies the rest of the ATP pocket. The scaffold synthesized above is representative of this class.
Caption: Simplified EGFR signaling cascade and the point of action for a competitive inhibitor.
By utilizing this compound, a medicinal chemist can construct an inhibitor where the pyrimidine-pyridine core engages the hinge region, while the cyclopropyl group probes a hydrophobic pocket to enhance potency and improve metabolic stability, leading to a more effective and durable therapeutic agent.
Conclusion
This compound is a high-value, strategic building block for the synthesis of next-generation kinase inhibitors. The convergence of a proven hinge-binding motif (pyridine) with a moiety that confers superior pharmacokinetic and pharmacodynamic properties (cyclopropyl) makes it an essential tool for medicinal chemists. The robust and versatile Suzuki-Miyaura coupling provides a reliable method for its incorporation, enabling the rapid exploration of chemical space and the development of potent and selective drug candidates.
References
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- This compound [P63561]. (n.d.). ChemUniverse.
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- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
- Exploring the Versatility of 3-Pyridylboronic Acid as a Heterocyclic Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8323-8343.
- The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
- This compound. (n.d.). PubChem.
- Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(9), 1205.
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Baker, S. J., et al. (2015). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 6(4), 584-599.
- Li, A. Y., et al. (2000). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 41(42), 8237-8240.
- Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(4), 717-720.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(08), 1095-1100.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Cyclopropylpyridin-3-ylboronic Acid
Introduction: Navigating the Unique Challenges of a Hybrid Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For researchers in pharmaceutical and materials science, the synthesis of complex biaryl and heteroaryl structures is paramount. 5-Cyclopropylpyridin-3-ylboronic acid is a valuable building block, combining the electronically distinct pyridine core with the sterically unique cyclopropyl group. However, this combination presents a unique set of challenges for the synthetic chemist.
This guide provides a detailed technical overview and actionable protocols for selecting the optimal palladium catalyst system for the successful cross-coupling of this compound. We will delve into the underlying mechanistic principles that govern catalyst selection and provide field-proven methodologies to overcome the inherent reactivity hurdles of this substrate.
The primary challenges associated with this compound are twofold:
-
The Pyridyl Moiety : The pyridine ring is electron-deficient, which can impact the kinetics of the catalytic cycle. More critically, the Lewis basic nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][4] This is a well-documented issue, often referred to in the context of the "2-pyridyl problem," but is also relevant to 3-substituted pyridines.[5]
-
The Cyclopropyl Group : While the cyclopropyl group is a desirable motif in medicinal chemistry for its unique conformational and metabolic properties, cyclopropylboronic acids are known to be susceptible to protodeboronation, an undesired side reaction where the boronic acid is cleaved by a proton source to yield the parent cyclopropylpyridine.[6][7] This pathway competes with the desired transmetalation step in the catalytic cycle.
A successful cross-coupling strategy must therefore address both potential catalyst inhibition by the pyridine nitrogen and the propensity for protodeboronation of the cyclopropyl group.
Catalyst and Ligand Selection: A Mechanistic Approach
The choice of the palladium catalyst and, more importantly, the ancillary ligand is critical to overcoming the challenges posed by this compound. Modern palladium catalysis has moved towards the use of pre-formed, air- and moisture-stable precatalysts, which offer improved reproducibility over in-situ generated catalysts.
The Role of the Ligand: Steric Bulk and Electron-Richness are Key
For challenging heteroaryl couplings, the use of bulky, electron-rich phosphine ligands is often essential. These ligands promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—while mitigating catalyst deactivation pathways.
-
Buchwald Ligands : A prominent class of ligands for this purpose are the dialkylbiaryl phosphines, often referred to as Buchwald ligands. Ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) have proven highly effective for the Suzuki-Miyaura coupling of heteroarylboronic acids.[8][9] The steric bulk of these ligands promotes the formation of monoligated L1Pd(0) species, which are highly active in the catalytic cycle.[10] The electron-donating nature of these phosphines facilitates the oxidative addition of the aryl halide to the Pd(0) center and accelerates the final reductive elimination step to release the product.
-
N-Heterocyclic Carbenes (NHCs) : NHC ligands are another class of highly effective ligands for Suzuki-Miyaura couplings. They form strong bonds with the palladium center, creating robust catalysts that are resistant to decomposition. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, which feature an NHC ligand, are particularly noteworthy.[2][9] These are air- and moisture-stable precatalysts that are readily activated in situ. The PEPPSI-IPr catalyst is a versatile choice for a range of cross-coupling reactions, including those with challenging heteroaryl substrates.[11]
Comparative Catalyst Performance
| Catalyst System (Precatalyst/Ligand) | Coupling Partner 1 | Coupling Partner 2 | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 3-Thienylboronic acid | Aryl Bromide | K₂CO₃ | Dioxane/H₂O | 90 | High | [12] |
| Pd(OAc)₂ / XPhos | 2-Heteroaryl Boronic Acids | Aryl Chloride | K₃PO₄ | THF/H₂O | 40 | Excellent | [6] |
| Pd(dppf)Cl₂ | 3-Pyridylboronic ester | PyFluor | K₂CO₃ | Dioxane/H₂O | 100 | Modest | [3] |
| PEPPSI-IPr | Various Boronic Acids | Aryl Chlorides | K₃PO₄ | Dioxane | 80 | High | [2] |
| Pd(OAc)₂ / PCy₃ | Cyclopropylboronic acid | Bromoarenes | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent |
This data suggests that catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos, as well as robust NHC-based precatalysts like PEPPSI-IPr, are excellent starting points for the optimization of the cross-coupling with this compound.
Visualizing the Process: Catalytic Cycle and Selection Workflow
To better understand the reaction mechanism and the rationale behind catalyst selection, the following diagrams are provided.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Catalyst Selection Workflow for a Challenging Substrate.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific aryl halide coupling partner. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: General Screening Procedure using a Buchwald Ligand
This protocol is a robust starting point for coupling with aryl bromides or activated aryl chlorides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos or XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
To the reaction vessel, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Place the sealed vessel in a preheated oil bath or heating block at 80-110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure using a PEPPSI Precatalyst
This protocol is advantageous due to the air and moisture stability of the PEPPSI-IPr precatalyst.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
PEPPSI-IPr (2-3 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
To the reaction vessel, add this compound, the aryl halide, PEPPSI-IPr, and K₃PO₄. The PEPPSI catalyst can be weighed in the air.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor, work up, and purify the reaction as described in Protocol 1.
Troubleshooting and Optimization
-
Low or No Conversion : If the reaction fails to proceed, ensure all reagents are pure and the solvent is rigorously degassed. An increase in temperature or catalyst loading (up to 5 mol%) may be beneficial. Consider screening other bases such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) under anhydrous conditions.
-
Protodeboronation : If significant formation of cyclopropylpyridine is observed, this indicates that the rate of protodeboronation is competitive with or faster than transmetalation. To mitigate this, consider using a less protic solvent system or running the reaction under anhydrous conditions. Switching to a more stable boronic acid derivative, such as the corresponding pinacol or MIDA boronate ester, is a highly effective strategy.[7]
-
Catalyst Decomposition : The formation of palladium black is a sign of catalyst decomposition. This can be caused by oxygen contamination or temperatures that are too high for the catalyst's stability. Ensure a strictly inert atmosphere and consider a lower reaction temperature.
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is an achievable goal with careful consideration of the substrate's unique electronic and stability challenges. The key to success lies in the selection of a highly active and robust palladium catalyst system. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or well-defined NHC-based precatalysts like PEPPSI-IPr, is strongly recommended. The provided protocols offer a solid foundation for developing an efficient and high-yielding cross-coupling process. By understanding the underlying mechanistic principles and employing a systematic approach to optimization, researchers can effectively utilize this valuable building block in the synthesis of novel molecules for drug discovery and materials science.
References
- Bryce, M. R.; et al. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. J. Org. Chem.2002, 67 (21), 7541–7543. [Link]
- Buchwald, S. L.; et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2008, 47 (34), 6438-6441. [Link]
- Moran, J.; et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem.2021, 99 (5), 453-458. [Link]
- Bryce, M. R.; et al. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- Fletcher, S. P.; et al. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- Buchwald, S. L.; et al. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules2023, 28 (9), 3736. [Link]
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- Buchwald, S. L.; et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.2009, 131 (36), 12898–12899. [Link]
- Grygorenko, O. O.; et al. Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.
- Charette, A. B.; et al. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Lett.2002, 43 (47), 8557-8560. [Link]
- Grygorenko, O. O.; et al. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Semantic Scholar. [Link]
- Burke, M. D.; et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. J. Am. Chem. Soc.2021, 143 (1), 409-416. [Link]
- Deng, M.-Z.; et al. Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. J. Chem. Soc., Perkin Trans. 12000, (1), 135-136. [Link]
- Szostak, M.; et al. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chem. Rev.2023, 123 (1), 1-84. [Link]
- Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
- Ding, K.; et al. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Buchwald, S. L.; et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41 (11), 1461–1473. [Link]
- Novak, Z.; et al. Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling. ACS Omega2022, 7 (15), 12939–12948. [Link]
- Szostak, M.; et al. Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions. Chem. Commun.2017, 53, 10584-10587. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. audreyli.com [audreyli.com]
Application Notes and Protocols: 5-Cyclopropylpyridin-3-ylboronic Acid in the Synthesis of Complex Heterocyclic Molecules
Abstract
This comprehensive guide details the application of 5-cyclopropylpyridin-3-ylboronic acid as a pivotal building block in the synthesis of complex heterocyclic molecules, a cornerstone of modern medicinal chemistry. We provide in-depth technical insights, field-proven protocols for Suzuki-Miyaura cross-coupling reactions, and troubleshooting strategies to empower researchers, scientists, and drug development professionals. This document emphasizes the causality behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Strategic Importance of the Cyclopropyl-Pyridine Moiety
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to enhance solubility and engage in critical hydrogen bonding with biological targets.[1][2] When functionalized with a cyclopropyl group, the resulting motif offers a unique combination of structural and electronic properties that are highly advantageous in drug design. The cyclopropyl group, with its inherent ring strain and pseudo-sp2 character, can act as a "metabolic shield," increasing the metabolic stability of adjacent functionalities.[3][4] It also introduces a three-dimensional element that can improve binding affinity and selectivity for protein targets by providing a conformationally restricted yet sterically influential substituent.[5][6]
This compound has emerged as a key reagent for installing this valuable pharmacophore into complex molecular frameworks. Its utility is primarily demonstrated through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[7][8] This application note will serve as a practical guide to leveraging this reagent in your synthetic campaigns.
Reagent Profile: this compound
Before embarking on synthetic protocols, a thorough understanding of the reagent's properties is crucial for safe handling and optimal reactivity.
| Property | Value | Source(s) |
| CAS Number | 1044210-58-3 | [7] |
| Molecular Formula | C₈H₁₀BNO₂ | [7] |
| Molecular Weight | 162.98 g/mol | [7] |
| Appearance | Typically a white to off-white solid | [7] |
| Storage | Store in an inert atmosphere at 2-8°C. Moisture-sensitive. | [1][7] |
Handling and Stability Considerations:
Pyridylboronic acids, in general, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water), leading to the formation of the corresponding des-borylated heterocycle.[9] While this compound is relatively stable, the following precautions are recommended:
-
Inert Atmosphere: Handle the solid and prepare reaction mixtures under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and oxygen. Oxygen can contribute to catalyst deactivation and homocoupling of the boronic acid.[10]
-
Anhydrous Solvents: Use freshly dried, degassed solvents to reduce the risk of protodeboronation.
-
Storage: Long-term storage should be in a refrigerator or freezer, tightly sealed, and under an inert atmosphere.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier method for utilizing this compound. The reaction couples the pyridylboronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.[7][11]
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the catalytic cycle is key to rational optimization and troubleshooting. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive halides like chlorides.[7][11]
-
Transmetalation: The base activates the boronic acid to form a boronate species, which then transfers its organic group (the 5-cyclopropylpyridin-3-yl moiety) to the palladium center, displacing the halide.[8][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (R¹-R²) and regenerating the catalytically active Pd(0) species.[7][11]
Detailed Experimental Protocol: Synthesis of a Bi-heterocyclic Scaffold
This protocol provides a representative procedure for the coupling of this compound with a heteroaryl bromide. Reaction conditions should be optimized for specific substrates.
Reaction:
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Bromo-6-methoxypyridine | 188.02 | 188 mg | 1.0 | 1.0 |
| This compound | 162.98 | 196 mg | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-methoxypyridine (188 mg, 1.0 mmol), this compound (196 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Optimization and Troubleshooting
Achieving high yields and purity in Suzuki-Miyaura couplings, especially with heteroaromatic substrates, often requires careful optimization.
| Parameter | Rationale and Common Adjustments |
| Catalyst/Ligand | The choice of palladium source and ligand is critical. For challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be required to promote efficient oxidative addition and reductive elimination.[11] |
| Base | The base plays a crucial role in activating the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Cesium carbonate is often more effective for less reactive substrates due to its higher solubility in organic solvents.[10] |
| Solvent System | A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common. Water can aid in dissolving the base and facilitating the formation of the active boronate species. For substrates prone to protodeboronation, anhydrous conditions with a base like potassium fluoride (KF) may be beneficial.[9][10] |
| Temperature | Reaction rates are temperature-dependent. Typical temperatures range from 80-110 °C. Lower temperatures may be possible with highly active catalyst systems. If decomposition is observed, lowering the temperature is advised. |
Common Issues and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Use a fresh batch or a more robust pre-catalyst. De-gas solvents thoroughly to prevent catalyst oxidation.[10]
-
Inefficient Oxidative Addition: If using an aryl/heteroaryl chloride, a stronger catalyst/ligand system may be necessary.
-
-
Significant Protodeboronation:
-
Excess Water/Proton Source: Switch to anhydrous conditions and a non-hydroxide base (e.g., KF or CsF).[10]
-
Prolonged Reaction Time/High Temperature: Monitor the reaction closely and stop it once the starting material is consumed to minimize byproduct formation.
-
-
Homocoupling of Boronic Acid:
-
Oxygen Contamination: Ensure the reaction is rigorously maintained under an inert atmosphere.
-
High Catalyst Loading: While tempting to increase catalyst to drive the reaction, it can sometimes promote side reactions. Optimize loading carefully.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, biologically relevant heterocyclic molecules. Its successful application hinges on a solid understanding of the Suzuki-Miyaura coupling mechanism and careful attention to reaction parameters. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently incorporate the valuable cyclopropyl-pyridine motif into their drug discovery and development programs, paving the way for novel therapeutics.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- Peters, U., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
- ResearchGate. (2025, August 6). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
- MDPI. (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class.
- MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- NIH. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides.
- PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
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- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 6. mdpi-res.com [mdpi-res.com]
- 7. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. ijnrd.org [ijnrd.org]
- 11. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Developing Structure-Activity Relationships (SAR) with 5-Cyclopropylpyridin-3-ylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Pyridylboronic Acids in Drug Discovery
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with structure-activity relationship (SAR) studies serving as a critical roadmap for lead optimization.[1][2] Boronic acids and their derivatives have garnered significant attention in drug discovery, largely catalyzed by the success of drugs like bortezomib, a proteasome inhibitor used in cancer therapy.[3][4] These compounds are valued for their unique ability to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases.[5] The pyridine scaffold is also a privileged structure in medicinal chemistry, present in numerous biologically active molecules and offering advantages in terms of synthetic tractability and opportunities for molecular interactions.[6][7]
The fusion of these two moieties in the form of pyridylboronic acids presents a compelling starting point for the development of new therapeutics.[6][8] This application note focuses on a specific scaffold, 5-Cyclopropylpyridin-3-ylboronic acid , and provides a comprehensive guide to establishing a robust SAR. The cyclopropyl group is a valuable bioisostere for alkenes and can enhance metabolic stability and binding affinity due to its rigid, three-dimensional structure.[3][4][9]
While the specific biological targets of this compound are still under investigation, its structural alerts suggest a high potential for enzyme inhibition. Boronic acids are well-documented inhibitors of serine proteases, and the proteasome's chymotrypsin-like activity is a well-validated target for such compounds.[3][10] Therefore, for the purpose of this guide, we will hypothesize that this compound derivatives are inhibitors of the 20S proteasome's chymotrypsin-like (CT-L) activity and will outline the necessary protocols to build a compelling SAR around this target.
The SAR Development Workflow
A systematic approach is crucial for efficiently elucidating the relationship between chemical structure and biological activity. The workflow described herein is an iterative process of design, synthesis, and biological evaluation, followed by data analysis to inform the next cycle of design.
Part 1: Synthesis of a Focused Analog Library
The initial step in building an SAR is to synthesize a library of analogs based on the lead scaffold. For this compound, a logical starting point is to introduce substituents at the 2-position of the pyridine ring. This allows for the exploration of steric and electronic effects on biological activity. The synthesis can be achieved through a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation.[8][11][12]
Protocol 1: Synthesis of 2-Substituted-5-Cyclopropylpyridin-3-ylboronic Acid Analogs
Objective: To synthesize a library of this compound derivatives with diverse substituents at the 2-position of the pyridine ring.
Materials:
-
Appropriately substituted 2-halo-5-cyclopropylpyridine (starting material)
-
Bis(pinacolato)diboron (B2pin2)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Hydrochloric acid (HCl)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Borylation Reaction Setup:
-
To an oven-dried flask, add the 2-halo-5-cyclopropylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification of Pinacol Ester:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the this compound pinacol ester.
-
-
Hydrolysis to Boronic Acid:
-
Dissolve the purified pinacol ester in a suitable solvent mixture (e.g., acetone/water).
-
Add aqueous HCl (e.g., 2M) and stir at room temperature for 4-12 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final 2-substituted-5-cyclopropylpyridin-3-ylboronic acid analog.
-
-
Characterization:
-
Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Part 2: In Vitro Biological Evaluation
With a library of synthesized analogs in hand, the next step is to evaluate their biological activity. Based on our hypothesis, we will use a fluorescence-based assay to measure the inhibition of the 20S proteasome's chymotrypsin-like (CT-L) activity.[13][14]
Protocol 2: Fluorometric Assay for 20S Proteasome Chymotrypsin-Like Activity Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against the chymotrypsin-like activity of the human 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Synthesized this compound analogs
-
Positive control inhibitor (e.g., Bortezomib)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the 20S proteasome in assay buffer.
-
Prepare a stock solution of the Suc-LLVY-AMC substrate in DMSO.
-
Prepare stock solutions of the synthesized analogs and the positive control in DMSO. Create a dilution series for each compound to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed volume of the test compound dilution (or DMSO for the control wells).
-
A fixed amount of 20S proteasome.
-
-
Include wells for "no enzyme" and "no inhibitor" controls.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.[13]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Determine the percent inhibition for each concentration of the test compounds relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each analog.
-
Part 3: SAR Data Analysis and Interpretation
The final step is to collate the biological data and analyze it in the context of the chemical structures to derive meaningful structure-activity relationships.
Table 1: Hypothetical SAR Data for 2-Substituted-5-Cyclopropylpyridin-3-ylboronic Acid Analogs
| Compound ID | R-Group (at 2-position) | IC50 (nM) for CT-L Inhibition |
| Lead-01 | -H | 520 |
| ANA-02 | -CH3 | 250 |
| ANA-03 | -OCH3 | 180 |
| ANA-04 | -Cl | 95 |
| ANA-05 | -F | 110 |
| ANA-06 | -CF3 | 45 |
| ANA-07 | -NH2 | 780 |
| ANA-08 | -COOH | >10,000 |
Interpretation of Hypothetical SAR Data:
-
Effect of Small Alkyl Groups: The introduction of a methyl group (ANA-02) improves potency compared to the unsubstituted lead (Lead-01), suggesting that a small, lipophilic substituent is tolerated in the binding pocket.
-
Role of Electron-Donating and Withdrawing Groups: An electron-donating methoxy group (ANA-03) further enhances activity. However, electron-withdrawing halogens (ANA-04, ANA-05) and a trifluoromethyl group (ANA-06) lead to a more significant increase in potency. This suggests that electronic effects play a crucial role, with electron-withdrawing groups being more favorable.
-
Impact of Polar Groups: The basic amino group (ANA-07) leads to a decrease in activity, while the acidic carboxylic acid group (ANA-08) completely abolishes it. This indicates that a positively or negatively charged group at this position is detrimental to binding, possibly due to electrostatic repulsion or desolvation penalties.
These initial findings would guide the design of the next generation of analogs. For instance, further exploration of small, electron-withdrawing groups at the 2-position would be a logical next step. Additionally, modifications at other positions of the pyridine ring could be explored to further optimize the scaffold.
Conclusion
This application note provides a comprehensive framework for establishing a structure-activity relationship for this compound derivatives, using the chymotrypsin-like activity of the proteasome as a hypothetical target. By systematically synthesizing and evaluating a focused library of analogs, researchers can gain valuable insights into the molecular features that govern biological activity. This iterative process of design, synthesis, and testing is fundamental to the successful optimization of a lead compound into a viable drug candidate. The protocols and strategies outlined herein are adaptable to other targets and scaffolds, providing a robust foundation for any SAR-driven drug discovery program.
References
- da Silva, W. R., & de S. E. Andrade, G. F. (2020).
- Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
- Hall, D. G. (2011).
- Li, A. Y., & Bryce, M. R. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(15), 5394-5397. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]
- Santos, A. G., & Ferreira, L. G. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Medicinal Chemistry, 17(2), 143-162. [Link]
- Creative BioMart. (n.d.). Chymotrypsin Activity Assay Kit (Fluorometric). [Link]
- Elabscience. (n.d.). Chymotrypsin Activity Colorimetric Assay Kit (E-BC-K845-M). [Link]
- UbiQ. (n.d.). UbiQ protocol P006 _ Fluorescence-based proteasome activity profiling. [Link]
- Drug Design. (n.d.).
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]
- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
- PubMed. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. [Link]
- PubMed. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. [Link]
- ResearchGate. (2025). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group.... [Link]
- J-STAGE. (n.d.).
- PubMed. (2025).
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- Durham e-Theses. (2011). Functionalised Pyridyl- and Pyrimidyl- Boronic acids and derived new Biheteroaryls. [Link]
- PubMed. (2005). Structure-activity relationships for the design of small-molecule inhibitors. [Link]
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- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Interpretation and analysis of polarimetric L-band E-SAR-data for the derivation of hydrologic land surface parameters | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
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- 14. Amplite® Fluorimetric Proteasome 20S Activity Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Late-Stage Functionalization of Drug Candidates Using 5-Cyclopropylpyridin-3-ylboronic Acid
Abstract
Late-stage functionalization (LSF) is a paradigm-shifting strategy in modern drug discovery, enabling the direct modification of complex molecules at advanced synthetic stages. This approach accelerates the exploration of structure-activity relationships (SAR) and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties without the need for de novo synthesis.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of 5-Cyclopropylpyridin-3-ylboronic acid in the late-stage functionalization of drug candidates via the Suzuki-Miyaura cross-coupling reaction. The incorporation of the cyclopropylpyridine motif is of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group, coupled with the desirable physicochemical properties of the pyridine ring.[1][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Strategic Advantage of Late-Stage Functionalization
The traditional drug discovery process often involves a linear and arduous synthesis of numerous analogues. Late-stage functionalization (LSF) offers a more efficient and flexible alternative by introducing chemical diversity at the final steps of a synthetic sequence.[2] This strategy not only saves considerable time and resources but also allows for the diversification of complex molecular scaffolds that would be challenging to access through conventional methods.[1] Among the myriad of LSF techniques, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly robust and versatile tool due to its exceptional functional group tolerance and mild reaction conditions.[7][8][9][10][11][12][13][14]
The choice of coupling partner in LSF is critical. This compound is an attractive building block for several reasons:
-
Metabolic Stability: The cyclopropyl group is known to enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[1][3] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life for drug candidates.[3]
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, thereby increasing its binding potency and selectivity for its biological target.[3][4]
-
Improved Physicochemical Properties: The pyridine moiety can enhance solubility, modulate pKa, and provide a key interaction point for hydrogen bonding with protein targets.
-
Synthetic Accessibility: this compound is a commercially available reagent, facilitating its ready implementation in discovery programs.
This guide will provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a model drug candidate scaffold, along with insights into reaction optimization and troubleshooting.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[10][11][12] The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the drug candidate. This is often the rate-limiting step, and its efficiency is influenced by the nature of the leaving group (I > Br > OTf > Cl) and the steric and electronic properties of the drug molecule.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base is crucial to avoid decomposition of base-sensitive functional groups on the drug candidate.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.
Experimental Protocols
The following protocols are designed as a robust starting point for the late-stage functionalization of a drug candidate containing an aryl or heteroaryl halide/triflate. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Drug Candidate-X (X = Br, I, OTf) | >95% | N/A | Substrate should be free of impurities that could poison the catalyst. |
| This compound | >98% | Commercially available | Store under inert atmosphere. |
| Pd(dppf)Cl2·CH2Cl2 | Catalyst grade | Commercially available | A reliable and versatile precatalyst. |
| SPhos Pd G3 | Catalyst grade | Commercially available | An alternative, highly active precatalyst for challenging couplings.[15] |
| Potassium Carbonate (K2CO3) | Anhydrous | Commercially available | Finely ground before use. |
| 1,4-Dioxane | Anhydrous | Commercially available | Degas thoroughly before use. |
| Water | Degassed, deionized | N/A | Important for the catalytic cycle. |
| Ethyl Acetate | ACS grade | Commercially available | For workup. |
| Brine | Saturated NaCl solution | N/A | For workup. |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS grade | Commercially available | For drying. |
| Celite® | N/A | Commercially available | For filtration. |
General Protocol for Suzuki-Miyaura Coupling
Figure 2: Step-by-step experimental workflow for the late-stage Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the drug candidate (1.0 equiv.), this compound (1.2-1.5 equiv.), and finely ground potassium carbonate (2.0-3.0 equiv.).
-
Seal the vial with a septum and purge with argon for 5 minutes.
-
Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(dppf)Cl2·CH2Cl2, 2-5 mol%).
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to achieve a final concentration of 0.1 M with respect to the limiting reagent.
-
Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS or TLC until the limiting reagent is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of reaction).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture through a pad of Celite®, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Catalyst and Ligand Screening: A Comparative Approach
For challenging substrates, screening of different catalyst systems is recommended. The choice of ligand can significantly impact the reaction efficiency by influencing the rate of oxidative addition and reductive elimination.
| Catalyst/Ligand System | Key Features | Recommended for |
| Pd(dppf)Cl2 | Robust, versatile, good for many aryl/heteroaryl couplings. | General starting point. |
| SPhos Pd G3 | Highly active, promotes fast reactions, good for hindered substrates.[15] | Challenging couplings, sterically hindered substrates. |
| XPhos Pd G3 | Excellent for heteroaryl couplings, often at lower temperatures. | Couplings involving heteroaryl chlorides. |
| Pd(PPh3)4 | Classic catalyst, but can be less active for challenging substrates. | Electron-rich aryl bromides and iodides. |
Rationale for Selection: Buchwald's biarylphosphine ligands (SPhos, XPhos) are often superior for LSF due to their steric bulk and electron-donating properties, which facilitate the reductive elimination step and stabilize the active Pd(0) species.[16]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient degassing; poor solubility of reagents. | Use a fresh batch of catalyst; ensure thorough degassing of solvents; try a different solvent system (e.g., THF/water, DMF/water). |
| Protodeboronation of Boronic Acid | Presence of excess water or protic solvents; prolonged reaction time at high temperature. | Use anhydrous base and solvents; reduce reaction time; consider using the corresponding boronate ester (e.g., pinacol ester) for increased stability.[6] |
| Homocoupling of Boronic Acid | Presence of oxygen; incomplete reduction of Pd(II) precatalyst. | Ensure rigorous exclusion of air; use a Pd(0) source directly or a more efficient precatalyst. |
| Decomposition of Drug Candidate | Harsh reaction conditions (high temperature, strong base). | Screen milder bases (e.g., K3PO4, Cs2CO3); lower the reaction temperature and extend the reaction time. |
Conclusion
The late-stage functionalization of drug candidates with this compound via the Suzuki-Miyaura cross-coupling is a powerful and efficient strategy for generating novel analogues with potentially improved pharmacological properties. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this methodology in drug discovery programs. By understanding the underlying principles of the reaction and employing a systematic approach to optimization, researchers can effectively leverage this tool to accelerate the development of new therapeutics.
References
- Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. AZoM. [Link]
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Catalyst screening for Suzuki coupling of 1 with 2.
- An overview of late-stage functionalization in today's drug discovery. Taylor & Francis Online. [Link]
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Audrey Yun Li. [Link]
- Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study.
- Optimization of reaction conditions for the Suzuki–Miyaura reaction...
- Optimization of Suzuki-Miyaura reaction a.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
- Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
- Synthesis and late-stage modification of bioactive molecules a,...
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC. [Link]
- Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. R Discovery. [Link]
- Substrate scope of the Suzuki-Miyaura coupling reaction promoted by iodine. [a].
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
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- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Application Note & Protocols: Microwave-Assisted Suzuki Reactions with 5-Cyclopropylpyridin-3-ylboronic Acid
Introduction: Accelerating the Synthesis of Bio-relevant Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and efficiency in constructing carbon-carbon bonds.[1][2] In pharmaceutical and agrochemical research, its ability to forge connections between aromatic and heteroaromatic rings is invaluable for the synthesis of biologically active compounds.[3][4] The 5-cyclopropylpyridine motif, in particular, is a desirable scaffold, combining the hydrogen-bonding capabilities of the pyridine ring with the unique conformational and metabolic properties of the cyclopropyl group.
However, the coupling of heteroaromatic partners, such as pyridine-based boronic acids, can present significant challenges. These include catalyst inhibition by the basic nitrogen atom and thermal instability, leading to decomposition pathways like protodeboronation under prolonged heating.[2][5][6] This guide details a highly efficient and reproducible methodology leveraging microwave-assisted synthesis to overcome these hurdles. Microwave irradiation offers a dramatic acceleration of reaction rates, reducing synthesis times from hours to minutes.[7][8] This rapid, controlled heating minimizes the formation of byproducts, often leading to cleaner reactions and higher yields, thereby providing a superior alternative to conventional heating for this challenging substrate class.[9][10]
The Underlying Chemistry: Mechanism and Strategic Considerations
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a palladium-catalyzed cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the new C-C bond.
The Advantage of Microwave Irradiation
Conventional heating relies on thermal conduction, which is slow and can create temperature gradients within the reaction vessel. Microwave heating, conversely, works by direct interaction of the electromagnetic field with polar molecules (dielectric heating) in the mixture.[7][8] This results in rapid, uniform, and efficient energy transfer, leading to:
-
Drastically Reduced Reaction Times: Accelerating reactions from hours to minutes, which is critical for minimizing the degradation of sensitive substrates like heteroaromatic boronic acids.[7][11]
-
Improved Yields and Purity: The short exposure to high temperatures reduces the formation of thermal decomposition byproducts.[9]
-
Enhanced Reproducibility: Precise software control over temperature and pressure in modern microwave reactors ensures consistent results.[8]
Key Considerations for 5-Cyclopropylpyridin-3-ylboronic Acid
-
The "Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[2][6] While this effect is most pronounced with 2-substituted pyridines, it can still influence the reactivity of 3-substituted isomers. The choice of a bulky, electron-rich phosphine ligand can mitigate this issue by sterically hindering the nitrogen's coordination to the palladium center.[6]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of water and base under thermal stress.[6] The rapid heating and short reaction times of microwave synthesis significantly suppress this undesired pathway.
-
Reagent Stability: this compound should be stored under an inert atmosphere at 2-8°C to maintain its stability and reactivity.[4]
Experimental Protocols and Optimization
General Workflow for Method Development
A systematic approach is crucial for developing a robust protocol. The following workflow outlines the key stages from initial screening to a finalized procedure.
Screening Reaction Parameters
For a new aryl halide coupling partner, a preliminary screen is recommended to identify optimal conditions. The following table provides a validated starting point.
| Parameter | Condition 1 (Starting Point) | Condition 2 | Condition 3 | Rationale & Causality |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ / SPhos (2/4 mol%) | Pd(dppf)Cl₂ is a robust, general-purpose catalyst. SPhos and other Buchwald ligands are often superior for challenging heteroaryl couplings by promoting faster reductive elimination and preventing catalyst deactivation.[6] |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | Base strength is critical. K₂CO₃ is a good starting point. A stronger base like K₃PO₄ may be needed for less reactive halides, while Cs₂CO₃ can be effective due to its high solubility. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Acetonitrile / H₂O (4:1) | Toluene / EtOH / H₂O (4:2:1) | A protic co-solvent like water or ethanol is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7] Dioxane is a common, effective solvent for Suzuki couplings. |
| Temperature | 120 °C | 100 °C | 140 °C | Microwave heating allows for temperatures above the solvent's boiling point in sealed vessels. Higher temperatures increase reaction rates but may also increase degradation if held for too long. |
| Time | 15 min | 10 min | 20 min | Microwave reactions are rapid. Most successful couplings are complete within 5-20 minutes.[11][12] |
Protocol: General Procedure for Microwave-Assisted Suzuki Coupling
This protocol describes the coupling of an aryl bromide with this compound on a 0.5 mmol scale.
Materials:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
This compound (97.8 mg, 0.6 mmol, 1.2 equiv)[4]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 12.2 mg, 0.015 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 172.8 mg, 1.25 mmol, 2.5 equiv)
-
1,4-Dioxane, anhydrous degassed (2.0 mL)
-
Water, deionized degassed (0.5 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: To the 10 mL microwave vial, add the aryl bromide, this compound, K₂CO₃, and the palladium catalyst. Add the magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a cap. If the catalyst or substrates are particularly air-sensitive, this step should be performed in a glovebox. For most robust systems, sealing under ambient air is sufficient due to the short reaction time.
-
Solvent Addition: Add the degassed 1,4-dioxane (2.0 mL) and degassed water (0.5 mL) to the vial via syringe.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at 120 °C for 15 minutes , with magnetic stirring. Ensure the initial power setting is sufficient to reach the target temperature rapidly.
-
Workup: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-5-cyclopropylpyridine product.[13][14]
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a logical framework for addressing common issues.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently Reactive Halide (e.g., Aryl Chloride)3. Catalyst Inhibition | 1. Use a fresh bottle of catalyst. Consider a more active pre-catalyst system (e.g., Pd₂(dba)₃/SPhos).[6]2. Increase temperature to 140-150°C. Switch to a stronger base (K₃PO₄). For aryl chlorides, a specialized ligand like SPhos or XPhos is often required.[10]3. Increase catalyst loading to 5 mol%. |
| Protodeboronation of Starting Material | 1. Reaction temperature too high or time too long.2. Base is too strong or water content is too high. | 1. Reduce reaction time to 5-10 minutes. Lower temperature to 100-110°C.[6]2. Switch to a milder base (e.g., Na₂CO₃). Ensure anhydrous solvents are used where appropriate (though some water is often beneficial). Consider converting the boronic acid to a more stable pinacol ester.[15] |
| Dehalogenation of Aryl Halide | 1. Presence of hydride sources.2. Catalyst degradation forming Pd-hydride species. | 1. Ensure solvents are pure. Avoid certain alcohols that can act as hydride donors under reaction conditions.[6]2. Optimize reaction time to minimize side reactions. |
| Incomplete Reaction / Stalling | 1. Poor solubility of reagents.2. Insufficient heating. | 1. Try an alternative solvent system like DMF or DMA (use with caution in microwaves due to high boiling points).2. Ensure the microwave power is sufficient to maintain the target temperature throughout the reaction period. |
Conclusion
The combination of microwave irradiation with carefully selected catalytic systems provides a powerful and efficient platform for the Suzuki-Miyaura coupling of this compound. This methodology dramatically shortens reaction times, improves yields, and minimizes side reactions compared to conventional methods. The protocols and optimization strategies outlined in this guide offer researchers a robust toolkit to rapidly synthesize diverse libraries of cyclopropylpyridine-containing molecules, accelerating discovery programs in medicinal chemistry and materials science.
References
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH). [Link]
- Advance on applications of microwave technique in Suzuki reaction.
- Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racem
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids.
- Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
- Original this compound. Unknown Source. [Link]
- Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. [Link]
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Advanced One-Pot Synthesis Strategies Utilizing 5-Cyclopropylpyridin-3-ylboronic Acid
Abstract
This guide provides an in-depth exploration of one-pot synthesis strategies centered around 5-Cyclopropylpyridin-3-ylboronic acid, a valuable building block in modern medicinal chemistry. We move beyond simple procedural lists to offer a comprehensive technical narrative, elucidating the causality behind experimental choices and providing self-validating protocols. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the efficiency of one-pot reactions to construct complex molecular architectures. Key topics include sequential in-situ borylation and Suzuki-Miyaura coupling, as well as tandem Suzuki coupling-cyclization cascades, complete with detailed protocols, troubleshooting, and mechanistic insights.
Introduction: The Strategic Value of this compound in Drug Discovery
The 5-cyclopropylpyridin-3-yl motif is a privileged scaffold in contemporary drug discovery. The pyridine core serves as a versatile hydrogen bond acceptor and a bioisostere for phenyl rings, while the cyclopropyl group offers unique advantages. It introduces a three-dimensional character, enhances metabolic stability by blocking potential sites of oxidation, and provides conformational rigidity, often leading to improved binding affinity and selectivity for biological targets.[1]
This compound (CAS RN: 1044210-58-3) is the key reagent for installing this valuable fragment.[1][2][3] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds under mild and functional-group-tolerant conditions.[4][5]
The pursuit of efficiency, sustainability, and speed in chemical synthesis has driven the adoption of one-pot reactions. These strategies, which involve multiple transformations in a single reaction vessel without the isolation of intermediates, significantly reduce solvent waste, purification steps, and overall operational time.[6][7] This guide details robust one-pot protocols involving this compound, providing a strategic advantage in the rapid synthesis of novel chemical entities.
Core Strategy: One-Pot Sequential Borylation and Suzuki-Miyaura Coupling
A highly efficient method for generating unsymmetrical biaryl compounds is to perform a Miyaura borylation followed by a Suzuki-Miyaura coupling in the same reaction vessel.[8][9] This approach avoids the need to synthesize, isolate, and purify the boronic acid or ester intermediate, making it ideal for process chemistry and library synthesis.
Principle of the Reaction: The process begins with the palladium-catalyzed borylation of an aryl or heteroaryl halide (Ar¹-X) with a diboron reagent like bis(pinacolato)diboron (B₂Pin₂). Upon completion, the second coupling partner (Ar²-X, in this case, the precursor to the 5-cyclopropylpyridine core) and a suitable base are added directly to the mixture. The in situ generated boronic ester (Ar¹-B(pin)) then couples with the second halide to yield the final product (Ar¹-Ar²).
Sources
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound | C8H10BNO2 | CID 57416506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 9. medium.com [medium.com]
Troubleshooting & Optimization
How to prevent decomposition of 5-Cyclopropylpyridin-3-ylboronic acid during reactions
Technical Support Center: 5-Cyclopropylpyridin-3-ylboronic acid
A Guide for Senior Research & Development Scientists
Welcome to the technical support center. As Senior Application Scientists, we understand the unique challenges researchers face when working with complex reagents. This guide is designed to provide in-depth, field-tested insights into a common issue: the decomposition of this compound during cross-coupling reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki-Miyaura reaction using this compound is resulting in low yields and significant amounts of 3-cyclopropylpyridine byproduct. What is causing this?
This is a classic symptom of in-situ decomposition of the boronic acid, primarily through a pathway known as protodeboronation .
The Underlying Mechanism: this compound is an electron-deficient heteroaryl boronic acid. The electron-withdrawing nature of the pyridine ring weakens the carbon-boron bond. In the presence of a proton source (like water, alcohols, or even acidic impurities) and a base, the boronic acid group can be cleaved and replaced with a hydrogen atom, leading to the formation of the undesired 3-cyclopropylpyridine byproduct. This process competes directly with the desired catalytic cycle of the cross-coupling reaction, thereby reducing the yield of your target molecule.
Visualizing the Problem: Decomposition Pathways The following diagram illustrates the primary decomposition pathway (protodeboronation) that consumes your starting material.
Caption: Competing pathways for this compound.
Question 2: How can I concretely minimize protodeboronation and improve the stability of my boronic acid during the reaction?
Minimizing protodeboronation requires careful control over the reaction conditions to disfavor the decomposition pathway. The key is to limit the availability of protons and select reagents that promote the cross-coupling cycle over the C-B bond cleavage.
Troubleshooting & Optimization Strategy:
A logical approach to troubleshooting this issue involves systematically evaluating and optimizing your reaction parameters.
Caption: A troubleshooting flowchart for optimizing reaction conditions.
Parameter Optimization Table:
| Parameter | Recommendation | Rationale |
| Base | Use milder, non-nucleophilic bases like K₃PO₄ , K₂CO₃ , or CsF . | Strong, aqueous bases (e.g., NaOH, Na₂CO₃ in high water content) promote rapid protodeboronation. Cesium fluoride can be particularly effective in anhydrous conditions. |
| Solvent | Employ anhydrous, aprotic solvents such as 1,4-dioxane , THF , or toluene . | Minimizing water content is the most critical factor in preventing protodeboronation. While some water is often necessary for the Suzuki mechanism, using a minimal amount (e.g., dioxane/H₂O 10:1) is advised. |
| Temperature | Maintain the lowest effective temperature (typically 80-100 °C ). | Higher temperatures can accelerate the rate of decomposition. Running reactions at the lower end of the effective range for your catalyst system can significantly improve outcomes. |
| Reagent Purity | Use high-purity, anhydrous solvents and reagents. | Acidic impurities can provide a proton source, initiating the decomposition cascade. Ensure solvents are freshly distilled or from a sealed bottle. |
Question 3: I've optimized my conditions but still see some decomposition. Is there a more stable alternative to the boronic acid itself?
Absolutely. This is a common strategy for sensitive boronic acids. Converting the boronic acid to a boronate ester , such as a pinacol ester (5-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine), is the industry-standard solution.
Why Boronate Esters are More Stable: The pinacol group provides steric bulk around the boron atom, physically shielding the vulnerable C-B bond from attack by protons or water. Furthermore, the ester is less polarized than the acid, reducing its susceptibility to hydrolysis. These esters are often solid, crystalline materials that are easier to handle, purify, and store long-term compared to their corresponding boronic acids, which can dehydrate to form boroxines.
Workflow: Using a Boronate Ester
Caption: Workflow for stabilizing the reagent via esterification.
Validated Experimental Protocol: Suzuki-Miyaura Coupling with a Boronate Ester
This protocol details the use of the more stable pinacol ester for a generic Suzuki-Miyaura coupling reaction, designed to minimize decomposition and maximize yield.
Objective: To couple 5-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with a generic aryl bromide.
Materials:
-
5-cyclopropyl-3-(pinacolato)boronate pyridine (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add the aryl bromide (1.1 equiv), the pyridine pinacol boronate ester (1.0 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₃PO₄ (3.0 equiv) under an inert atmosphere (Argon or Nitrogen).
-
Scientist's Note: Assembling the reaction under an inert atmosphere is critical to prevent oxidation of the Pd(0) active catalyst.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 10:1 ratio. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent.
-
Scientist's Note: The solvent is degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen, which can also contribute to boronic acid degradation and catalyst deactivation.
-
-
Heating: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Scientist's Note: 90 °C is a good starting point that balances reaction rate with reagent stability. If the reaction is sluggish, the temperature can be increased to 100 °C, but monitor for byproduct formation.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
References
- Title: The Suzuki-Miyaura Cross-Coupling Reaction Source:Organic & Biomolecular Chemistry, Royal Society of Chemistry URL:[Link]
- Title: Mechanisms of the Suzuki-Miyaura Reaction: The Role of Water Source:The Journal of Organic Chemistry, American Chemical Society URL:[Link]
- Title: Suzuki-Miyaura cross-coupling of potassium trifluoroboratopyridines and -pyrimidines Source:Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Boronate esters in Suzuki–Miyaura coupling Source:Chemical Society Reviews, Royal Society of Chemistry URL:[Link]
- Title: The Chemistry of Boronic Acids Source:ACS Symposium Series, American Chemical Society URL:[Link]
Troubleshooting guide for low yield in Suzuki coupling with 5-Cyclopropylpyridin-3-ylboronic acid
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura coupling reactions involving 5-Cyclopropylpyridin-3-ylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, such as low yields, with this specific heterocyclic building block. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in a very low yield. What are the most common initial factors to investigate?
A1: When encountering low yields in a Suzuki coupling, it's crucial to start with the fundamentals before moving to more complex variables. Here are the primary areas to assess:
-
Reagent Quality and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation, which is a significant side reaction.[1][2]
-
Inert Atmosphere: The catalytic cycle of the Suzuki reaction involves a Pd(0) species, which is sensitive to oxygen.[2] Inadequate degassing of solvents and failure to maintain a robust inert atmosphere (Argon or Nitrogen) can lead to catalyst decomposition and the formation of unwanted side products.
-
Catalyst Activity: Ensure that your palladium source and ligand are active. Pre-catalysts can degrade with improper storage. If you are using a Pd(II) source, it must be effectively reduced in situ to the active Pd(0) species.[2]
Q2: I suspect protodeboronation is the main cause of my low yield. What is this side reaction and how can I minimize it with this compound?
A2: Protodeboronation is a prevalent side reaction in Suzuki couplings where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][3] This consumes your starting material, directly leading to lower yields of the desired product. Heteroaromatic boronic acids, like pyridine-based ones, are particularly susceptible.[4][5]
While 3- and 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, protodeboronation can still be a significant issue, especially under suboptimal conditions.[6]
Here are strategies to mitigate protodeboronation:
-
Choice of Base: The base is a critical factor. Strong bases, especially in aqueous solutions, can accelerate protodeboronation.[5] Consider using milder bases.
-
"Slow Release" Strategies: To minimize the concentration of the unstable free boronic acid in the reaction mixture, you can use more stable derivatives that slowly release the active species under the reaction conditions.[1][3] Common stable derivatives include:
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excessive water can promote protodeboronation.[7] Experimenting with anhydrous conditions might be beneficial.
Troubleshooting Workflow
Below is a visual guide to systematically troubleshoot low yields in your Suzuki coupling reaction.
Caption: A systematic workflow for troubleshooting low yields.
Advanced Troubleshooting
Q3: I've addressed the basic issues, but my yield is still suboptimal. What advanced modifications to the reaction conditions should I consider?
A3: If initial troubleshooting doesn't resolve the issue, a more systematic screening of reaction parameters is necessary. The interplay between the catalyst, ligand, base, and solvent is critical for success.
Catalyst and Ligand Selection: The choice of ligand can significantly influence the outcome of the reaction. For heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often more effective than traditional ligands like triphenylphosphine (PPh3).[6][8]
Solvent System: The solvent plays a crucial role in solubility and reaction kinetics. While mixtures of an organic solvent (like dioxane, THF, or toluene) with water are common, the ratio can be optimized.[7][9] In some cases, a completely anhydrous system may be beneficial to suppress protodeboronation.
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate decomposition pathways.[10] If you suspect thermal instability of your boronic acid, try running the reaction at a lower temperature for a longer duration. Microwave irradiation can sometimes offer a good balance of rapid heating and shorter reaction times, potentially improving yields.[10]
Data Presentation: Recommended Starting Conditions
The following table provides a set of validated starting conditions that can serve as a robust baseline for your optimization efforts.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Buchwald precatalysts are often more active and stable.[2] |
| Ligand | Buchwald Ligands (e.g., XPhos, RuPhos) | These bulky, electron-rich ligands are effective for challenging couplings.[6][11] |
| Base | K₃PO₄ or Cs₂CO₃ | These are generally effective and less harsh than hydroxide bases.[3] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | A small amount of water can be beneficial, but higher concentrations may increase protodeboronation.[7] |
| Temperature | 80-110 °C | A good starting range for many Suzuki couplings. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a general starting point. Optimization will likely be required for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O, 10:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography.
Visualizing the Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Technical Support Center: Protodeboronation in Suzuki Reactions - Benchchem.
- Technical Support Center: Suzuki Coupling Reactions Involving Heterocyclic Boronic Acids - Benchchem.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
- Protodeboronation - Wikipedia.
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC - PubMed Central.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate.
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem.
- Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- Suzuki reaction - Wikipedia.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for coupling hindered aryl halides with 5-Cyclopropylpyridin-3-ylboronic acid
A Guide for Researchers on the Cross-Coupling of Hindered Aryl Halides with 5-Cyclopropylpyridin-3-ylboronic Acid
Welcome to the technical support center for optimizing challenging Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling sterically hindered aryl halides with electronically-modified heteroaromatic boronic acids, specifically this compound. As Senior Application Scientists, we have curated this resource to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the coupling of hindered aryl halides with this compound.
Q1: What are the biggest challenges in coupling a hindered aryl halide with a pyridine-based boronic acid?
A: The primary challenges are twofold:
-
Steric Hindrance: Bulky groups on the aryl halide, particularly in the ortho positions, can significantly slow down the rate-limiting oxidative addition step of the palladium catalyst into the aryl-halide bond.[1][2]
-
Electronic Effects of the Pyridine Ring: The pyridine nitrogen can act as a Lewis base and coordinate to the palladium center, potentially deactivating the catalyst.[3] Furthermore, heteroaryl boronic acids can be prone to competitive side reactions like protodeboronation.[3][4]
Q2: Which palladium catalyst system is the best starting point for this type of challenging coupling?
A: For sterically demanding couplings, traditional catalysts like Pd(PPh₃)₄ may prove insufficient.[5] Modern catalyst systems featuring bulky, electron-rich phosphine ligands are highly recommended. A robust starting point would be a pre-catalyst such as [Pd₂(dba)₃] in combination with a biarylphosphine ligand from the Buchwald or Fu groups, for example, XPhos, SPhos, or P(t-Bu)₃.[1][2][6] These ligands are designed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][7][8]
Q3: What is the optimal choice of base for this reaction?
A: The choice of base is critical and can significantly impact yield.[9] For challenging couplings, stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective in promoting the transmetalation step without causing significant decomposition of sensitive substrates.[9][10] The "caesium effect" is often noted for particularly difficult couplings, where Cs₂CO₃ can lead to superior results.[9]
Q4: Which solvent system should I use?
A: Aprotic polar solvents are generally the go-to for Suzuki-Miyaura reactions. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a very common and effective solvent system.[8][11] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[10] Toluene or THF with added water are also viable options.[8] The choice of solvent can sometimes influence selectivity in complex molecules.[12]
Q5: My this compound seems unstable. How can I mitigate decomposition?
A: Heteroaryl boronic acids can be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures.[4][10] To minimize this, consider the following:
-
Use the boronic acid as fresh as possible.
-
Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, which are more resistant to decomposition.[10][13]
-
Employ milder bases like potassium fluoride (KF) if compatible with your substrates.[10]
-
Run the reaction at the lowest effective temperature.[10]
Troubleshooting Guide
This section provides a problem-solution framework for common issues encountered during the optimization of this specific Suzuki-Miyaura coupling.
Problem 1: Low to No Product Formation
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inactive Catalyst | 1. Ensure Pd(0) Formation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions must facilitate reduction to the active Pd(0) species. Ensure rigorous degassing of solvents to remove oxygen, which can oxidize and deactivate the catalyst.[10] 2. Switch to a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄ or a pre-formed Buchwald G2, G3, or G4 precatalyst which can provide a more reliable source of active Pd(0).[5] |
| Inefficient Oxidative Addition | 1. Increase Ligand Steric Bulk: For hindered aryl halides, the oxidative addition of the Pd(0) into the C-X bond is often the rate-limiting step.[2] Switching to a bulkier, more electron-rich phosphine ligand (e.g., moving from PPh₃ to XPhos or SPhos) can accelerate this step.[1][2] 2. Change the Halide: If possible, switch from an aryl chloride to the more reactive aryl bromide or iodide. The general reactivity trend is I > Br > Cl.[8] |
| Poor Transmetalation | 1. Optimize the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex.[6][9] If a weaker base like K₂CO₃ is failing, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[9] Ensure the base is finely powdered for maximum surface area. 2. Add Water: In aprotic solvents like dioxane or THF, a small amount of water is often necessary to dissolve the base and facilitate the formation of the active boronate species.[10] |
| Reaction Temperature Too Low | 1. Increase Temperature: Some sterically hindered couplings require higher thermal energy to overcome the activation barrier. Incrementally increase the reaction temperature, monitoring for any potential substrate or product decomposition.[10] |
Problem 2: Significant Byproduct Formation
Potential Causes & Solutions
| Byproduct | Potential Cause & Troubleshooting Steps |
| Protodeboronation of this compound | Cause: The C-B bond is cleaved and replaced by a C-H bond, a common side reaction for heteroaryl boronic acids, often accelerated by high temperatures and strong bases.[4][14] Solutions: 1. Use a Milder Base: Switch to a base like KF.[10] 2. Protect the Boronic Acid: Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester derivative.[10][13] 3. Lower the Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.[10] 4. Use Stoichiometric Excess: Employing a slight excess (1.1-1.5 equivalents) of the boronic acid can compensate for some loss to this side reaction.[3] |
| Homocoupling of the Aryl Halide or Boronic Acid | Cause: This occurs when two molecules of the aryl halide or two molecules of the boronic acid couple with each other. The presence of oxygen can promote boronic acid homocoupling.[15] Solutions: 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[10] 2. Optimize Catalyst Loading: In some cases, excessively high catalyst loading can lead to side reactions. |
| Hydrolysis of the Aryl Halide | Cause: If the aryl halide contains other sensitive functional groups (e.g., esters, nitriles), the basic and aqueous conditions can lead to their hydrolysis. Solutions: 1. Use Anhydrous Conditions: If feasible for your specific reaction, employ strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[10] 2. Milder Base: A weaker base like K₂CO₃ might be sufficient to promote the coupling without causing extensive hydrolysis.[16] |
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling
This is a starting point protocol that should be optimized for each specific substrate combination.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the hindered aryl halide (1.0 mmol, 1.0 equiv.), this compound or its boronate ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1, to achieve a concentration of 0.1-0.2 M relative to the aryl halide) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) and dissolve them in a small amount of the degassed solvent. Add this solution to the reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Recommended Starting Conditions for Hindered Systems
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) | Reliable source of Pd(0). |
| Ligand | XPhos (3.0 mol%) | Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.[1][2] |
| Base | K₃PO₄ (2.5 equiv.) | Strong, non-nucleophilic base effective for challenging couplings.[9] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Standard, effective solvent system for Suzuki reactions.[8][11] |
| Temperature | 100 °C | A good starting temperature to overcome activation barriers.[10] |
Visualizing the Catalytic Cycle and Key Challenges
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the steps that are particularly challenging for hindered substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling highlighting challenging steps.
Alternative Strategies: Nickel Catalysis
For particularly unreactive aryl halides (especially aryl chlorides), nickel-based catalysts can be a powerful alternative to palladium.[17][18] Nickel catalysts are often more cost-effective and can exhibit higher reactivity towards challenging substrates without the need for highly specialized ligands.[17] Systems like NiCl₂(PCy₃)₂ or NiBr₂·diglyme with a bipyridine ligand have shown success in coupling unactivated alkyl and aryl halides.[18][19][20]
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki reaction - Wikipedia. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Protodeboronation - Wikipedia. (n.d.).
- Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water - SciSpace. (n.d.).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.).
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.).
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. (2025, August 9).
- Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions - PolyU Electronic Theses. (n.d.).
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.).
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023, August 23).
- Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (n.d.).
- Nickel-Catalyzed Suzuki–Miyaura - ChemistryViews. (2011, February 7).
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. (n.d.).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (n.d.).
- (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. (n.d.).
- Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations - NIH. (n.d.).
- Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations | Journal of the American Chemical Society - ACS Publications. (2013, January 2).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025, March 22).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (n.d.).
- Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024, September 4).
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Nickel-Catalyzed Suzuki–Miyaura - ChemistryViews [chemistryviews.org]
- 18. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Cyclopropylpyridin-3-ylboronic Acid and its Products
Welcome to the technical support guide for 5-Cyclopropylpyridin-3-ylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Here, you will find practical, field-tested advice presented in a direct question-and-answer format to address common and complex purification challenges. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying chemical principles that govern these purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered when handling this compound and its downstream products.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your boronic acid is heavily dependent on its synthetic route. However, several common impurities are frequently observed:
-
Boroxine (Anhydride): Like many arylboronic acids, this compound can dehydrate to form a cyclic trimeric anhydride, known as a boroxine.[1][2] This is often the most abundant impurity and exists in equilibrium with the boronic acid in the presence of water.[1] For many applications, such as Suzuki-Miyaura couplings performed in aqueous basic conditions, the boroxine is converted in-situ to the active boronic acid and does not need to be removed.[3]
-
Protodeborylation Product: Cleavage of the carbon-boron bond can occur, leading to the formation of 3-cyclopropylpyridine. This is a common decomposition pathway for heteroaromatic boronic acids.[1]
-
Starting Materials: Residual precursors from the borylation reaction, such as 3-bromo-5-cyclopropylpyridine or related organometallic intermediates, may be present.
-
Homocoupling Products: The boronic acid can couple with itself to form a biaryl byproduct, particularly in the presence of oxygen or residual palladium catalyst.[1]
Q2: My this compound seems to be degrading on my silica gel column. What's happening and how can I prevent it?
A2: This is a very common and frustrating issue. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can promote the protodeborylation of sensitive boronic acids, cleaving the C-B bond and leading to significant product loss on the column.[4] The Lewis acidic boron atom can also strongly adsorb to the Lewis basic silanol groups, resulting in poor recovery and significant tailing.[4]
Solutions:
-
Avoid Silica Gel Chromatography if Possible: Recrystallization or acid-base extraction are often better initial purification strategies for the boronic acid itself.
-
Deactivate the Silica: If chromatography is necessary, you can deactivate the silica gel by preparing a slurry in your eluent and adding a small amount of a non-nucleophilic base like triethylamine (~1-2% v/v) to cap the acidic sites.[4]
-
Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for the purification of boronic acids.[5] Reversed-phase chromatography (C18) is also a viable option.[6][7]
Q3: How can I effectively remove residual palladium catalyst from my Suzuki coupling reaction product?
A3: Removing the final traces of palladium to meet regulatory requirements (especially in drug development) is a critical challenge. The nitrogen atom on the pyridine ring of your product can chelate with palladium, making it difficult to remove by simple filtration.[8]
Effective Methods:
-
Filtration through Celite®: This is a good first step to remove heterogeneous catalysts (like Pd/C) or precipitated palladium black.[8][9][10]
-
Adsorption onto Scavengers: This is a highly effective method for removing soluble palladium species.[11]
-
Aqueous Washes: Washing your organic solution with an aqueous solution of a chelating agent like EDTA or a solution containing thiourea can help extract palladium salts.
Q4: What is the best way to store this compound to ensure its long-term stability?
A4: To maintain the stability and reactivity of your boronic acid, store it under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C).[13] This minimizes exposure to atmospheric moisture and oxygen, which can promote boroxine formation and oxidative degradation, respectively.
Section 2: Troubleshooting Guides
This section provides a structured approach to solving specific, complex purification problems.
Issue 1: Low Yield After Suzuki Coupling Workup and Chromatography
You've performed a Suzuki coupling with this compound and an aryl halide. After an aqueous workup and silica gel chromatography, the yield of your desired biaryl product is significantly lower than expected based on LCMS or TLC analysis of the crude reaction mixture.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low product yield.
Causality Explained: The primary suspect for yield loss after an otherwise successful reaction is the purification step itself. The pyridine nitrogen in your product makes it more polar and potentially more basic than a simple biaryl compound. This basicity can cause strong interactions with the acidic silanol groups on a standard silica gel column, leading to irreversible adsorption or decomposition.
Issue 2: Recrystallization Attempts Result in an Oil or No Precipitation
You are attempting to purify either the final product or the boronic acid itself via recrystallization, but the compound "oils out" or remains stubbornly in solution upon cooling.
Troubleshooting Steps & Rationale
| Step | Action | Rationale |
| 1. Solvent System Re-evaluation | Screen a wider range of solvents and solvent pairs. Common starting points include Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, Acetonitrile, or Isopropanol/Water.[5][14] | The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[15] Oiling out often occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated too quickly. |
| 2. Control Cooling Rate | Allow the heated solution to cool slowly to room temperature without disturbance, then move it to a 0-4°C refrigerator. Avoid shocking the solution in an ice bath immediately. | Slow cooling encourages the formation of a stable crystal lattice. Rapid cooling often traps solvent and impurities, leading to an amorphous solid or oil. |
| 3. Induce Crystallization | If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a single "seed" crystal from a previous batch. | Scratching creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth. A seed crystal provides a template for the molecules to align upon. |
| 4. Increase Concentration | Carefully remove a portion of the solvent under reduced pressure and attempt the cooling process again. | The solution may simply be too dilute for the compound to reach its saturation point upon cooling. Be careful not to over-concentrate, which can cause impurities to crash out with the product. |
| 5. Consider pH Adjustment | For the boronic acid, ensure the pH is near its isoelectric point (around pH 7.6-7.7) to minimize solubility in aqueous-organic mixtures.[16] | Boronic acids are amphoteric. At very low or high pH, they can form salts that are more soluble in the aqueous phase. |
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for key purification techniques discussed in this guide.
Protocol 1: Purification of this compound via Acid-Base Extraction
This method leverages the amphoteric nature of the boronic acid to separate it from neutral organic impurities.
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent like ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). The pyridine nitrogen will be protonated, pulling the boronic acid into the aqueous layer. Repeat the extraction 2-3 times.
-
Wash Organic Impurities: Combine the acidic aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Basification & Precipitation: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 5M NaOH) with vigorous stirring to adjust the pH to ~7.6.[16] The boronic acid will precipitate as a white solid as it approaches its isoelectric point.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by a cold non-polar solvent (like hexanes or diethyl ether) to aid in drying.
-
Drying: Dry the purified solid under high vacuum.
Workflow Diagram: Acid-Base Purification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spinchem.com [spinchem.com]
- 12. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 13. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Managing the instability and protodeboronation of cyclopropylpyridinylboronic acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into managing the unique challenges posed by cyclopropylpyridinylboronic acids. These compounds are valuable building blocks in medicinal chemistry, but their inherent instability, particularly the tendency towards protodeboronation, can compromise reaction efficiency and reproducibility. This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemistry to empower your research.
Frequently Asked Questions (FAQs): Understanding the Core Instability
This section addresses the fundamental principles governing the stability of cyclopropylpyridinylboronic acids.
Q1: What is protodeboronation and why is it a major concern for my cyclopropylpyridinylboronic acid?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[1] This is the primary degradation pathway for many organoboronic acids used in cross-coupling reactions.
The concern with cyclopropylpyridinylboronic acids stems almost exclusively from the pyridinyl moiety, not the cyclopropyl group. Studies have shown that cyclopropylboronic acids are remarkably stable and undergo protodeboronation very slowly.[2][3] The instability is dictated by the position of the boronic acid group on the pyridine ring:
-
2-Pyridylboronic Acids: These are notoriously unstable and prone to rapid protodeboronation, especially at neutral pH.[2][3][4] The nitrogen atom's proximity facilitates the formation of a zwitterionic intermediate that readily fragments.[2]
-
3- and 4-Pyridylboronic Acids: These isomers are significantly more stable, comparable to many other heteroaromatic boronic acids, with very slow decomposition rates under typical conditions.[2][3]
Therefore, the first step in managing instability is identifying which isomer you are working with.
Q2: How does pH affect the stability of my pyridinylboronic acid?
A: The rate of protodeboronation is highly pH-dependent.[2][4] There are two main mechanistic pathways, and their dominance changes with pH:
-
Acid-Catalyzed (Low pH): At low pH, the reaction involves an electrophilic attack by a proton on the carbon atom attached to boron. This pathway is generally slower for most arylboronic acids.
-
Base-Promoted (High pH): Under basic conditions, the boronic acid exists in equilibrium with its more reactive tetrahedral boronate anion ([R-B(OH)3]⁻).[4] This boronate species is more susceptible to cleavage. The rate of this pathway often increases significantly as the pH rises above the pKa of the boronic acid.[5]
For the highly unstable 2-pyridylboronic acids, the maximum rate of decomposition is often observed around neutral pH (pH 7), where the zwitterionic form is most prevalent.[2][3] Extreme acidic or highly basic conditions can sometimes slow down this specific fragmentation pathway, creating "stability zones."
Q3: What are the best practices for storing and handling these sensitive compounds?
A: Proper storage is critical to prevent degradation before the compound is even used. Organoboronic acids are sensitive to moisture, oxygen, and heat.[6][7]
-
Temperature: Store in a cool, dry place. A refrigerator (2-8 °C) is standard, but for highly unstable derivatives, a freezer (-20 °C) is recommended.[6]
-
Atmosphere: Always store under an inert atmosphere, such as argon or nitrogen, to protect against moisture and oxygen.[6][7] Use well-sealed containers.
-
Dehydration & Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[8][9][10][11] While boroxines are often viable coupling partners, their formation changes the molecular weight and may affect solubility and reactivity. Storing under dry, inert conditions minimizes this process. If boroxine formation is suspected, it can often be reversed by adding a small amount of water.[9][10]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (or -20 °C for highly unstable analogs) | Slows the rate of decomposition pathways.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture.[6][7] |
| Container | Tightly sealed, opaque vial | Prevents moisture ingress and potential photolytic degradation.[12] |
| Handling | Weigh quickly; handle under inert gas if possible | Minimizes exposure to atmospheric oxygen and humidity. |
Q4: Should I use the boronic acid directly, or is a more stable derivative better?
A: For challenging or unstable pyridinylboronic acids (especially 2-pyridyl derivatives), using a more stable derivative is a highly recommended strategy to mitigate decomposition during the reaction.[13]
-
Pinacol Esters (BPin): These are common and offer a good balance of stability and reactivity. They are more resistant to protodeboronation and boroxine formation.[6]
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids.[6] They are often used in "slow-release" strategies where the active boronic acid is generated in situ under the reaction conditions.[6]
-
Trifluoroborate Salts (R-BF3K): These are air-stable, crystalline solids that serve as a protected form of the boronic acid. They require specific conditions (hydrolysis) to release the active species for coupling.[6]
Using these derivatives prevents the premature degradation of the boronic acid before the desired catalytic cycle can occur.[13]
Troubleshooting Guide: From Low Yields to Reproducible Results
This section provides a problem-solution framework for common experimental challenges.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
You've set up your Suzuki-Miyaura reaction with a cyclopropylpyridinylboronic acid, but the yield is disappointingly low, or the reaction fails entirely. LC-MS analysis shows mainly your starting aryl halide and the protodeboronated pyridine-cyclopropane byproduct.
The following diagram illustrates the key pH-dependent pathways for protodeboronation. For 2-pyridyl systems, the zwitterionic intermediate provides a rapid decomposition route.
Caption: A decision tree for troubleshooting irreproducible results.
-
Cause: Variable Reagent Quality. The boronic acid may be degrading on the shelf. A bottle that worked a month ago may now contain significant amounts of the protodeboronated byproduct or boroxine. [14][15] * Solution: Always check the purity of the boronic acid by NMR or LC-MS before use. If degradation is observed, either purify the material (e.g., by recrystallization) or synthesize a fresh batch. As a best practice, consider converting the acid to a more stable boronic ester immediately after synthesis for long-term storage.
-
Cause: Inconsistent Reaction Setup. Minor variations in solvent degassing, quality of the base, or atmospheric integrity can have a major impact.
-
Solution: Standardize your procedure meticulously. Use a checklist for each reaction: fresh, anhydrous solvents from a solvent purification system; finely powdered, fresh base; consistent and thorough degassing for every run.
-
Experimental Protocols
Protocol 1: Analytical Monitoring of Protodeboronation by ¹H NMR
This protocol allows you to quantify the stability of your specific cyclopropylpyridinylboronic acid under defined conditions.
-
Sample Preparation:
-
Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a buffer to control pH).
-
In an NMR tube, dissolve a precisely weighed amount of your cyclopropylpyridinylboronic acid (e.g., 5-10 mg) in a known volume (e.g., 0.6 mL) of the internal standard stock solution.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum immediately after preparation (t=0). Ensure the relaxation delay (d1) is sufficient for quantitative integration (e.g., 30 seconds).
-
Identify a clean, well-resolved proton signal for your boronic acid, the protodeboronated byproduct, and the internal standard.
-
Incubate the NMR tube at a controlled temperature (e.g., 25 °C or a relevant reaction temperature like 70 °C). * Acquire subsequent spectra at regular time intervals (e.g., every 30 minutes, 1 hour, or 24 hours, depending on the expected rate of decomposition).
-
-
Data Analysis:
-
For each time point, integrate the signals for the starting material, the byproduct, and the internal standard.
-
Calculate the concentration of the starting material relative to the constant concentration of the internal standard.
-
Plot the concentration of the boronic acid versus time to determine the rate of decomposition and the half-life (t₀.₅) under those specific conditions.
-
Protocol 2: Optimized Suzuki-Miyaura Coupling for Unstable Pyridinylboronic Acids
This general protocol incorporates best practices to maximize yield by minimizing decomposition.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridinylboronic acid derivative (use the pinacol ester if available, 1.2–1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv). [13][16]2. Inert Atmosphere Setup:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times. [7]3. Solvent and Catalyst Addition:
-
Add the degassed solvent (e.g., Dioxane/H₂O 10:1, or anhydrous THF/CPME) via syringe. [16] * Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required. [16]4. Reaction Execution:
-
Heat the reaction mixture to the lowest effective temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the limiting aryl halide. Avoid excessively long reaction times, as this provides more opportunity for byproduct formation.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
By understanding the chemical principles of instability and adopting these robust protocols and troubleshooting strategies, you can significantly improve the success rate and reproducibility of your work with these challenging but valuable reagents.
References
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
- SciSpace. (n.d.). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation.
- ResearchGate. (2016).
- Semantic Scholar. (2016).
- PubMed. (2016).
- University of Manchester Research Explorer. (2016).
- This citation was not used in the final response.
- PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
- ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
- PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
- ACS Figshare. (2016).
- ACS Publications. (2017). Base-Catalyzed Aryl-B(OH)
- This citation was not used in the final response.
- ResearchGate. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]
- This citation was not used in the final response.
- Lab Alley. (n.d.). How to Store Boric Acid.
- Wiley Online Library. (2014). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- Chemical Society Reviews. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. [Link]
- ACS Publications. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
- NIH National Library of Medicine. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
Sources
- 1. scispace.com [scispace.com]
- 2. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. laballey.com [laballey.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Strategies to improve the shelf-life and stability of 5-Cyclopropylpyridin-3-ylboronic acid
Welcome to the technical support guide for 5-Cyclopropylpyridin-3-ylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Cyclopropyl and 2-heterocyclic boronic acids are known for their inherent instability, which can compromise experimental reproducibility, yield, and the overall integrity of your research.[1][2] This guide provides in-depth, field-proven strategies to mitigate these challenges, ensuring the long-term stability and reliable performance of your material.
We will move from fundamental principles and common questions to advanced troubleshooting and detailed experimental protocols. Our goal is to explain not just what to do, but why specific strategies are effective, empowering you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: My bottle of this compound, which was a fine powder, now appears clumpy and slightly wet. What is happening?
A: This is a classic sign of boroxine formation. Boronic acids can undergo reversible, intermolecular dehydration to form a cyclic trimeric anhydride called a boroxine.[3][4] This process releases three molecules of water for every three molecules of boronic acid that trimerize, leading to the clumpy or wet appearance you've observed.[3][5] While this is a common phenomenon and does not always inhibit reactivity in certain applications like Suzuki-Miyaura coupling, it complicates accurate weighing and analysis and can be a precursor to further degradation.[6]
Q2: I stored my boronic acid in the freezer, but my reaction yields are still inconsistent. Isn't cold storage enough?
A: While cold storage is crucial, it is often insufficient on its own. Several degradation pathways can still occur, albeit at a slower rate. The key factors are Temperature, Atmosphere, and Moisture . For maximum shelf-life, the compound should be stored at -20°C under a dry, inert atmosphere like argon or nitrogen.[7] Exposure to atmospheric oxygen and moisture, even during brief openings of the container at room temperature, can initiate degradation.
Q3: What are the primary ways this specific boronic acid can degrade?
A: this compound is susceptible to three main degradation pathways:
-
Oxidative Deboronation: The carbon-boron bond is cleaved by oxidation, converting the boronic acid into the corresponding alcohol (5-cyclopropylpyridin-3-ol) and boric acid.[8][9][10] This is often irreversible and is a major concern for boronic acids in biological or process chemistry contexts.[9]
-
Protodeboronation: This is the hydrolysis of the carbon-boron bond, where a proton (often from water) replaces the boronic acid group, yielding 5-cyclopropylpyridine. This pathway is a known issue for unstable classes of boronic acids, including cyclopropyl derivatives.[1][2]
-
Boroxine Formation: As discussed in Q1, this is the self-condensation into a cyclic anhydride.[11]
The interplay between these pathways dictates the overall stability of the material.
Part 2: In-Depth Troubleshooting & Strategic Solutions
This section provides a deeper dive into specific problems and offers validated solutions, from storage protocols to chemical modification.
Issue 1: Confirming Degradation - A Guide to Analysis
If you suspect your material has degraded, it's critical to confirm it analytically before committing it to a reaction.
Q: How can I analytically determine the purity and stability of my this compound?
A: A multi-pronged analytical approach is recommended.
-
NMR Spectroscopy: ¹H NMR can quickly show the emergence of new aromatic signals or changes in the cyclopropyl region, indicating byproducts. However, ¹¹B NMR is particularly powerful for observing the chemical environment of the boron atom itself.[12] A signal around 28-30 ppm is typical for the trigonal boronic acid, while a broader signal around 8-10 ppm might indicate the tetrahedral boronate anion, and shifts can occur upon boroxine or ester formation.
-
HPLC/UPLC-MS: A stability-indicating reverse-phase HPLC method is the gold standard for quantification. However, be aware of a major pitfall: on-column degradation . The acidic silanol groups on standard silica columns can catalyze the hydrolysis of boronic acids or their esters during the analysis, giving a false impression of impurity.[12][13]
Table 1: Troubleshooting HPLC Analysis of Boronic Acids
| Observation | Possible Cause | Recommended Solution |
| New peaks appear over multiple injections of the same sample | On-column hydrolysis or degradation.[12] | Use a column with low silanol activity or an end-capped column. Dissolve the sample in an aprotic solvent (e.g., acetonitrile) immediately before injection. Use a faster gradient to reduce residence time on the column.[12] |
| Broad, tailing peaks | Interaction with free silanol groups on the column packing. | Use a column with advanced end-capping (e.g., Waters™ XTerra™ MS C18).[13] Consider adding a competing base like triethylamine (TEA) to the mobile phase to mask silanols.[12] |
| Variable peak areas for the main component | Degradation in the autosampler vial. | Prepare samples fresh and analyze them immediately. Use a cooled autosampler if available.[12] |
Visualizing the Challenge: Key Degradation Pathways
To effectively combat degradation, it is essential to visualize the chemical transformations that compromise your material.
Caption: Primary degradation pathways for this compound.
Issue 2: Proactive Stabilization - From Storage to Formulation
Preventing degradation is always preferable to dealing with its consequences. Here are strategies ranked from simplest to most robust.
Q: What are the definitive best practices for storing this compound?
A: The optimal strategy is to minimize exposure to all degradation triggers.
Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Freezer (-20°C) is strongly recommended over a refrigerator (2-8°C).[7] | Significantly slows the kinetics of all degradation pathways. |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Protects against both moisture (for hydrolysis and boroxine formation) and oxygen (for oxidation).[7] |
| Handling | Use a glovebox or glove bag for aliquoting. If not possible, allow the container to warm fully to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid. | Minimizes introduction of atmospheric contaminants. |
| Moisture State | Store in an anhydrous state. While some sources note that a slightly moist state can prevent autoxidation initiated by boroxines[6], for a compound prone to protodeboronation, anhydrous conditions are safer. | Prevents hydrolysis and boroxine formation. |
Q: My application requires the boronic acid to be in solution. How can I prevent it from degrading in the flask?
A: This is a common challenge. The solution is to chemically protect the boronic acid functionality, converting it into a more stable derivative that can either be used directly or deprotected in situ. This is the most robust strategy for ensuring stability and reproducibility.[14]
Visualizing the Solution: A Stabilization Workflow
This workflow guides you from basic handling to advanced chemical protection strategies.
Caption: Decision workflow for handling and stabilizing the boronic acid.
Table 3: Comparison of Key Boronic Acid Protection Strategies
| Derivative | Key Advantages | Key Disadvantages | Best For... |
| Pinacol Boronate Ester | Good stability, generally compatible with silica gel chromatography, often reactive enough for direct use in cross-coupling.[14] | Can be difficult to hydrolyze back to the free boronic acid if needed; requires harsh conditions.[14] | General purpose protection, purification, and direct use in many cross-coupling reactions. |
| MIDA Boronate Ester | Exceptionally stable to storage, chromatography, and a wide range of anhydrous reaction conditions.[1][15] Enables "slow-release" of the boronic acid under mild aqueous basic conditions.[1][2] | Requires a deprotection step (hydrolysis) to generate the active boronic acid for reaction. | Situations with highly unstable boronic acids, complex multi-step syntheses, and reactions sensitive to high concentrations of boronic acid. |
| Potassium Trifluoroborate (R-BF₃K) | Highly stable, crystalline, and easy-to-handle solids.[7] Stoichiometry is easy to characterize as they do not form boroxines. | Requires hydrolysis (e.g., with aqueous base or silyl halides) to generate the reactive boronic acid in situ.[15] | Long-term storage and as a reliable, storable surrogate for a difficult-to-handle boronic acid. |
Part 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for the chemical stabilization strategies discussed.
Protocol 1: Preparation of this compound pinacol ester
This protocol converts the boronic acid to its more stable pinacol ester derivative, which is suitable for purification and many subsequent reactions.
Materials:
-
This compound
-
Pinacol
-
Toluene or Heptane (anhydrous)
-
Dean-Stark apparatus or molecular sieves (4Å)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap with a condenser, add this compound (1.0 eq).
-
Add pinacol (1.1 to 1.5 eq).
-
Add a sufficient volume of toluene to suspend the reagents (e.g., ~10 mL per gram of boronic acid).
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed. This typically takes 2-4 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by silica gel chromatography (using a non-polar/polar solvent system like hexanes/ethyl acetate) to yield the pure pinacol ester.
Protocol 2: Preparation of this compound MIDA ester
This procedure generates the exceptionally stable MIDA boronate, ideal for long-term storage and slow-release applications.[1]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Dimethylformamide (DMF, anhydrous)
-
Molecular Sieves (4Å, activated)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).
-
Add activated 4Å molecular sieves (approximately the same weight as the boronic acid).
-
Add anhydrous DMF to create a stirrable slurry.
-
Heat the mixture to 80°C under an inert atmosphere (Nitrogen or Argon).
-
Stir at this temperature for 12-24 hours. Monitor the reaction progress by taking small aliquots, filtering, and analyzing by LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter off the molecular sieves, washing with a small amount of ethyl acetate or dichloromethane.
-
The filtrate can be subjected to an aqueous workup (e.g., dilute with ethyl acetate, wash with brine) and the organic layer dried and concentrated.
-
Purify the crude product by silica gel chromatography to obtain the pure MIDA boronate ester.
Visualizing the MIDA Concept: Slow-Release for Enhanced Reactivity
The power of the MIDA boronate lies in its ability to slowly release the unstable free boronic acid in situ, keeping its concentration low and minimizing degradation while allowing it to participate effectively in the desired reaction.
Caption: The MIDA boronate slow-release strategy for unstable boronic acids.
References
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3595–3597. [Link]
- Hall, D. G. (Ed.). (2011).
- Rao, N. Z., Larkin, J. D., & Bock, C. W. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A, 115(21), 5456–5469. [Link]
- Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 989. [Link]
- Graham, L. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
- Plount, C., et al. (2002). Formulation of boronic acid compounds. U.S.
- Kumar, A., Ng, T., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(11), 1545-1557. [Link]
- Chem-Station. (2016). Protecting Groups for Boronic Acids.
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Boroxine - Wikipedia [en.wikipedia.org]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. pnas.org [pnas.org]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. pubs.acs.org [pubs.acs.org]
Identifying and minimizing byproducts in reactions of 5-Cyclopropylpyridin-3-ylboronic acid
Welcome to the technical support guide for 5-Cyclopropylpyridin-3-ylboronic acid. As a key building block in pharmaceutical and materials science, its successful application in cross-coupling reactions is paramount. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common challenges encountered during its use. We will delve into the mechanistic origins of byproduct formation and provide field-proven strategies for their minimization, ensuring the integrity and efficiency of your synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, observable problems in a question-and-answer format. Each answer provides a mechanistic explanation followed by a detailed protocol for resolution.
Q1: I'm observing a significant amount of a homocoupling byproduct, presumably 5,5'-dicyclopropyl-3,3'-bipyridine, in my Suzuki-Miyaura reaction. What is the cause and how can I prevent it?
A1: Cause & Minimization of Homocoupling
Homocoupling of boronic acids is a frequent byproduct in palladium-catalyzed cross-coupling reactions, and its formation is predominantly caused by the presence of molecular oxygen.[1]
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction relies on a Pd(0) species. If oxygen is present in the reaction mixture, it can oxidize the active Pd(0) catalyst to a palladium-peroxo complex, [(η²-O₂)PdL₂]. This complex readily reacts with two molecules of the boronic acid. The oxophilic nature of boron leads to coordination with the peroxo-ligand, initiating a sequence of steps involving transmetalation and reductive elimination that ultimately yields the homocoupled biaryl product.[2][3] This pathway competes directly with the desired cross-coupling cycle.
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 5-Cyclopropylpyridin-3-ylboronic Acid
Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling of 5-Cyclopropylpyridin-3-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this valuable building block. Pyridylboronic acids are notorious for their complex reactivity, which can complicate reaction optimization.[1][2] This resource provides targeted troubleshooting advice and answers to frequently asked questions to help you achieve high-yield, reproducible results.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki-Miyaura coupling of this compound in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the most likely causes and how can I improve the outcome?
Answer: Low or no yield in this specific coupling is a frequent issue stemming from several factors, primarily related to catalyst inhibition and suboptimal reaction conditions.
-
Catalyst Inhibition by Pyridine Nitrogen: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1] Electron-deficient systems like pyridines can also slow down crucial steps in the catalytic cycle.[1]
-
Solution: Employ palladium precatalysts with bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][4] These ligands promote the formation of a coordinatively unsaturated, highly active Pd(0) species and can accelerate the reaction, outcompeting catalyst inhibition.[4][5] Pre-formed, air-stable palladacycles are often more reproducible than generating the catalyst in situ.[1]
-
-
Inappropriate Base Selection: The base is not just a proton scavenger; it plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5][6][7] An unsuitable base can lead to a stalled reaction.
-
Solution: For pyridylboronic acids, a moderately strong, non-nucleophilic base is often ideal. Potassium phosphate (K₃PO₄) is frequently the base of choice for heteroaryl couplings as it is effective without promoting significant side reactions.[6][8] Cesium carbonate (Cs₂CO₃) is another excellent option, especially for challenging substrates, due to its higher solubility in organic solvents.[6][9] Start with K₃PO₄ and screen other bases if yields are not satisfactory.
-
-
Suboptimal Solvent System: The solvent must be able to dissolve, at least partially, both the organic substrates and the inorganic base. The polarity of the solvent can also influence the rates of the individual steps in the catalytic cycle.[10]
-
Solution: A mixture of an organic solvent and water is standard. Common choices include 1,4-dioxane/water, toluene/water, or 2-methyltetrahydrofuran (2-MeTHF)/water.[11][12] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. A typical ratio is between 4:1 and 10:1 (organic solvent to water). Ensure all solvents are thoroughly degassed to prevent oxidation of the palladium catalyst.
-
Problem 2: Significant Protodeboronation Byproduct
Question: I'm observing a significant amount of cyclopropylpyridine in my reaction, indicating protodeboronation of my starting material. What causes this and how can I prevent it?
Answer: Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[2] While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, this side reaction can still significantly reduce yields, especially under suboptimal conditions.[2][13]
-
Mechanism: This reaction is often pH-dependent and can be accelerated by the presence of excess water or certain bases.[13][14] For some heteroaromatic boronic acids, the reaction proceeds fastest at neutral pH through a zwitterionic intermediate, though this is a more severe issue for 2-pyridyl systems.[2][14]
-
Mitigation Strategies:
-
Careful Choice of Base: Avoid strong bases like hydroxides (NaOH, KOH) which can accelerate protodeboronation.[15] Stick with weaker inorganic bases like K₃PO₄ or K₂CO₃.
-
Control Water Content: While some water is necessary, an excessive amount can promote this side reaction. Use a measured amount of degassed water in your solvent system.
-
Use Boronic Esters: Consider converting the this compound to a more stable derivative, such as a pinacol ester or an MIDA boronate ester.[2][14] These are often more robust and less prone to premature decomposition, releasing the boronic acid slowly under the reaction conditions.[14]
-
Increase Reaction Rate: A more active catalyst system that promotes a faster Suzuki coupling can outpace the rate of protodeboronation.[14] Using a high-performance ligand or slightly increasing the reaction temperature can sometimes be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for choosing a base for coupling this compound?
A1: For most applications involving heteroaryl boronic acids, potassium phosphate (K₃PO₄) is an excellent first choice.[6] It provides a good balance of basicity to promote the reaction while minimizing side reactions like protodeboronation.[6][8] Typically, 2 to 3 equivalents are used. If K₃PO₄ gives poor results, cesium carbonate (Cs₂CO₃) is a powerful alternative.
Q2: How critical is the choice of solvent, and can I use a single solvent instead of a biphasic system?
A2: The solvent choice is critical. A biphasic system (e.g., dioxane/water) is generally preferred because it helps to bring the organic-soluble substrates and the water-soluble inorganic base into contact at the interface, facilitating the reaction. While some conditions using a single polar aprotic solvent like DMF or DME exist, they are often less efficient for this type of substrate. Green solvents like 2-MeTHF are becoming popular and effective alternatives to dioxane.[12]
Q3: Which palladium catalyst and ligand combination is recommended?
A3: A combination of a palladium source like Pd(OAc)₂ or a precatalyst like a Buchwald G3 palladacycle with a bulky, electron-rich biarylmonophosphine ligand is highly recommended.[1] Ligands such as SPhos or XPhos have proven to be very effective for coupling challenging heteroaryl substrates.[3][4] They promote rapid oxidative addition and reductive elimination, leading to higher turnover numbers and better yields.
Q4: How should I handle and store this compound to ensure its integrity?
A4: Boronic acids can be sensitive to air and moisture. Over time, they can dehydrate to form cyclic boroxine anhydrides or undergo slow decomposition. It is best to store this compound in a tightly sealed container in a refrigerator or freezer, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the reagent.
Data & Protocols
Table 1: Base Selection Guide for Pyridylboronic Acid Couplings
| Base | General Strength | Key Characteristics | Recommended Use Case |
| K₃PO₄ | Moderate-Strong | Often highly effective for heteroaryl couplings; balances activity with minimal side reactions.[6] | First choice for this compound. |
| Cs₂CO₃ | Moderate-Strong | High solubility in some organic solvents; excellent for difficult couplings.[6][9] | A strong alternative if K₃PO₄ fails. |
| K₂CO₃ | Moderate | A common, cost-effective choice, but can sometimes be less effective than K₃PO₄. | A reasonable screening candidate. |
| Na₂CO₃ | Moderate | Widely used and cost-effective, often a good starting point for simple substrates.[6] | May be less effective for this challenging substrate. |
| KF | Weak | Used for base-sensitive substrates to avoid hydrolysis of functional groups like esters.[7] | Use if your coupling partner has base-labile groups. |
General Experimental Protocol
This protocol is a starting point and should be optimized for your specific coupling partners.
-
Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the palladium catalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2-3 equiv). Then, add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water).
-
Reaction: Place the sealed vial in a preheated heating block or oil bath at the desired temperature (a good starting point is 80-100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Below are diagrams illustrating key concepts for troubleshooting and understanding the reaction.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Synthesis of 5-Cyclopropylpyridin-3-ylboronic Acid and Its Derivatives
Welcome to the Technical Support Center for the synthesis of 5-Cyclopropylpyridin-3-ylboronic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this critical building block. As a key intermediate in numerous pharmaceutical and agrochemical development programs, mastering its synthesis is paramount.[1] This resource is structured to address the practical challenges you may encounter, moving beyond standard protocols to offer insights grounded in established chemical principles and extensive field experience.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and handling of this compound.
Q1: What are the primary synthetic routes to this compound suitable for scale-up?
A1: For multi-gram to kilogram scale production, two principal routes are favored:
-
Miyaura Borylation of a Halopyridine Precursor: This is often the most reliable and scalable method. It involves the palladium-catalyzed cross-coupling of a suitable diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), with a 5-halo-3-cyclopropylpyridine intermediate, typically 5-bromo-3-cyclopropylpyridine.[2] The resulting boronate ester is then hydrolyzed to the desired boronic acid. The mild reaction conditions and tolerance of various functional groups make this a preferred industrial approach.
-
Lithiation-Borylation of a Halopyridine: This method involves the formation of an organolithium intermediate by halogen-metal exchange of a dihalopyridine, followed by quenching with a trialkyl borate. While powerful, this route can be more challenging to scale due to the use of highly reactive and cryogenic reagents. Careful control of temperature and stoichiometry is critical to avoid side reactions.
Q2: What is the recommended starting material for the synthesis of this compound?
A2: The most common and commercially accessible starting material is 5-bromo-3-cyclopropylpyridine . This precursor can be synthesized through various methods, including the Suzuki-Miyaura coupling of a dihalopyridine with cyclopropylboronic acid.
Q3: What are the key stability concerns with this compound and how should it be stored?
A3: Pyridineboronic acids, in general, are susceptible to protodeboronation, especially under acidic or basic conditions and at elevated temperatures.[3] The cyclopropyl group can also be sensitive to certain reaction conditions. For long-term stability, this compound should be stored as a dry solid under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C).[1] It is advisable to use the material relatively fresh or to re-analyze its purity if stored for extended periods.
Q4: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?
A4: A combination of chromatographic and spectroscopic methods is essential:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of any process-related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for analyzing the volatile starting materials and byproducts.
II. Troubleshooting Guide: Common Challenges and Solutions in Scale-Up Synthesis
This section provides a problem-and-solution framework for issues that may arise during the synthesis of this compound, with a focus on the Miyaura borylation route.
Problem 1: Low or Inconsistent Yields in the Miyaura Borylation Step
Potential Causes:
-
Inefficient Catalytic Activity: The choice of palladium catalyst and ligand is critical. The catalyst may be deactivated or may not be suitable for this specific transformation.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base play a significant role in the reaction outcome.
-
Poor Quality of Reagents: The purity of the starting material (5-bromo-3-cyclopropylpyridine), diboron reagent, and solvents is crucial.
-
Protodeboronation of the Product: The newly formed boronic ester can be unstable under the reaction conditions, leading to the formation of cyclopropylpyridine as a byproduct.[3]
Solutions:
-
Catalyst and Ligand Selection:
-
A common and effective catalyst system is a combination of a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand. For challenging couplings, consider using more advanced catalyst systems with bulky, electron-rich ligands such as SPhos or XPhos.
-
Ensure the catalyst is of high quality and handled under an inert atmosphere to prevent deactivation.
-
-
Optimization of Reaction Parameters:
-
Solvent: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used. A solvent screen may be necessary to find the optimal medium for your specific system.
-
Base: The choice of base is critical to avoid competing Suzuki-Miyaura coupling of the product with the starting material.[2] Weak bases like potassium acetate (KOAc) are often preferred over stronger bases like carbonates or phosphates.
-
Temperature: The reaction is typically run at elevated temperatures (e.g., 80-100 °C). However, excessively high temperatures can lead to product decomposition.
-
-
Reagent Quality:
-
Use anhydrous solvents and ensure all reagents are dry. Moisture can lead to protodeboronation.
-
Analyze the purity of the 5-bromo-3-cyclopropylpyridine starting material to ensure it is free of impurities that could interfere with the reaction.
-
-
Minimizing Protodeboronation:
-
Use a less nucleophilic base (e.g., KOAc).
-
Keep the reaction time to a minimum once the starting material is consumed.
-
Consider using a boronate ester protecting group that is more stable under the reaction conditions, such as a pinacol ester.
-
| Parameter | Recommended Starting Point | Potential Issues | Troubleshooting Steps |
| Catalyst | PdCl₂(dppf) (2-5 mol%) | Low conversion, catalyst decomposition | Screen other Pd sources (e.g., Pd(OAc)₂) and ligands (e.g., SPhos, XPhos). |
| Ligand | dppf (1:1 with Pd) | Incomplete reaction | Increase ligand-to-metal ratio; screen bulky, electron-rich ligands. |
| Base | KOAc (3 equivalents) | Low yield, side reactions | Screen other weak bases (e.g., K₂CO₃, Cs₂CO₃) but be mindful of competing Suzuki coupling. |
| Solvent | 1,4-Dioxane (anhydrous) | Poor solubility, side reactions | Screen other aprotic polar solvents like DMF or toluene. |
| Temperature | 80-100 °C | Product decomposition, byproduct formation | Optimize temperature profile; consider a lower temperature for a longer reaction time. |
Experimental Protocol: Miyaura Borylation of 5-bromo-3-cyclopropylpyridine
-
To a dried and inerted reactor, add 5-bromo-3-cyclopropylpyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane.
-
Degas the mixture by sparging with argon or nitrogen for at least 30 minutes.
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 2-3 mol%).
-
Heat the reaction mixture to 80-90 °C and monitor the progress by HPLC or LC-MS.
-
Upon completion, cool the reaction mixture and proceed with the workup and purification.
Problem 2: Difficulties in Purification and Isolation of the Final Product
Potential Causes:
-
Formation of Boronic Anhydrides (Boroxines): Boronic acids can readily dehydrate to form cyclic trimers called boroxines, which can complicate purification and analysis.
-
Co-elution of Impurities: Process-related impurities may have similar polarities to the desired product, making chromatographic separation challenging.
-
Product Instability on Silica Gel: The acidic nature of silica gel can promote protodeboronation of the boronic acid during column chromatography.
Solutions:
-
Controlling Boroxine Formation:
-
During workup, a biphasic wash with a non-polar organic solvent and a slightly acidic aqueous solution can help to hydrolyze any boroxines back to the boronic acid.
-
Purification can sometimes be simplified by first converting the crude boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which are generally more amenable to chromatography and storage.
-
-
Chromatographic Purification:
-
If silica gel chromatography is necessary, consider using deactivated silica gel (e.g., by treating with a base like triethylamine) to minimize on-column decomposition.
-
Reverse-phase chromatography (C18) can be an effective alternative for purifying polar boronic acids.
-
-
Non-Chromatographic Purification:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can sometimes be purified by extraction into a basic aqueous solution, followed by washing of the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidification to precipitate the pure boronic acid.
-
Workflow for Purification of this compound
Caption: Decision workflow for the purification of this compound.
Problem 3: Formation of Key Byproducts
Potential Causes and Identification:
-
Protodeboronation Product (Cyclopropylpyridine): As mentioned, this is a common byproduct resulting from the cleavage of the C-B bond. It can be identified by LC-MS (lower molecular weight) and ¹H NMR (absence of the boronic acid group).
-
Homocoupling of Starting Material: Dimerization of the 5-bromo-3-cyclopropylpyridine can occur, leading to the formation of a bipyridine byproduct. This can be identified by LC-MS (higher molecular weight).
-
Residual Starting Material: Incomplete reaction will result in the presence of 5-bromo-3-cyclopropylpyridine in the final product.
Solutions:
-
Minimize Protodeboronation: See solutions in Problem 1.
-
Minimize Homocoupling: Ensure the reaction is carried out under a strict inert atmosphere to exclude oxygen, which can promote homocoupling.
-
Drive the Reaction to Completion: Use a slight excess of the diboron reagent and ensure the catalyst remains active throughout the reaction. Monitor the reaction closely and extend the reaction time if necessary.
Mechanistic Insight: The Miyaura Borylation Catalytic Cycle
Caption: Simplified catalytic cycle for the Miyaura borylation reaction.
III. References
Sources
Recrystallization solvents and methods for purifying 5-Cyclopropylpyridin-3-ylboronic acid
Welcome to the technical support center for the purification of 5-Cyclopropylpyridin-3-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with purifying this versatile building block. This document moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The purification of this compound presents a unique set of challenges stemming from its chemical structure:
-
Instability: Like many heteroaryl and cyclopropyl boronic acids, this compound is susceptible to protodeboronation, where the C-B bond is cleaved.[1][2] This degradation is often accelerated by heat, strong bases, or residual palladium catalyst from its synthesis.[1][2]
-
Formation of Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This can complicate characterization (e.g., by NMR) and affect solubility.
-
Polarity: The presence of the pyridine ring and the boronic acid group makes the molecule quite polar, which can lead to difficulties in choosing appropriate recrystallization solvents and issues with traditional silica gel chromatography.
-
Common Impurities: Synthesis of this compound, often via Miyaura borylation, can introduce several impurities that may be challenging to remove.[3] These include:
-
Homocoupled starting materials.
-
Protodeborylated starting material (5-cyclopropylpyridine).
-
Residual palladium catalyst and ligands.
-
Inorganic salts from workup.
-
Q2: I'm observing a complex NMR spectrum for my "purified" this compound. What could be the cause?
A2: A complex NMR spectrum, even after initial purification attempts, is a common issue. The likely culprits are:
-
Boroxine Formation: As mentioned, the presence of boroxine anhydrides in equilibrium with the boronic acid will result in a more complex NMR spectrum than expected for the pure monomer.
-
Residual Solvents: The polar nature of the compound can lead to the retention of solvents used in the synthesis or purification.
-
Degradation Products: If the purification process involved excessive heat or prolonged exposure to non-optimal pH, you may be observing signals from the protodeboronated byproduct, 5-cyclopropylpyridine.
-
Paramagnetic Impurities: Trace amounts of residual palladium can cause significant broadening of NMR signals.
Troubleshooting and Purification Protocols
The purification of this compound is not a one-size-fits-all process. The optimal method will depend on the nature and quantity of the impurities present. Below is a systematic approach to purification, starting with the simplest and most direct methods.
Method 1: Recrystallization - The First Line of Attack
Recrystallization is often the most efficient method for purifying solid compounds. The key is to find a solvent or solvent system in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In a small vial, test the solubility of a small amount of your crude material (~10-20 mg) in various solvents (~0.5 mL). A good starting point for screening is provided in the table below.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum. It is advisable to avoid high temperatures to prevent degradation.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/System | Boiling Point (°C) | Polarity Index | Rationale & Comments |
| Water | 100 | 10.2 | The high polarity may be suitable. However, be cautious of protodeboronation with prolonged heating. |
| Acetonitrile | 82 | 5.8 | A good starting point for polar compounds. A known solvent for recrystallizing 3-pyridylboronic acid.[5] |
| Isopropanol | 82 | 3.9 | A polar protic solvent that can be effective. |
| Ethyl Acetate/Heptane | ~77 | 4.4 (EtOAc) | An anti-solvent system. Dissolve in hot ethyl acetate and add heptane until cloudy, then reheat to clarify and cool. |
| Toluene | 111 | 2.4 | May be effective for removing less polar impurities. |
| Acetone | 56 | 5.1 | High solubility for many boronic acids.[6][7] Often used in an anti-solvent system with a non-polar solvent like hexane or heptane. |
Note: Polarity Index is a relative measure of a solvent's polarity.
Caption: Decision tree for purification via acid-base extraction.
Method 3: Diethanolamine (DEA) Adduct Formation - For Stubborn Impurities and Improved Stability
For particularly challenging purifications, or to create a more stable, crystalline derivative, forming the diethanolamine (DEA) adduct is an excellent strategy. [8][9]These adducts are often highly crystalline and can be easily isolated by filtration. The boronic acid can then be regenerated from the adduct.
Step-by-Step DEA Adduct Formation and Hydrolysis:
-
Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., dichloromethane or diethyl ether). Add diethanolamine (1.0-1.1 equivalents) and stir at room temperature. The DEA adduct often precipitates as a white solid. [8]2. Isolation of Adduct: Collect the solid adduct by vacuum filtration and wash with the solvent. The adduct can be further purified by recrystallization if necessary.
-
Regeneration of Boronic Acid: To regenerate the free boronic acid, the DEA adduct can be treated with a mild acid in a biphasic system. [9]For example, suspend the adduct in a mixture of ethyl acetate and water, and then acidify the aqueous layer to pH ~2-3 with dilute HCl. The purified boronic acid will partition into the organic layer.
-
Final Workup: Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the pure this compound.
Final Considerations and Best Practices
-
Inert Atmosphere: Given the potential instability, it is recommended to perform purification steps under an inert atmosphere (e.g., nitrogen or argon) where practical, especially if heating for extended periods.
-
Storage: Store the purified this compound under an inert atmosphere at low temperatures (2-8°C is recommended) to minimize degradation over time. [10]* Characterization: After purification, confirm the identity and purity of your material using appropriate analytical techniques such as ¹H NMR, ¹¹B NMR, LC-MS, and melting point.
References
- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
- Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). National Institutes of Health.
- Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. (n.d.). ACS Figshare.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575-3589.
- Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.
- Niemczyk, M. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD [Video]. YouTube.
- Organic Syntheses Procedure: 3-pyridylboronic acid. (n.d.). Organic Syntheses.
- Original this compound. (n.d.).
- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
- Recrystallization. (2023). Chemistry LibreTexts.
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- University of Rochester, Department of Chemistry. (n.d.).
- University of South Florida. (n.d.). Acid-Base Extraction Tutorial [Video]. YouTube.
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- 10. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
Validation & Comparative
The Strategic Advantage of MIDA Protection: A Comparative Analysis of 5-Cyclopropylpyridin-3-ylboronic Acid and its MIDA Ester Analog
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals and agrochemicals, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures.[1] The utility of this reaction is intrinsically linked to the stability and reliability of its boronic acid reagents. However, many boronic acids, especially those containing heterocyclic or strained ring systems, suffer from inherent instability, leading to challenges in storage, handling, and reaction efficiency.[2][3][4] This guide provides a detailed comparative study of 5-Cyclopropylpyridin-3-ylboronic acid and its N-methyliminodiacetic acid (MIDA) ester analog, offering experimental insights into why the MIDA-protected form presents a superior alternative for researchers in drug development and beyond.
The 5-cyclopropylpyridin-3-yl moiety is a valuable building block in medicinal chemistry. However, the corresponding boronic acid is susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, which can be accelerated by heat, base, or the palladium catalyst during a reaction.[2][3] The MIDA boronate serves as a robust, air-stable surrogate that circumvents these issues through a "slow-release" mechanism of the active boronic acid.[2][3][5]
At a Glance: Key Differences and Advantages
| Feature | This compound | This compound MIDA ester |
| Chemical Stability | Prone to decomposition (protodeboronation, oxidation) upon storage and under reaction conditions.[2][3] | Exceptionally stable to air and moisture, allowing for long-term benchtop storage.[2][6][7][8][9] |
| Handling & Purification | Often difficult to purify by standard silica gel chromatography due to polarity and instability.[10][11] | Readily purified by silica gel chromatography and can be isolated as a free-flowing, crystalline solid.[6][8][9][12] |
| Reactivity Control | Immediate availability in solution can lead to competitive decomposition pathways, reducing coupling efficiency.[2][3] | Gradual in situ hydrolysis under basic aqueous conditions provides a low, steady concentration of the boronic acid, minimizing decomposition and maximizing cross-coupling yield.[2][3][5] |
| Reaction Robustness | Yields can be variable and sensitive to reaction conditions and the purity of the boronic acid. | Consistently high yields are achievable, even with challenging coupling partners like unactivated aryl chlorides.[2][3] |
| Versatility | Limited to direct use in cross-coupling reactions. | Can be used in iterative cross-coupling strategies due to its stability to anhydrous coupling conditions, acting as a protecting group for the boronic acid functionality.[5][6][12][13] |
The Chemistry Behind the Advantage: Structure and Mechanism
The enhanced stability of the MIDA boronate stems from the trivalent N-methyliminodiacetic acid (MIDA) ligand, which forms a stable, tetracoordinate boron center. This structural feature protects the boron from premature decomposition.
Caption: Chemical structures of the boronic acid and its MIDA ester.
Under aqueous basic conditions, the MIDA ester undergoes a controlled hydrolysis to release the boronic acid in situ. This "slow-release" ensures that the concentration of the unstable boronic acid remains low throughout the reaction, thereby favoring the desired cross-coupling pathway over decomposition.[2][3]
Caption: Slow-release mechanism of MIDA boronates in Suzuki-Miyaura coupling.
Experimental Protocol: A Head-to-Head Suzuki-Miyaura Coupling
To illustrate the practical advantages of the MIDA ester, a representative Suzuki-Miyaura cross-coupling reaction with an unactivated aryl chloride is described below.
Objective: To compare the yield of the cross-coupling reaction between 4-chloroanisole and either this compound or its MIDA ester analog.
Reaction Scheme:
Materials:
-
This compound
-
This compound MIDA ester
-
4-Chloroanisole
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To two separate oven-dried reaction vials equipped with stir bars, add Pd(OAc)2 (5 mol %) and SPhos (10 mol %).
-
Reagent Addition (Vial 1 - Boronic Acid): To the first vial, add this compound (1.2 equivalents) and K3PO4 (7.5 equivalents).
-
Reagent Addition (Vial 2 - MIDA Ester): To the second vial, add this compound MIDA ester (1.2 equivalents) and K3PO4 (7.5 equivalents).
-
Addition of Coupling Partner and Solvents: To both vials, add 4-chloroanisole (1.0 equivalent) followed by a 5:1 mixture of dioxane/water to achieve a final concentration of 0.07 M with respect to the aryl chloride.
-
Reaction: Seal the vials and heat the reactions at 80 °C for 12 hours.
-
Workup and Analysis: After cooling to room temperature, dilute the reaction mixtures with ethyl acetate and wash with water. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and purify by column chromatography to isolate the product.
Expected Results:
Based on published data for similar unstable boronic acids, the reaction utilizing the MIDA ester is expected to proceed in a significantly higher yield (typically >90%) compared to the reaction with the free boronic acid, which may yield the desired product in a much lower and more variable range (e.g., 30-60%).[2] The higher efficiency of the MIDA boronate is attributed to the slow-release mechanism, which minimizes the decomposition of the boronic acid under the reaction conditions.[2][3]
Conclusion
For researchers and scientists engaged in drug discovery and the synthesis of complex organic molecules, the choice of reagents is paramount to achieving efficiency, reproducibility, and high yields. The comparative data and mechanistic understanding presented here strongly support the use of this compound MIDA ester over its corresponding free boronic acid. Its superior stability, ease of handling, and controlled reactivity through a slow-release mechanism make it a more reliable and effective building block in Suzuki-Miyaura cross-coupling reactions. The adoption of MIDA boronates for unstable coupling partners represents a strategic advantage in streamlining synthetic workflows and accelerating the discovery of new chemical entities.
References
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3595–3597. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(12), 1128–1134. [Link]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 45(7), 1166–1177. [Link]
- Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- SciSpace. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- BenchChem. (2025).
- Isley, N. A., Linstadt, R. T., & Lipshutz, B. H. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 16(15), 4032–4035. [Link]
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(41), 15387-15387. [Link]
- PubChem. (n.d.). This compound.
- ResearchGate. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubChem. (n.d.). This compound.
- Panda, S., et al. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates.
- Woerly, E. M., Cherney, A. H., Davis, E. K., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6965–6969. [Link]
- Illinois Experts. (2020). A Mild Method for Making MIDA Boronates.
- ResearchGate. (n.d.). The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA ester.
- Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron.
- Isley, N. A., Wang, Y., Gallou, F., Handa, S., Aue, D. H., & Lipshutz, B. H. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions.
- Gillis, E. P., & Burke, M. D. (2008). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 41(3), 79-88.
- Cordier, C. J., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(11), 2990-2996. [Link]
- Yoshida, H., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- Organic Syntheses. (n.d.). 5-Acetylthiophene-2-boronic acid MIDA ester.
- Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]
- MDPI. (2022).
- Grillo, A. S., & Burke, M. D. (2016). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 49(5), 893-903. [Link]
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A Comparative Guide to the Reactivity of 5-Cyclopropylpyridin-3-ylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The strategic incorporation of heteroaromatic moieties is a cornerstone of medicinal chemistry and materials science, with heteroarylboronic acids serving as key building blocks. This guide offers an in-depth technical comparison of the reactivity of 5-Cyclopropylpyridin-3-ylboronic acid with other commonly used heteroarylboronic acids, supported by experimental data and mechanistic insights to inform rational synthetic design.
The Unique Profile of this compound: A Fusion of Stability and Tuned Electronics
This compound presents a unique combination of structural features that influence its reactivity in Suzuki-Miyaura coupling. The pyridine core, being a π-deficient heterocycle, generally poses challenges in the catalytic cycle. However, the positioning of the boronic acid at the 3-position mitigates the notorious "2-pyridyl problem," where the proximity of the nitrogen atom to the boron moiety can lead to catalyst inhibition.
Furthermore, the cyclopropyl substituent at the 5-position introduces intriguing electronic and steric effects. The cyclopropyl group, with its sp2-like character, can donate electron density to the pyridine ring, potentially enhancing the nucleophilicity of the boronic acid and facilitating the transmetalation step. Crucially, studies have shown that both 3-pyridylboronic acids and cyclopropylboronic acids are remarkably stable towards protodeboronation, a common and detrimental side reaction for many heteroarylboronic acids.[1][2][3][4] This inherent stability suggests that this compound is a robust coupling partner, less prone to degradation under typical Suzuki-Miyaura conditions.
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis
While a direct head-to-head comparison of this compound with a wide range of other heteroarylboronic acids under identical conditions is not extensively documented in a single study, we can collate and analyze data from various sources to provide a comparative overview. The following table summarizes representative yields for the Suzuki-Miyaura coupling of different heteroarylboronic acids with aryl halides. It is important to note that reaction conditions can vary, and this data should serve as a guide to relative reactivity.
| Heteroarylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Potassium Cyclopropyltrifluoroborate * | 5-Chloro-2-methoxypyridine | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 85 | [5] |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 92 | [6] |
| 3-Thienylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | ~50 | [7] |
| 2-Thienylboronic acid | 3-Bromoaniline | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | Reflux | 98 | [8] |
| 3-Furylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75 | [9] |
*Potassium cyclopropyltrifluoroborate is a stable derivative of cyclopropylboronic acid.
From the available data, it is evident that pyridylboronic acids, particularly at the 3-position, are highly effective coupling partners, often providing excellent yields. The high yield obtained with potassium cyclopropyltrifluoroborate further supports the notion that the cyclopropyl moiety is well-tolerated and does not impede the reaction. In contrast, while often reactive, thienylboronic acids can be more susceptible to side reactions like protodeboronation, sometimes leading to lower yields depending on the specific substrate and conditions.[10]
Mechanistic Considerations: The Role of the Cyclopropyl Group
The reactivity of heteroarylboronic acids in the Suzuki-Miyaura coupling is primarily governed by the rate-determining transmetalation step. The electronic nature of the heteroaryl ring plays a crucial role in this process.
Sources
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Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for 5-Cyclopropylpyridin-3-ylboronic Acid Derivatives
For Immediate Release
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is non-negotiable. For researchers working with novel boronic acid derivatives, such as those based on the 5-Cyclopropylpyridin-3-ylboronic acid scaffold, obtaining an accurate and reliable crystal structure is a critical milestone. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of X-ray crystallography with other analytical techniques, underscoring its definitive role in structural validation. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present supporting data to ensure scientific integrity.
The Imperative for Definitive Structural Elucidation
Boronic acids and their derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. Their unique ability to form reversible covalent bonds with biological targets makes them potent enzyme inhibitors.[1][2][3] The introduction of a cyclopropyl group to the pyridyl ring, as in this compound, can significantly influence the molecule's conformational preferences, electronic properties, and ultimately, its binding affinity and selectivity. Therefore, an unambiguous determination of its three-dimensional architecture is paramount for structure-activity relationship (SAR) studies and rational drug design.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable for characterizing new chemical entities, they often provide indirect or averaged structural information.[4][5] X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement in the solid state, providing precise bond lengths, bond angles, and torsional angles.[6][7]
A Comparative Overview of Structural Validation Techniques
| Technique | Principle | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystalline lattice.[6] | Provides a precise and unambiguous 3D structure, including absolute stereochemistry.[7] | Requires a high-quality single crystal of sufficient size, which can be challenging to obtain.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed information about the connectivity and chemical environment of atoms in solution.[4][5] Can be used to study dynamic processes. | Structure is inferred from correlations, not directly observed. Can be ambiguous for complex molecules with many stereocenters. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Provides highly accurate molecular weight and fragmentation patterns, confirming molecular formula. | Does not provide information about the 3D arrangement of atoms. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder. | Useful for phase identification and analysis of crystalline materials that do not form large single crystals.[8] | Provides less detailed structural information than single-crystal XRD.[8] Structure solution can be challenging for complex molecules.[9][10][11] |
The Gold Standard: Single-Crystal X-ray Crystallography
The primary advantage of single-crystal X-ray crystallography lies in its ability to generate a detailed and accurate electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.[4] This level of detail is crucial for understanding the subtle conformational features of this compound derivatives that may govern their biological activity.
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines the key steps for the structural validation of a this compound derivative using single-crystal X-ray crystallography. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Step-by-Step Methodology:
-
Synthesis and Purification:
-
Synthesize the this compound derivative using established synthetic routes.
-
Purify the compound to the highest possible degree (>99%) using techniques such as flash chromatography or preparative HPLC. Causality: Impurities can inhibit crystal growth or lead to disordered crystal structures.[12]
-
-
Crystal Growth:
-
Conduct a thorough solvent screening to identify a solvent or solvent system in which the compound has moderate solubility.
-
Employ a suitable crystal growth technique, such as slow evaporation, vapor diffusion, or slow cooling.[12] Causality: The goal is to allow the molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. Rapid precipitation will lead to amorphous material or poorly diffracting microcrystals.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal that is free of cracks and other visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[7]
-
Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant if data collection will be performed at low temperatures.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Collect a full sphere of diffraction data using monochromatic X-rays.[7] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Scale and merge the data to correct for experimental variations.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model by adjusting atomic positions, displacement parameters, and occupancies to achieve the best fit between the calculated and observed diffraction data.
-
-
Structure Validation and Deposition:
-
Validate the final crystal structure using software such as checkCIF to ensure that it is chemically and crystallographically reasonable.[13][14][15]
-
Prepare a Crystallographic Information File (CIF) and deposit the data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).[16][17] Causality: Data deposition ensures the transparency and reproducibility of the research.
-
Case Study: Hypothetical Data for a this compound Derivative
The following table presents hypothetical crystallographic data for a derivative of this compound.
| Parameter | Value |
| Chemical Formula | C12H15BN2O3 |
| Formula Weight | 246.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.456(2) |
| b (Å) | 12.123(3) |
| c (Å) | 10.987(3) |
| β (°) | 98.76(1) |
| Volume (ų) | 1112.3(5) |
| Z | 4 |
| R₁ (I > 2σ(I)) | 0.045 |
| wR₂ (all data) | 0.112 |
| Goodness-of-fit | 1.05 |
Complementary Roles of Other Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques play crucial complementary roles.
-
NMR Spectroscopy: Can confirm the connectivity of the molecule in solution and provide insights into its dynamic behavior.[18] Differences between the solid-state and solution-state conformations can be important for understanding the molecule's biological activity.
-
Mass Spectrometry: Confirms the molecular weight and elemental composition of the synthesized compound.
-
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the geometry of the molecule and complement the experimental data.
Conclusion
For the unambiguous structural validation of this compound derivatives, single-crystal X-ray crystallography stands as the gold standard. Its ability to provide a precise and detailed three-dimensional structure is unparalleled by other analytical techniques. By following a rigorous and self-validating experimental protocol, researchers can obtain high-quality crystallographic data that is essential for advancing drug discovery programs. The integration of crystallographic data with information from other techniques such as NMR and mass spectrometry provides a comprehensive understanding of the molecule's properties in both the solid and solution states.
References
- Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit.
- Wüthrich, K. (1990). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Journal of Molecular Biology, 213(3), 481-487. [Link]
- Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- Ambrus, A. (1997). Comparison of NMR and X-ray crystallography as methods of the protein structure determination. University Medical School of Debrecen. [Link]
- Berryman, O. B., et al. (2014). Charge-enhanced pyridyl trifluoroborate organocatalysts: crystal structures and reactivity. CrystEngComm, 16(34), 7865-7874. [Link]
- Brus, J., et al. (2018). Determining the Crystal Structures of Peptide Analogs of Boronic Acid in the Absence of Single Crystals: Intricate Motifs of Ixazomib Citrate Revealed by XRPD Guided by ss-NMR. Crystal Growth & Design, 18(6), 3579-3589. [Link]
- American Chemical Society. (2025).
- Cambridge Crystallographic Data Centre (CCDC). (n.d.). Correcting CIFs.
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A Senior Application Scientist's Guide to Palladium Precatalyst Performance with 5-Cyclopropylpyridin-3-ylboronic Acid
In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds.[1][2][3] The synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in countless pharmaceutical agents, heavily relies on the efficiency and reliability of this palladium-catalyzed transformation.[4] However, the promise of this reaction is often met with significant challenges, particularly when employing heteroaromatic coupling partners.
This guide provides an in-depth comparative analysis of common palladium precatalysts for the coupling of 5-Cyclopropylpyridin-3-ylboronic acid, a valuable building block that presents a classic challenge for the synthetic chemist. The π-deficient nature of the pyridine ring and the presence of a Lewis-basic nitrogen atom can complicate the catalytic cycle, often leading to catalyst inhibition and diminished yields.[5][6] Furthermore, like many heteroaryl boronic acids, this substrate is susceptible to competitive protodeboronation under the basic reaction conditions, necessitating a highly active and efficient catalyst to ensure the desired coupling outpaces decomposition.[6][7][8]
We will dissect the performance of leading precatalyst classes, explain the mechanistic rationale behind their design, and provide a robust experimental framework for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and make informed decisions on catalyst selection.
Understanding the Players: A Look at Palladium Precatalyst Classes
The term "precatalyst" refers to a stable, air-tolerant Palladium(II) complex that, under reaction conditions, is reduced in situ to the active, but often air-sensitive, Pd(0) species required to initiate the catalytic cycle.[9][10][11] The choice of precatalyst is critical as its structure dictates the rate of activation and the properties of the resulting active catalyst, profoundly impacting reaction efficiency.[12][13][14]
Buchwald Palladacycle Precatalysts (G2, G3, G4)
Developed by Stephen Buchwald and colleagues, these precatalysts are characterized by a palladacycle core featuring a biarylphosphine ligand.[15] These ligands are engineered to be both sterically bulky and electron-rich, which accelerates both the initial oxidative addition step and the final reductive elimination step of the catalytic cycle.[4]
-
Activation Mechanism: The activation of Buchwald precatalysts typically involves a base-induced reductive elimination. This process is designed to be rapid and efficient, quickly generating the highly active, monoligated L-Pd(0) species that is key to their high performance.[4]
-
Generational Advances: The evolution from G2 to G3 and G4 precatalysts has focused on improving stability, solubility, and the ease of activation, allowing for successful couplings of even very challenging substrates at low catalyst loadings and mild temperatures. For instance, G3 and G4 precatalysts are particularly effective for coupling unstable boronic acids that are prone to decomposition because they activate very rapidly.
PEPPSI™ Precatalysts
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by Michael Organ's group, feature a bulky N-Heterocyclic Carbene (NHC) ligand and a stabilizing, yet labile, 3-chloropyridine ligand.[11][16]
-
Activation Mechanism: The Pd(II) center is reduced to the active Pd(0) species by the organoboron reagent in the transmetalation step.[11] The 3-chloropyridine ligand is readily displaced, initiating the catalytic cycle.
-
Key Advantages: PEPPSI™ precatalysts are exceptionally stable to air and moisture, eliminating the need for glovebox handling.[11][16] The strong σ-donating NHC ligand forms a very robust bond with the palladium center, preventing catalyst decomposition and often leading to high turnover numbers, particularly in reactions involving substrates that can act as catalyst poisons. The sterically demanding nature of ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or the even bulkier IPent (1,3-Bis(2,6-diisopentylphenyl)imidazol-2-ylidene) makes them highly effective for demanding, sterically-hindered couplings.[16]
Allyl-Based and In-Situ Generated Precatalysts
Other common approaches include the use of well-defined allyl-based precatalysts or the in-situ generation of the catalyst from a palladium source like palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a separate phosphine ligand.[9][10] While effective, in-situ methods can sometimes suffer from inconsistencies, as the final ligand-to-metal ratio can be difficult to control precisely, potentially impacting performance.[1][17]
The Suzuki-Miyaura Catalytic Cycle
At the heart of this comparison is the fundamental catalytic cycle. Understanding these steps is key to diagnosing issues and rationally improving reaction conditions. The cycle consists of three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Designing a Comparative Experiment
To objectively assess the performance of different precatalysts, a standardized experiment must be designed. The causality behind our choices is as follows:
-
Substrates: We use this compound as the target nucleophile. For the electrophile, 4-chloroanisole is selected as a representative, moderately challenging electron-rich aryl chloride. The success with an aryl chloride is often a strong indicator of a highly active catalyst system.
-
Base and Solvent: A combination of potassium phosphate (K₃PO₄) as the base and a 1,4-dioxane/water solvent system is a robust and widely applicable choice for Suzuki-Miyaura couplings, known to facilitate the transmetalation step without being overly harsh on sensitive substrates.[4][7]
-
Temperature and Catalyst Loading: A moderately elevated temperature (100 °C) is chosen to ensure a reasonable reaction rate. A catalyst loading of 1 mol % is a practical starting point for screening, allowing for clear differentiation in performance.
-
Monitoring and Analysis: Reaction progress is monitored by taking aliquots at specific time points. The final yield is determined by High-Performance Liquid Chromatography (HPLC) against an internal standard (e.g., naphthalene) for accurate quantification.[19][20] This provides a self-validating system for comparing results.
Caption: Standardized workflow for comparative catalyst performance analysis.
Experimental Protocol: A Step-by-Step Guide
The following protocol describes a representative experiment for comparing precatalyst performance.
Materials:
-
This compound (1.2 equiv)
-
4-Chloroanisole (1.0 equiv)
-
Potassium Phosphate (K₃PO₄, tribasic) (2.0 equiv)
-
Palladium Precatalyst (0.01 equiv, 1 mol %)
-
Naphthalene (Internal Standard, 1.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-chloroanisole (e.g., 0.2 mmol, 28.5 mg), this compound (0.24 mmol, 39.1 mg), K₃PO₄ (0.4 mmol, 84.9 mg), and naphthalene (0.2 mmol, 25.6 mg).
-
Add the selected palladium precatalyst (0.002 mmol). For in-situ systems, add the palladium source and the appropriate amount of ligand.[17]
-
In a separate container, prepare a 3:1 mixture of degassed 1,4-dioxane and degassed water. Add 1.0 mL of this solvent mixture to the reaction vial.
-
Seal the vial with a Teflon-lined cap and place it in a preheated aluminum heating block at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 24 hours).
-
For analysis, remove the vial from the heat and allow it to cool to room temperature. Withdraw a ~50 µL aliquot, dilute it with 1.5 mL of acetonitrile, and filter through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample by HPLC to determine the percent conversion and yield relative to the internal standard.
Comparative Performance Data
The following table summarizes the expected performance of several commercially available, state-of-the-art palladium precatalysts in the model reaction described above. These values are representative and illustrate typical trends observed in challenging heteroaryl couplings.
| Precatalyst | Ligand Type | Time (h) | Yield (%) | Observations |
| XPhos Pd G3 | Buchwald (Biarylphosphine) | 4 | 85 | Rapid activation and high activity, effective for this challenging coupling. |
| 24 | 96 | Reaction goes to near completion. | ||
| tBuXPhos Pd G3 | Buchwald (Biarylphosphine) | 4 | 75 | Slightly lower initial rate compared to XPhos, but still highly effective. |
| 24 | 94 | Excellent final yield. | ||
| PEPPSI™-IPent | Organ (NHC) | 4 | 68 | Good activity; NHC catalysts are robust and resist deactivation by the pyridine nitrogen.[16] |
| 24 | 91 | Slower initial rate but robust performance over time. | ||
| Pd(OAc)₂ + SPhos | In-situ (Biarylphosphine) | 4 | 70 | Good performance, but can be sensitive to the precise ligand:palladium ratio.[17] |
| 24 | 88 | Slightly lower overall yield compared to well-defined precatalysts. | ||
| (allyl)Pd(XPhos)Cl | Allyl-Based | 4 | 80 | Demonstrates strong performance, comparable to Buchwald G3 systems.[9] |
| 24 | 95 | An excellent alternative with a different activation profile. |
Analysis and Discussion
The data highlight several key insights for the practicing chemist:
-
The Power of Well-Defined Precatalysts: The Buchwald G3 and Allyl-based precatalysts demonstrate superior performance, particularly in the early stages of the reaction.[9] This is attributed to their ability to rapidly and quantitatively generate the active L-Pd(0) species, which is crucial when coupling an unstable boronic acid like this compound.[8] The faster the productive catalytic cycle begins, the less time there is for the boronic acid to decompose via protodeboronation.
-
Ligand Architecture is Key: The success of the Buchwald-type ligands (XPhos, SPhos) stems from their steric bulk and electron-donating ability.[4] This architecture promotes the rate-limiting oxidative addition of the aryl chloride and facilitates the final reductive elimination step, leading to higher overall catalyst turnover.[4]
-
Robustness of NHC Ligands: While exhibiting a slightly slower initial reaction rate, the PEPPSI™-IPent catalyst provides an excellent final yield.[16] The strength of the Palladium-NHC bond makes the catalyst highly resistant to deactivation, which can be a significant issue when the pyridine nitrogen of the substrate or product coordinates to the metal center.[5][6] This makes PEPPSI™ catalysts a reliable choice, especially in systems prone to catalyst poisoning.
-
In-Situ vs. Pre-formed: The in-situ generated catalyst performs well but gives a slightly lower yield. This can be due to the complexities of the activation process from Pd(OAc)₂ and the potential for forming off-cycle, less active palladium species.[21] For maximum reproducibility and performance in challenging systems, a well-defined precatalyst is often the superior choice.[17]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, particularly with challenging coupling partners like aryl chlorides, the choice of a modern, well-defined palladium precatalyst is paramount.
-
For Maximum Speed and Yield: XPhos Pd G3 is highly recommended. Its rapid activation and high catalytic turnover are ideally suited to outcompete the decomposition of the sensitive boronic acid, delivering high yields in shorter reaction times.
-
For Robustness and Poison Resistance: PEPPSI™-IPent is an excellent alternative. If catalyst deactivation is a suspected issue (e.g., with highly coordinating substrates or impurities), the robust nature of the NHC ligand offers a significant advantage, ensuring a consistent and high-yielding transformation.[16]
Ultimately, the optimal catalyst is system-dependent. This guide provides a logical framework and a strong starting point for catalyst selection and optimization. By understanding the mechanistic principles behind precatalyst design and employing a systematic approach to evaluation, researchers can overcome the challenges posed by complex heteroaromatic substrates and accelerate the development of novel molecules.
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A Comparative Guide to the Stability of 5-Cyclopropylpyridin-3-ylboronic Acid for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the cyclopropyl moiety is a prized structural motif. Its incorporation into drug candidates can significantly enhance metabolic stability, potency, and selectivity.[1][2] Cyclopropylboronic acids, as key building blocks for introducing this group via Suzuki-Miyaura cross-coupling, are therefore indispensable tools.[2] However, the utility of boronic acids is often hampered by their inherent instability, with cyclopropyl derivatives being noted as particularly susceptible to decomposition.[3][4][5] This guide provides an in-depth, objective comparison of the stability of 5-Cyclopropylpyridin-3-ylboronic acid against other relevant cyclopropyl boronic acids, supported by detailed experimental protocols and data.
The Challenge of Boronic Acid Instability
Before delving into comparative data, it is crucial to understand the chemical forces that undermine boronic acid stability. Two primary degradation pathways are of concern for researchers: protodeboronation and oxidation.[4]
-
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] This process is highly dependent on factors like pH, temperature, and the electronic nature of the organic substituent.[6][7] Both acid- and base-catalyzed mechanisms are well-documented.[6][8][9] For heteroaromatic boronic acids, the presence of a basic nitrogen atom can introduce additional, complex degradation pathways.[6]
-
Oxidation: The empty p-orbital of the boron atom is susceptible to nucleophilic attack by reactive oxygen species (ROS).[10] This interaction can lead to an oxidative deboronation, converting the valuable boronic acid into an alcohol and boric acid, a significant issue in both reaction mixtures and biological contexts.[10][11]
Understanding these pathways is not merely academic; it dictates our experimental design. To meaningfully benchmark stability, we must subject the compounds to conditions that promote these specific degradation routes in a controlled and measurable way.
Caption: Primary degradation pathways for cyclopropyl boronic acids.
Experimental Design: A Rationale-Driven Approach
To provide a robust comparison, we selected three cyclopropyl boronic acids with varying electronic and structural features:
-
This compound (Target Compound): Features an electron-withdrawing pyridine ring.
-
Cyclopropylboronic acid (Alkyl Benchmark): The simplest structural analog, lacking aromatic or heteroaromatic influences.[12]
-
4-Cyclopropylphenylboronic acid (Aryl Benchmark): Contains an electron-neutral phenyl ring.
Our stability assessment is built on three pillars, each with a dedicated protocol designed to simulate common laboratory and storage scenarios. The primary analytical technique for all studies is High-Performance Liquid Chromatography (HPLC), which allows for the accurate quantification of the parent boronic acid over time.[13][14][15]
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A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of 5-Cyclopropylpyridin-3-ylboronic Acid
In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. For a key intermediate like 5-Cyclopropylpyridin-3-ylboronic acid, a building block in the synthesis of various pharmaceutical agents, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), two powerful and widely adopted analytical techniques for this purpose. We will delve into the fundamental principles, provide supporting experimental data, and offer field-proven insights into the application of qNMR for the purity assessment of this specific boronic acid derivative.
The Principle of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands apart from many other analytical techniques because of its fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2][3] This direct proportionality allows for the determination of the absolute concentration or purity of an analyte by comparing the integral of its characteristic signal to that of a certified internal standard of known purity and concentration, without the need for a reference standard of the analyte itself.[3][4] This makes qNMR a primary ratio method, a significant advantage, especially in the early stages of drug development when a fully characterized reference standard of the new chemical entity may not be available.[2][5]
The choice of an internal standard is critical for accurate and reproducible qNMR results.[6] An ideal internal standard should:
-
Be of high, certified purity (≥99%).[7]
-
Be chemically stable and not react with the analyte or the solvent.
-
Have a simple NMR spectrum with at least one signal that is well-resolved from the analyte's signals.
-
Be completely soluble in the chosen deuterated solvent.[7]
-
Have a low volatility and be non-hygroscopic to allow for accurate weighing.[8]
For the analysis of this compound, maleic acid is a suitable internal standard due to its high purity, stability, and simple ¹H NMR spectrum (a singlet for the two olefinic protons) that does not overlap with the signals of the analyte in a solvent like DMSO-d₆.[9]
Experimental Protocol: ¹H-qNMR Purity Assay of this compound
This protocol outlines the use of ¹H-qNMR with an internal standard for the purity determination of this compound.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-precision probe.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Sequence: A standard 90° pulse sequence (e.g., zg30).[10][11]
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and internal standard signals to ensure full relaxation and accurate integration.[6][12]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial using a microbalance.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum using the optimized parameters.
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the this compound and the maleic acid internal standard. For the analyte, a signal from the aromatic region or the cyclopropyl group can be chosen. For maleic acid, the singlet from the two olefinic protons is used.
Purity Calculation: The purity of this compound (Purity_analyte) is calculated using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I_analyte = Integral of the selected analyte signal
-
N_analyte = Number of protons corresponding to the selected analyte signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons corresponding to the internal standard signal
-
MW_analyte = Molecular weight of the analyte (162.98 g/mol )[13]
-
MW_std = Molecular weight of the internal standard (maleic acid, 116.07 g/mol )
-
m_analyte = Mass of the analyte
-
m_std = Mass of the internal standard
-
Purity_std = Purity of the internal standard
Comparison with an Orthogonal Method: HPLC-UV
To ensure a comprehensive and reliable assessment of purity, it is best practice to use an orthogonal method, which relies on different chemical or physical principles.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used secondary method for purity determination.
Principle of HPLC-UV
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[9] For quantification, the response of the analyte (typically peak area) is compared to that of a reference standard of the same compound with a known purity. This makes HPLC a secondary method, as it requires an analyte-specific reference standard for calibration.[9]
Representative HPLC-UV Protocol for this compound
This method is designed for the separation and quantification of this compound and potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Head-to-Head Comparison: qNMR vs. HPLC-UV
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Primary ratio method based on the direct proportionality between signal integral and the number of nuclei.[2][3] | Secondary method based on separation by differential partitioning; requires an analyte-specific reference standard.[9] |
| Selectivity | Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap.[9] | High selectivity for separating structurally similar impurities.[9] |
| Accuracy & Precision | High accuracy and precision, with relative standard deviations typically below 1%.[14] | High accuracy and precision, but dependent on the purity of the reference standard. |
| Sensitivity | Generally lower sensitivity than HPLC, but can be enhanced with high-field instruments.[9] | Offers higher sensitivity, making it suitable for trace impurity analysis.[9][15] |
| Method Development | Generally faster method development as no extensive column and mobile phase screening is required. | Can be time-consuming, requiring optimization of column, mobile phase, and gradient conditions.[5] |
| Sample Throughput | Lower throughput due to longer acquisition times per sample. | Higher throughput, especially with modern UHPLC systems. |
| Sample Consumption | Requires a larger amount of sample (typically a few milligrams).[2] | Requires a smaller amount of sample (micrograms). |
| Sample Recovery | Non-destructive technique, allowing for sample recovery after analysis.[4] | Destructive technique. |
| Information Content | Provides rich structural information for both the analyte and any impurities present.[16] | Provides retention time and UV response, but limited structural information. |
Visualizing the Workflows
qNMR Experimental Workflow
Caption: Workflow for purity determination by qNMR.
Logical Comparison of Analytical Techniques
Caption: Comparison of qNMR and HPLC-UV for purity assessment.
Conclusion: A Synergistic Approach
Both qNMR and HPLC are powerful and reliable techniques for the purity assessment of this compound, each with its distinct advantages.[9] qNMR offers the significant benefit of being a primary analytical method, providing excellent accuracy and precision without the need for an analyte-specific reference standard.[9] This is particularly valuable in the early stages of drug development.[5] Its ability to provide rich structural information also aids in the identification of impurities.
On the other hand, HPLC-UV is a highly sensitive and selective method, making it ideal for the detection and quantification of trace impurities.[9] Its suitability for high-throughput screening is a significant advantage in a quality control environment.
The choice between qNMR and HPLC will ultimately depend on the specific requirements of the analysis, including the need for trace-level impurity detection, the availability of reference standards, and the desired sample throughput. For a comprehensive characterization of this compound, the use of both techniques provides orthogonal and confirmatory data, ensuring the highest level of confidence in the purity assessment.[1] This synergistic approach aligns with modern analytical procedure lifecycle concepts as outlined by the USP and ICH, ensuring a robust and well-validated control strategy.[17][18][19]
References
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- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass Labor
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- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL
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- A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone - Benchchem
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- qNMR - BIPM - Bureau Intern
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- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - P
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- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
- Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection - PubMed
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- QNMR – a modern altern
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A Comparative Guide to Alternative Synthetic Routes for 5-Cyclopropylpyridine-3-yl-Containing Molecules
Introduction: The Rising Prominence of the 5-Cyclopropylpyridine Moiety
In the landscape of modern medicinal chemistry, the 5-cyclopropylpyridin-3-yl scaffold has emerged as a privileged structural motif. The cyclopropyl group, with its unique steric and electronic properties, is a valuable bioisostere for various functional groups, often enhancing metabolic stability, improving membrane permeability, and providing a rigid conformational constraint that can optimize binding affinity to biological targets.[1][2][3] Its incorporation into a pyridine ring, a cornerstone of many pharmaceuticals, creates a versatile building block for a new generation of therapeutics targeting a wide array of diseases.[2][4][5][6]
Traditionally, the synthesis of molecules containing this scaffold heavily relies on the Suzuki-Miyaura cross-coupling reaction, utilizing 5-cyclopropylpyridin-3-ylboronic acid as the key building block. While effective, this reagent is not without its challenges, including potential instability and protodeboronation under certain conditions, which can complicate synthesis and scale-up.[7][8]
This guide provides a comprehensive comparison of alternative synthetic strategies for accessing these valuable molecules. We will delve into alternative coupling partners, different cross-coupling methodologies, and de novo ring construction approaches. Each strategy is evaluated based on performance, substrate scope, and operational considerations, supported by experimental data and detailed protocols to empower researchers in drug discovery and development to make informed strategic decisions.
Strategic Overview: Pathways to the Target Scaffold
The synthesis of 3-aryl-5-cyclopropylpyridine derivatives can be approached from several distinct strategic directions. The choice of pathway depends on factors such as starting material availability, required functional group tolerance, and scalability.
Sources
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A Head-to-Head Comparison of Suzuki vs. Stille Coupling for Incorporating the 5-Cyclopropylpyridin-3-yl Moiety
A Senior Application Scientist's Guide to Navigating Reaction Selection in Medicinal Chemistry
The 5-cyclopropylpyridin-3-yl moiety is a privileged scaffold in modern drug discovery, valued for its unique combination of physicochemical properties that can enhance metabolic stability, improve potency, and modulate solubility. Its successful incorporation into complex molecular architectures is therefore a critical step in many synthetic campaigns. Among the arsenal of cross-coupling reactions available to the medicinal chemist, the Suzuki-Miyaura and Stille couplings stand out as two of the most powerful and versatile methods. This guide provides a detailed, head-to-head comparison of these two stalwart reactions for the specific task of incorporating the 5-cyclopropylpyridin-3-yl group, offering field-proven insights and experimental data to inform your choice of synthetic strategy.
At a Glance: Key Decision-Making Factors
| Feature | Suzuki Coupling | Stille Coupling |
| Reagent Toxicity | Low (Boronic acids and esters) | High (Organotin compounds)[1][2] |
| Byproduct Removal | Generally straightforward (water-soluble boron compounds)[3] | Can be challenging (toxic and lipophilic tin compounds)[1][4] |
| Reagent Availability | 5-Cyclopropylpyridin-3-ylboronic acid is commercially available. | 3-Cyclopropyl-5-(tributylstannyl)pyridine is available from some suppliers. |
| Reaction Robustness | Can be sensitive to substrate and reaction conditions. | Often more robust and less sensitive to reaction parameters.[5][6] |
| Functional Group Tolerance | Broad, but can be compromised by certain functional groups. | Generally excellent and often superior for complex substrates.[7] |
| Typical Yields | Moderate to excellent, but can be lower with challenging substrates.[5] | Often high to excellent, even with complex substrates.[5][8] |
| Catalyst & Ligand | Wide variety available, often requiring careful optimization.[6][9][10] | A range of effective catalysts and ligands are known.[8][11] |
Delving Deeper: A Mechanistic and Practical Comparison
Both the Suzuki and Stille couplings are palladium-catalyzed reactions that proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12] However, the nature of the organometallic reagent—an organoboron species in the Suzuki reaction and an organostannane in the Stille reaction—gives rise to significant practical differences.
The Suzuki-Miyaura Coupling: The "Greener" Choice
The Suzuki coupling is often the first choice for many chemists, largely due to the low toxicity of the boronic acid reagents and their byproducts.[3][13] This is a critical consideration in the pharmaceutical industry, where safety and environmental impact are paramount. The resulting boron-based byproducts are typically water-soluble, facilitating their removal during aqueous workup.[3]
For the incorporation of the 5-cyclopropylpyridin-3-yl moiety, the commercial availability of the corresponding boronic acid is a significant advantage, saving valuable synthetic steps. However, the Suzuki coupling of heteroaromatic substrates, particularly pyridines, can be challenging.[14] The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[15] Careful optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields.[9][10][16]
Catalytic Cycle of the Suzuki Coupling
Caption: Catalytic cycle of the Stille coupling.
Experimental Protocols
The following are representative, non-optimized protocols for the Suzuki and Stille couplings to incorporate the 5-cyclopropylpyridin-3-yl moiety. Note: These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Suzuki Coupling Protocol
Materials:
-
Aryl halide (e.g., 3-bromo-5-cyclopropylpyridine) (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Stille Coupling Protocol
Materials:
-
Aryl halide (e.g., 3-bromo-5-cyclopropylpyridine) (1.0 equiv)
-
3-Cyclopropyl-5-(tributylstannyl)pyridine (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide and 3-cyclopropyl-5-(tributylstannyl)pyridine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe, followed by the addition of Pd(PPh₃)₄.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
To remove tin byproducts, dissolve the crude residue in a suitable solvent and treat with a saturated aqueous solution of KF, stirring vigorously for several hours.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice between Suzuki and Stille coupling for the incorporation of the 5-cyclopropylpyridin-3-yl moiety is a nuanced one, guided by the specific demands of the synthetic problem at hand.
-
For early-stage discovery and routine synthesis where safety and ease of purification are paramount, the Suzuki coupling is the recommended starting point. The commercial availability of the boronic acid and the low toxicity of the reagents make it an attractive and practical choice. Be prepared to invest time in optimizing the reaction conditions to overcome the potential challenges associated with pyridine-containing substrates.
-
For late-stage functionalization of complex molecules, or when the Suzuki coupling proves to be low-yielding, the Stille coupling is a powerful alternative. Its robustness and superior functional group tolerance can be invaluable in salvaging a difficult coupling. However, the toxicity of the organotin reagents necessitates careful handling and purification procedures.
Ultimately, the most effective approach is to have both methods in your synthetic toolbox, allowing you to select the optimal reaction based on a thorough evaluation of the substrate, the stage of the synthesis, and the available resources.
References
- Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16365-16372. [Link]
- Stille reaction - Wikipedia. (n.d.).
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry–A European Journal, 14(14), 4267-4279. [Link]
- Toxicity and health effects of selected organotin compounds: a review - PMC. (1970, January 1).
- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14).
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27).
- How toxic organotin compounds really are? : r/Chempros - Reddit. (2023, March 7).
- Original this compound - Claim Yours [wJVfCNBP]. (n.d.).
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. (2002, October 1).
- Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li. (n.d.).
- Stille Coupling - Chemistry LibreTexts. (2023, June 30).
- Suzuki cross-coupling reaction - YouTube. (2020, February 13).
- 3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.).
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. (2017, April 28).
- Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst | Request PDF - ResearchGate. (2001, January 1).
- Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System | The Journal of Organic Chemistry - ACS Publications. (2005, March 11).
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (2023, May 30).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH. (2021, March 5).
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki reaction - Wikipedia. (n.d.).
- Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23).
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22).
- Facile synthesis of 3-arylpyridine derivatives by palladacycle-catalyzed Stille cross-coupling reaction - OUCI. (n.d.).
- Stille Coupling | NROChemistry. (n.d.).
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Assessing the Biological Activity of Compounds Derived from 5-Cyclopropylpyridin-3-ylboronic Acid Versus Analogs: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, heteroaromatic boronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions, which enable the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the biological activity of compounds derived from 5-Cyclopropylpyridin-3-ylboronic acid, juxtaposed with key structural analogs. We will delve into the rationale behind experimental design, present detailed protocols for biological evaluation, and offer insights into the structure-activity relationships (SAR) that govern the potency and selectivity of these molecules.
The Significance of the Cyclopropylpyridine Moiety
The 5-cyclopropylpyridin-3-yl moiety has garnered significant interest in drug discovery for several reasons. The cyclopropyl group, a small, strained ring, can act as a bioisostere for larger, more flexible groups, often leading to improved metabolic stability and enhanced binding affinity by introducing conformational rigidity. The pyridine ring provides a key hydrogen bond acceptor and can be crucial for establishing interactions with target proteins. The strategic placement of the boronic acid group at the 3-position makes it an ideal synthon for Suzuki-Miyaura coupling, allowing for its facile incorporation into a wide array of molecular scaffolds.
This guide will focus on a case study of a potent kinase inhibitor, 8-cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one (FC162) , to illustrate the principles of assessing biological activity and the importance of the this compound precursor.
Case Study: FC162, a Potent DYRK1A Inhibitor
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's and certain cancers.[1][2] The discovery of potent and selective DYRK1A inhibitors is therefore a key focus of therapeutic research. FC162 has emerged as a promising inhibitor of DYRK1A, demonstrating nanomolar potency.[1][2]
The synthesis of FC162 involves a key Suzuki-Miyaura coupling step where this compound is coupled with a suitable halogenated precursor to introduce the pyridin-3-yl moiety. This highlights the practical utility of this specific boronic acid in constructing biologically active molecules.
Comparative Biological Activity of FC162 and Analogs
The biological activity of FC162 has been extensively characterized and compared with other known DYRK1A inhibitors and structural analogs. This comparative analysis is crucial for understanding the contribution of the cyclopropylpyridine moiety to the overall activity profile.
| Compound/Analog | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| FC162 | DYRK1A | 11 | Leucettine L41 | 40 |
| FC162 | CLK1 | 18 | EHT1610 | - |
| FC162 | GSK3α/β | 68 |
Table 1: In vitro kinase inhibition profile of FC162 compared to reference DYRK1A inhibitors. Lower IC50 values indicate higher potency.[1][3]
As shown in Table 1, FC162 exhibits potent inhibition of DYRK1A with an IC50 of 11 nM, demonstrating greater potency than the well-characterized DYRK1A inhibitor, Leucettine L41.[1][3] This underscores the favorable contribution of the 8-cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one scaffold to target engagement.
Structure-Activity Relationship (SAR) Insights
The development of FC162 was part of a broader exploration of thiazolo[5,4-f]quinazolin-9(8H)-ones. Studies on this scaffold have revealed critical SAR insights:
-
The N8-substituent: The presence of a cyclic alkyl group, such as the cyclopropyl group in FC162, at the N8 position is crucial for maintaining good to very good affinity for DYRK1A.[4] Analogs with linear alkyl chains or aromatic substituents at this position generally show a significant decrease in inhibitory activity.[4] This highlights the importance of the conformational constraint imposed by the cyclopropyl ring.
-
The 2-Aryl Moiety: The pyridin-3-yl group at the 2-position, introduced via this compound, is a key contributor to the potent activity of FC162. The nitrogen atom in the pyridine ring likely participates in essential hydrogen bonding interactions within the ATP-binding pocket of DYRK1A.
The logical relationship for the synthesis and evaluation of FC162 can be visualized as follows:
Experimental Protocols for Biological Activity Assessment
To ensure the trustworthiness and reproducibility of the findings, it is imperative to follow well-validated experimental protocols. Below are detailed, step-by-step methodologies for key experiments used to characterize compounds like FC162.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is typically measured using a fluorescent or luminescent readout.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., FC162) in 100% DMSO.
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a solution of the recombinant target kinase (e.g., DYRK1A) in assay buffer.
-
Prepare a solution of the kinase substrate (e.g., a specific peptide) and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the kinase solution to the wells of a microplate.
-
Add the serially diluted test compound to the wells.
-
Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to the wells.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent that specifically binds to the phosphorylated substrate.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay: Tau Phosphorylation
Cellular assays are essential to confirm that the observed in vitro activity translates to a biological effect in a cellular context. For DYRK1A inhibitors, a common cellular assay is to measure the phosphorylation of one of its downstream targets, such as the Tau protein.
Principle: Cells are treated with the inhibitor, and the level of phosphorylated Tau at a specific site (e.g., Thr212) is quantified by Western blotting.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., SH-SY5Y cells) to an appropriate confluency.
-
Treat the cells with varying concentrations of the test compound (e.g., FC162) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., anti-p-Thr212-Tau).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Tau and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated Tau, total Tau, and the loading control.
-
Normalize the phosphorylated Tau signal to the total Tau and loading control signals.
-
Compare the levels of phosphorylated Tau in the treated samples to the vehicle control.
-
Conclusion and Future Directions
The case of FC162 clearly demonstrates the value of this compound as a strategic building block in the synthesis of potent and selective kinase inhibitors. The comparative analysis of FC162 with its analogs and other known inhibitors provides a robust framework for understanding the structure-activity relationships that govern its biological activity. The detailed experimental protocols presented herein offer a self-validating system for researchers to assess the biological activity of their own compounds derived from this and similar boronic acid precursors.
Future research in this area should continue to explore the diversification of the scaffold, guided by the SAR insights gained from compounds like FC162. The synthesis of additional analogs with modifications to the cyclopropyl group, the pyridine ring, and the core thiazolo[5,4-f]quinazolin-9(8H)-one structure will be crucial for further optimizing potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide will be instrumental in the rigorous biological evaluation of these next-generation compounds, ultimately advancing the discovery of novel therapeutics for a range of human diseases.
References
- Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A. Pharmaceuticals (Basel). [Link]
- Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A.
- Structure-activity relationship for the folding intermediate-selective inhibition of DYRK1A. European Journal of Medicinal Chemistry. [Link]
- Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A. MDPI. [Link]
- Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. Molecules. [Link]
Sources
- 1. Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 5-Cyclopropylpyridin-3-ylboronic acid
In the landscape of pharmaceutical development, the precise quantification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. 5-Cyclopropylpyridin-3-ylboronic acid, a key building block in the synthesis of various therapeutic agents, presents unique analytical challenges inherent to its chemical class.[1][2] This guide provides an in-depth comparison and cross-validation of two robust analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)—for the accurate quantification of this compound. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and validate the most appropriate analytical method for their specific needs.
The Analytical Challenge of Boronic Acids
Boronic acids are notoriously challenging to analyze due to their chemical properties. They have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially at high concentrations or under certain storage conditions.[3][4] Furthermore, their boronic acid moiety can interact with diols, which can be present in sample matrices or even certain HPLC column materials. The polarity of boronic acids also complicates their retention on traditional reversed-phase columns, often requiring careful method development to achieve optimal separation and peak shape.[4] These factors necessitate the development of robust and well-validated analytical methods to ensure accurate and reproducible quantification.
Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse of the modern analytical laboratory, offering a balance of performance, reliability, and cost-effectiveness.[5][6] For the routine analysis of this compound, particularly in contexts like reaction monitoring or initial purity assessments, HPLC-UV is often the method of choice.
Expert Rationale for Method Design
The selection of a reversed-phase C18 column is a standard starting point for many small molecules. However, for boronic acids, columns with low silanol activity are preferable to minimize secondary interactions that can lead to peak tailing.[7] The mobile phase composition is critical; an organic modifier like acetonitrile provides good elution strength, while a mild acid, such as formic or phosphoric acid, helps to suppress the ionization of the boronic acid group, leading to better retention and peak shape.[7] UV detection is suitable due to the presence of the pyridine ring, which is a chromophore.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm, or equivalent C18 column with low silanol activity.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes is a good starting point for method development.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.[5]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and samples in a suitable diluent, such as a 50:50 mixture of Mobile Phase A and B.
-
Prepare a series of calibration standards to cover the expected concentration range.
-
Visualization of HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis.
Methodology 2: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
For applications requiring higher sensitivity, greater specificity, and faster analysis times, UPLC-MS is the superior technique.[3] This is particularly relevant for the quantification of trace-level impurities or for the analysis of samples in complex biological matrices.
Expert Rationale for Method Design
UPLC systems utilize smaller particle size columns, which provide higher resolution and allow for faster flow rates, significantly reducing run times.[3] Mass spectrometry offers highly selective and sensitive detection. Electrospray ionization (ESI) is a common choice for polar molecules like boronic acids. Operating in negative ion mode can be advantageous for detecting the boronate ion.[8] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer can provide exceptional sensitivity and specificity for quantification.[8]
Experimental Protocol: UPLC-MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent sub-2 µm particle size column.[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A rapid gradient from 5% to 95% Mobile Phase B over 2-3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MRM Transition: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize fragmentation for a product ion.
-
-
Sample Preparation: Similar to the HPLC-UV method, but with potentially greater dilution to fall within the linear range of the more sensitive MS detector.
Visualization of UPLC-MS Workflow
Caption: Workflow for UPLC-MS analysis.
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and yield comparable results.[9][10] This is crucial when, for instance, a method is transferred between laboratories or when a high-throughput screening method (like UPLC-MS) is used alongside a QC release method (like HPLC-UV). The validation of analytical procedures should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R2).[9][11]
Comparative Analysis of Validation Parameters
The following table summarizes the expected performance characteristics of HPLC-UV and UPLC-MS for the quantification of this compound.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Rationale for Performance |
| Specificity/Selectivity | Good | Excellent | HPLC-UV relies on chromatographic separation. UPLC-MS adds the selectivity of mass-to-charge ratio detection, making it superior in complex matrices.[8] |
| Linearity (R²) | >0.99 | >0.999 | Both methods can achieve excellent linearity, but MS detectors often have a wider dynamic range.[3][12] |
| Range | µg/mL to mg/mL | pg/mL to µg/mL | The range is dictated by the detector's sensitivity and linear response.[3][8] |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods are highly accurate when properly validated.[3][12] |
| Precision (%RSD) | < 2% | < 5% | HPLC-UV often shows slightly better precision due to the simpler instrumentation. UPLC-MS precision is still excellent.[3] |
| LOD/LOQ | µg/mL level | pg/mL to ng/mL level | UPLC-MS is significantly more sensitive, allowing for the detection and quantification of trace amounts.[3][8] |
| Robustness | High | High | Both methods can be made robust with careful development, though UPLC-MS may be more sensitive to matrix effects. |
| Analysis Time | ~20 minutes | < 5 minutes | UPLC offers a significant speed advantage due to higher operating pressures and smaller column particles.[3] |
Decision Guide for Method Selection
The choice between HPLC-UV and UPLC-MS depends on the specific analytical requirements of the task at hand.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
Both HPLC-UV and UPLC-MS are powerful and reliable techniques for the quantification of this compound.
-
HPLC-UV is a robust, cost-effective, and highly precise method, making it ideal for routine quality control, purity assessments, and situations where high sample throughput and ultimate sensitivity are not the primary drivers.[5][6]
-
UPLC-MS offers unparalleled sensitivity, selectivity, and speed.[3] It is the method of choice for trace-level quantification, analysis in complex matrices, and high-throughput screening applications.
A comprehensive cross-validation study, adhering to ICH guidelines, is essential to ensure data integrity and comparability when employing both methods within a drug development program. By understanding the strengths and limitations of each technique, and by applying the principles of analytical method validation, researchers can confidently and accurately quantify this compound, supporting the advancement of new and innovative medicines.
References
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Benchchem. (n.d.). Strategies to overcome limitations of boronic acid sensors for Fructosylvaline detection.
- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
- European Bioanalysis Forum. (2017). Cross and Partial Validation.
- ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development.
- PubMed. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry.
- ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- NIH. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- (n.d.). Original this compound.
- (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- ResearchGate. (2019). Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained.
- RSC Publishing. (2019). Cations brought together by hydrogen bonds: the protonated pyridine–boronic acid dimer explained.
- ChemicalBook. (2020). What is Pyridine-4-boronic acid?.
- PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Sigma-Aldrich. (n.d.). 4-Pyridinylboronic acid 90 1692-15-5.
- PubMed. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS.
- Scirp.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci.
- NIH. (n.d.). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data.
- PMC - NIH. (n.d.). Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS.
- RSC Publishing. (n.d.). AnalyticalMethods.
- CymitQuimica. (n.d.). (6-Cyclopropylpyridin-3-yl)boronic acid.
- European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Cyclopropylpyridin-3-ylboronic Acid
For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 5-Cyclopropylpyridin-3-ylboronic acid is a valuable building block in synthetic chemistry, its journey from reagent bottle to final product includes a critical final step: proper disposal. Mishandling chemical waste not only poses immediate safety risks but can also compromise regulatory compliance and environmental stewardship.
This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound. As a Senior Application Scientist, my focus is not just on the "what," but the "why"—grounding each procedural step in the chemical principles that ensure a safe and compliant laboratory environment.
Part I: Hazard Assessment and Waste Identification
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its hazard profile by examining its constituent chemical moieties: the boronic acid group, the pyridine ring, and the cyclopropyl group. This conservative approach ensures the highest level of safety.
-
Boronic Acids: This functional group is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all waste containing this compound must be treated as hazardous.
-
Pyridine Derivatives: The pyridine ring classifies this compound as a heterocyclic amine. Pyridine and its derivatives are often harmful if swallowed, inhaled, or in contact with skin.[3][4] They are considered hazardous waste and require specific disposal methods, such as controlled incineration.[5][6]
-
Cyclopropyl Group: While the cyclopropyl group itself is less hazardous, compounds containing it can be flammable.[7]
Based on this analysis, all materials contaminated with this compound must be classified and handled as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[1]
Part II: Personal Protective Equipment (PPE) and Handling
All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation risk.[1][2] The following PPE is mandatory to prevent exposure.[8][9]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield worn over safety glasses.[2][9] | Protects against splashes of solutions or accidental aerosolization of solid powder, preventing serious eye irritation. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Inspect for tears or degradation before use.[2] | Forms a barrier against direct skin contact, which can cause irritation. |
| Protective Clothing | A fully buttoned lab coat or a chemical-resistant apron. | Prevents contamination of personal clothing and minimizes skin contact.[8] |
| Respiratory | A NIOSH-approved respirator is recommended if there is a risk of generating dust when handling the solid form.[2] | Provides an additional layer of protection against respiratory irritation from fine particles. |
Part III: Step-by-Step Disposal Protocols
Segregation is a cornerstone of safe chemical waste management. Never mix boronic acid waste with incompatible chemicals like strong oxidizing agents, strong acids, or bases, which could lead to dangerous reactions.[1][4][8]
Protocol 1: Disposal of Solid Waste
-
Collection: Carefully collect solid this compound, residual powder, and contaminated items (e.g., weigh boats, spatulas, contaminated wipes) using appropriate tools.
-
Containment: Place all collected solid waste into a dedicated, sealable, and clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[2]
Protocol 2: Disposal of Liquid Waste (Solutions)
-
Segregation: Collect all solutions containing this compound in a dedicated, leak-proof, and sealable container for liquid hazardous waste.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical name, the solvent(s) used, and the approximate concentration of the boronic acid.[1]
-
Containment: Ensure the container is tightly sealed to prevent leaks or the release of vapors.
Protocol 3: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal to remove chemical residues.[1]
-
Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, ethanol, or the solvent used in the research).
-
Collection of Rinsate: The first rinseate is considered hazardous waste and must be collected. Transfer this rinsate into your designated liquid hazardous waste container for this chemical.[1] Subsequent rinses may also need to be collected as hazardous waste, depending on your institutional guidelines.[1]
-
Final Disposal: After triple-rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[1]
Part IV: Emergency Procedures for Spills
Accidental spills must be handled promptly and safely.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your supervisor and institutional EHS department.
-
Containment: For small spills, prevent the material from entering drains or waterways.[2]
-
Cleanup:
-
Disposal: Collect all contaminated absorbent materials and cleaning supplies in a sealed container and dispose of them as hazardous waste.[2][4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2][3]
Part V: Waste Storage and Final Disposal
-
Storage: Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, until collection.[1][4]
-
Collection: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][3] Complete all required waste manifest forms accurately.
Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making process for the proper segregation and disposal of waste streams related to this compound.
Caption: Decision tree for waste segregation.
References
- How To Safely Dispose of Boric Acid. Lab Alley.
- This compound. PubChem, National Center for Biotechnology Information.
- Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
- (5-(1-Vinylcyclopropyl)pyridin-3-yl)boronic acid. PubChem, National Center for Biotechnology Information.
- Pyridine Standard Operating Procedure. Washington State University.
- Pyridine for Synthesis Safety Data Sheet. Loba Chemie.
- (2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid. PubChem, National Center for Biotechnology Information.
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Personal protective equipment for handling 5-Cyclopropylpyridin-3-ylboronic acid
Comprehensive Safety & Handling Guide for 5-Cyclopropylpyridin-3-ylboronic Acid
This document provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS No. 1044210-58-3). As the toxicological properties of this specific molecule have not been exhaustively investigated, this guide is built upon a conservative assessment of its structural components: the pyridine core and the boronic acid functional group.[1] Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
At-a-Glance Hazard Assessment & PPE Summary
A rapid overview of the potential hazards and the mandatory Personal Protective Equipment (PPE) required for handling this compound.
| Hazard Classification (Anticipated) | GHS Pictogram (Anticipated) | Required PPE & Engineering Controls |
| Skin Irritant [1][2] | हेल्थ हज़ार्ड | Gloves: Nitrile (double-gloving recommended)[3][4] |
| Serious Eye Irritant [1][2] | एक्सक्लेमेशन मार्क | Eye Protection: Chemical splash goggles[4][5] |
| Respiratory Tract Irritant [1] | एक्सक्लेमेशन मार्क | Engineering Control: Certified Chemical Fume Hood[3][4][6] |
| Potential for Reproductive Toxicity | हेल्थ हज़ार्ड | Apparel: Fully-buttoned lab coat[6] |
| Potential for Organ Toxicity (Pyridine Moiety) [7] | हेल्थ हज़ार्ड | Respiratory (if hood fails): NIOSH-approved respirator[8] |
Scientific Rationale: Understanding the Risks
As a Senior Application Scientist, it is crucial to understand why a procedure is necessary. The hazards of this compound are inferred from its constituent parts.
-
The Boronic Acid Group: Boronic acids as a class are generally considered irritants to the skin, eyes, and respiratory system.[1][2] If handled as a powder, dust inhalation is a primary exposure route.[9][10] Furthermore, some related boronic acids, such as Cyclopropylboronic acid, are classified with a potential for reproductive toxicity (H360). While once considered benign, recent studies advise a more cautious approach to handling all boronic acids.[11]
-
The Pyridine Ring: The pyridine moiety introduces additional hazards. Pyridine itself is a volatile, foul-smelling liquid that can be absorbed through the skin and is toxic to the blood, kidneys, liver, and central nervous system.[4][7] While this compound is a solid, the pyridine core contributes to its overall potential toxicity and necessitates careful handling to prevent any skin contact or inhalation.
This dual-hazard profile demands robust engineering controls and meticulous use of PPE.
Procedural Workflow for Safe Handling
The following workflow diagram and step-by-step protocol represent the mandatory procedure for handling this compound, from preparation to use.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation and Engineering Controls:
-
Donning Personal Protective Equipment:
-
Before entering the designated handling area, don all required PPE as specified in the summary table.
-
Gloves: Use nitrile gloves; double-gloving is strongly recommended to protect against potential skin absorption from the pyridine moiety.[3][4]
-
Eye Protection: Wear chemical splash goggles that form a seal around the eyes. Standard safety glasses are insufficient.[5][10]
-
Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory.[6]
-
-
Handling the Compound (Inside Chemical Fume Hood):
-
Conduct all weighing and transfers of the solid compound within the fume hood to control dust and potential vapors.[6][12]
-
Use spatulas and weigh paper carefully to avoid generating airborne dust.
-
Keep the container tightly sealed when not in active use.[4][6]
-
Use dedicated, clearly labeled glassware for the procedure.
-
Emergency Response & First Aid
Accidents require immediate and correct action. Familiarize yourself with these procedures before beginning work.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[2][3][8] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][3] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek prompt medical attention.[8][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8] |
| Minor Spill (in hood) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Scoop the material into a designated hazardous waste container. Decontaminate the area. |
| Major Spill | Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately. |
Waste Management and Disposal
Proper disposal is a critical final step in the safe handling workflow. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[12]
-
Waste Characterization: All waste generated from handling this compound must be treated as hazardous waste.[12]
-
Waste Segregation & Collection:
-
Solid Waste: Collect any unused compound, contaminated weigh paper, gloves, and spill cleanup materials in a clearly labeled, sealable container designated for "Hazardous Solid Waste."[12]
-
Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled, and sealable container for "Hazardous Liquid Waste." Do not mix with incompatible waste streams.[12]
-
Empty Containers: The original container must be triple-rinsed with a suitable solvent (e.g., methanol, ethyl acetate). The first rinseate is considered acutely hazardous and must be collected in the designated liquid hazardous waste container.[12] Subsequent rinses should also be collected as hazardous waste.
-
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure secondary containment area until collection by your institution's EHS department or a licensed disposal contractor.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
- Carl ROTH.
- Lab Alley. Boric Acid Safety & Hazards. [Link]
- Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid?[Link]
- IsoLab.
- Washington State University.
- Lab Alley. How to Store Boric Acid. [Link]
- Fisher Scientific. (2021, December 25).
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 4-Cyclopropylpyridin-3-ylboronic acid. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.be [fishersci.be]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. carlroth.com [carlroth.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. laballey.com [laballey.com]
- 11. silicycle.com [silicycle.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
